(R)-TCB2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H15Br2NO2 |
|---|---|
Molekulargewicht |
353.05 g/mol |
IUPAC-Name |
(3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine;hydrobromide |
InChI |
InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H |
InChI-Schlüssel |
TYMMXVZAUGQKRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on (R)-TCB-2: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCB-2, or ((7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine, is a potent and selective agonist for the serotonin (B10506) 5-HT₂A receptor.[1][2][3] As a conformationally restricted phenethylamine (B48288) derivative, it has garnered significant interest within the scientific community for its utility in probing the structure and function of the 5-HT₂A receptor. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacology of (R)-TCB-2, with a focus on its biased agonism and the signaling pathways it modulates.
Chemical Properties
(R)-TCB-2 is a chiral molecule with the (R)-enantiomer exhibiting significantly higher affinity and potency at the 5-HT₂A receptor compared to its (S)-counterpart. The chemical and physical properties of (R)-TCB-2 are summarized in the table below.
| Property | Value |
| IUPAC Name | ((7R)-3-Bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molar Mass | 272.14 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-enantiomer |
Synthesis of (R)-TCB-2
The synthesis of (R)-TCB-2 is a multi-step process that can be achieved through various routes, often involving the creation of a racemic mixture followed by chiral resolution, or through an enantioselective approach from the outset. While the synthesis has been described as "tedious," it is achievable in a laboratory setting.[4]
General Synthetic Approach
A common synthetic route involves the following key transformations:
-
Bromination of 3,6-dimethoxybenzocyclobutene: The synthesis typically begins with the bromination of 3,6-dimethoxybenzocyclobutene at the 4-position to introduce the bromine atom.[4]
-
Aminomethylation: The resulting brominated intermediate undergoes aminomethylation to introduce the methylamine (B109427) group.[4]
-
Chiral Resolution: The racemic mixture of TCB-2 is then resolved to isolate the desired (R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.[5][6]
A visual representation of a potential synthetic workflow is provided below.
Pharmacological Properties
(R)-TCB-2 is a high-affinity agonist at the 5-HT₂A receptor, with reported Kᵢ values of 0.75 nM for the human receptor.[1][3] It also exhibits potent agonism at other serotonin receptors, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂C receptors.[1]
Receptor Binding Affinities and Functional Potencies
The following table summarizes the available quantitative data for the interaction of (R)-TCB-2 with various serotonin receptors.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Functional Assay |
| Human 5-HT₂A | 0.75[1][3] | 5.9 (Ca²⁺ flux)[7], 36 (IP₃ accumulation)[3] | Calcium Flux, IP₃ Accumulation |
| Rat 5-HT₂A | 0.73[3] | 18 ± 2.8 (PLC) | Phospholipase C activation |
| Human 5-HT₂A | - | 3700 (β-arrestin recruitment)[7] | β-arrestin recruitment |
Biased Agonism at the 5-HT₂A Receptor
A key feature of (R)-TCB-2 is its biased agonism at the 5-HT₂A receptor. It preferentially activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃), over the recruitment of β-arrestin.[1][7][8] This functional selectivity is significant as the Gq- and β-arrestin-mediated pathways are thought to be responsible for different physiological and behavioral effects of 5-HT₂A receptor activation.[9] Specifically, (R)-TCB-2 shows a 65-fold higher potency in stimulating phosphoinositide turnover compared to activating arachidonic acid release, another downstream signaling pathway.[1][10][11]
Signaling Pathways of (R)-TCB-2 at the 5-HT₂A Receptor
Upon binding of (R)-TCB-2, the 5-HT₂A receptor undergoes a conformational change that preferentially activates the heterotrimeric G protein Gq. This initiates a downstream signaling cascade, while the recruitment of β-arrestin is less favored.
Gq Signaling Pathway
The activation of the Gq protein by the (R)-TCB-2-bound 5-HT₂A receptor leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, together with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[8][12]
β-Arrestin Pathway
While less favored by (R)-TCB-2, the 5-HT₂A receptor can also signal through the β-arrestin pathway. Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin can be recruited. This recruitment can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[9][13]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize the pharmacological properties of (R)-TCB-2.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of (R)-TCB-2 for the 5-HT₂A receptor.
Materials:
-
Membrane preparation from cells expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).
-
Unlabeled ligand: (R)-TCB-2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]Ketanserin (typically at its K₋ value), and varying concentrations of (R)-TCB-2.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled 5-HT₂A antagonist (e.g., ketanserin).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
The IC₅₀ value (the concentration of (R)-TCB-2 that inhibits 50% of the specific binding of [³H]Ketanserin) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[14][15]
Phosphoinositide (IP₃) Turnover Assay
This functional assay measures the ability of (R)-TCB-2 to stimulate the Gq pathway by quantifying the production of IP₃.
Materials:
-
Cells stably expressing the human 5-HT₂A receptor.
-
[³H]myo-inositol.
-
Agonist: (R)-TCB-2.
-
Lithium chloride (LiCl) solution.
-
Perchloric acid.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Culture cells in the presence of [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubate the cells with LiCl solution. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with varying concentrations of (R)-TCB-2 for a defined period.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Extract the inositol phosphates from the cell lysate.
-
Separate the different inositol phosphates using anion-exchange chromatography with a Dowex resin column. Elute IP₃ with a specific buffer.
-
Quantify the amount of [³H]IP₃ in the eluate using a scintillation counter.
-
Generate a dose-response curve to determine the EC₅₀ value for (R)-TCB-2-stimulated IP₃ accumulation.[6][16][17]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the 5-HT₂A receptor upon agonist stimulation. A common method is the PathHunter® β-arrestin assay.[12][18]
Materials:
-
PathHunter® cell line co-expressing the 5-HT₂A receptor fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA).
-
Agonist: (R)-TCB-2.
-
PathHunter® detection reagents.
-
Luminometer.
Procedure:
-
Plate the PathHunter® cells in a 96-well plate and incubate overnight.
-
Add varying concentrations of (R)-TCB-2 to the cells and incubate for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol. The binding of β-arrestin-EA to the receptor-PK brings the two enzyme fragments together, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
Generate a dose-response curve to determine the EC₅₀ value for (R)-TCB-2-induced β-arrestin recruitment.[19][20][21]
Conclusion
(R)-TCB-2 is a valuable pharmacological tool for studying the 5-HT₂A receptor. Its high affinity, selectivity, and pronounced biased agonism towards the Gq signaling pathway make it an ideal probe for dissecting the distinct roles of G protein-mediated and β-arrestin-mediated signaling in various physiological and pathological processes. The detailed protocols provided in this guide offer a starting point for researchers to further investigate the intricate pharmacology of this fascinating compound and its interactions with the 5-HT₂A receptor.
References
- 1. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCB-2 [medbox.iiab.me]
- 3. bio-techne.com [bio-techne.com]
- 4. Buy ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine (EVT-353439) | 912440-88-1 [evitachem.com]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. High-throughput functional assays of IP3-evoked Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 20. youtube.com [youtube.com]
- 21. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
(R)-TCB2 mechanism of action on 5-HT2A receptors
An In-depth Technical Guide on the Mechanism of Action of (R)-TCB-2 on 5-HT2A Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-TCB-2, the more potent enantiomer of the benzocyclobutene-containing phenethylamine (B48288) TCB-2, is a high-affinity and highly selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor. Its mechanism of action is distinguished by significant biased agonism, preferentially activating G-protein-mediated signaling pathways over β-arrestin recruitment. Specifically, (R)-TCB-2 demonstrates a strong bias towards the Gq/11 pathway, leading to robust downstream activation of phospholipase C (PLC) and subsequent second messenger signaling, while showing markedly lower potency for the β-arrestin pathway. This functional selectivity makes (R)-TCB-2 an invaluable pharmacological tool for dissecting the distinct physiological roles of these divergent signaling cascades and for developing novel therapeutics targeting the 5-HT2A receptor with greater precision and potentially fewer side effects. This document provides a comprehensive overview of its binding characteristics, functional activity, signaling pathways, and the experimental protocols used for their elucidation.
Binding Characteristics of (R)-TCB-2 at the 5-HT2A Receptor
(R)-TCB-2 exhibits high-affinity binding to the 5-HT2A receptor. The (R)-enantiomer displays approximately three-fold higher affinity compared to its (S)-counterpart.[1] The binding affinity, expressed as the inhibition constant (Ki), has been determined in both human and rat receptor preparations, showing remarkable consistency.
Table 1: Binding Affinity (Ki) of TCB-2 at 5-HT2A Receptors
| Compound | Receptor Species | Ki (nM) | Reference |
| TCB-2 (racemate) | Human | 0.75 | [2][3] |
| TCB-2 (racemate) | Rat | 0.73 | [2][3] |
| (R)-TCB-2 | Not Specified | ~0.25* | [1] |
*Note: Ki for (R)-TCB-2 is estimated based on the report that it has a 3-fold higher affinity than the racemate.[1]
Functional Activity and Biased Agonism
The 5-HT2A receptor, a G-protein-coupled receptor (GPCR), can initiate multiple intracellular signaling cascades upon activation. (R)-TCB-2 is a biased agonist, meaning it differentially engages these pathways. It potently activates the canonical Gq/11 signaling cascade but is significantly less effective at recruiting β-arrestin 2.
Gq/11-Mediated Signaling Pathway
The primary mechanism of action for (R)-TCB-2 is the activation of the Gq/11 protein. This initiates a cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). (R)-TCB-2 is a potent agonist of this pathway.[2][3][4] It has been shown to be 65-fold more potent at stimulating phosphoinositide (PI) turnover compared to its effect on arachidonic acid release, another potential downstream pathway.[1][5][6][7]
β-Arrestin 2 Recruitment
In contrast to its high potency at the Gq pathway, (R)-TCB-2 is a much weaker partial agonist for β-arrestin 2 recruitment. This pathway is typically involved in receptor desensitization, internalization, and can initiate its own distinct signaling events. The significant separation in potency (nM for Gq vs. µM for β-arrestin) is the hallmark of (R)-TCB-2's biased agonism.[8]
Caption: Biased signaling of (R)-TCB-2 at the 5-HT2A receptor.
Table 2: Functional Potency (EC50) of TCB-2 at 5-HT2A Receptors
| Assay | Cell Line | Measured Effect | EC50 | Reference |
| PI Turnover | NIH3T3 (rat 5-HT2A) | IP3 Accumulation | 36 nM | [2][3] |
| Calcium Flux | Live Cell Assay | Ca²⁺ Release | 5.9 nM | |
| β-Arrestin Recruitment | PRESTO-TANGO Assay | Luciferase Reporter | 3.7 µM (3700 nM) | [8] |
Experimental Protocols
The characterization of (R)-TCB-2's mechanism of action relies on a suite of standardized in vitro assays.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation: Membrane homogenates are prepared from cells stably expressing the human or rat 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue rich in these receptors (e.g., rat frontal cortex).[9][10]
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound ((R)-TCB-2).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand while unbound ligand passes through.[10] The filters are then washed to remove non-specifically bound radioactivity.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a 5-HT2A radioligand binding assay.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the accumulation of IP1, a downstream metabolite of IP3, as a direct readout of Gq/11 pathway activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, non-radioactive method.[11]
Methodology:
-
Cell Culture: Cells stably expressing the 5-HT2A receptor are plated in microplates.
-
Stimulation: The cells are incubated with varying concentrations of (R)-TCB-2 in a stimulation buffer containing Lithium Chloride (LiCl), which blocks the degradation of IP1, allowing it to accumulate.[12]
-
Lysis & Detection: After incubation, cells are lysed. The detection reagents, an anti-IP1 antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and a synthetic IP1 molecule labeled with an acceptor (e.g., d2), are added to the lysate.[13]
-
Measurement: In the absence of cellular IP1, the antibody-donor and acceptor-IP1 are in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). IP1 produced by the cells competes with the acceptor-IP1 for antibody binding, disrupting FRET. The time-resolved fluorescence signal is read on a compatible plate reader.
-
Analysis: A decrease in the FRET signal corresponds to an increase in IP1 production. A dose-response curve is generated to determine the EC50 of the agonist.
Caption: Workflow for an HTRF-based IP1 accumulation assay.
Calcium Flux Assay
This assay provides a real-time measurement of changes in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Loading: Cells expressing the 5-HT2A receptor are loaded with a cell-permeable fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1).[14][15] Inside the cell, esterases cleave the AM group, trapping the dye in its active, calcium-sensitive form.
-
Baseline Measurement: The basal fluorescence of the cells is measured using a fluorescence plate reader or a high-content imaging system.[16]
-
Agonist Addition: An automated injector adds varying concentrations of (R)-TCB-2 to the wells.
-
Kinetic Reading: The fluorescence intensity is monitored kinetically immediately following agonist addition. Binding of Ca2+ to the dye results in a significant increase in fluorescence.
-
Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 for calcium mobilization.
Caption: Workflow for a fluorescent calcium flux assay.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The serotonin 5-HT2A receptor agonist TCB-2: a behavioral and neurophysiological analysis - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. biorxiv.org [biorxiv.org]
- 14. bu.edu [bu.edu]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. agilent.com [agilent.com]
(R)-TCB-2 Signaling Cascade via Phospholipase C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the signaling cascade initiated by (R)-TCB-2, a potent and selective serotonin (B10506) 5-HT2A receptor agonist. The focus of this document is the canonical Gq/11-phospholipase C pathway, a critical signaling route for many physiological and pathological processes. This guide includes quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support research and drug development efforts in this area.
Core Signaling Pathway
(R)-TCB-2 is a high-affinity agonist for the serotonin 5-HT2A receptor.[1][2][3] Its binding to this G protein-coupled receptor (GPCR) preferentially activates the Gq/11 family of G proteins.[4] This activation initiates a well-defined intracellular signaling cascade culminating in the generation of key second messengers.
The activated α-subunit of the Gq/11 protein stimulates the effector enzyme phospholipase C (PLC).[5] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] The elevation of intracellular calcium, along with the presence of DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.
(R)-TCB-2 exhibits biased agonism, showing a significantly greater potency for stimulating the phosphoinositide (PLC) pathway compared to the arachidonic acid release pathway.[4] This functional selectivity makes it a valuable tool for dissecting the specific roles of the PLC signaling cascade in various physiological and pathological contexts.
Quantitative Data
The following tables summarize the key quantitative parameters of (R)-TCB-2's interaction with the 5-HT2A receptor and its downstream signaling effects.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| 5-HT2A Receptor | Rat | 0.73 nM | [1][2][3] |
| Human | 0.75 nM | [1][2][3][4] | |
| Functional Potency (EC50) | |||
| IP3/IP1 Accumulation | Rat (NIH3T3 cells) | 36 nM | [1][2] |
| Calcium Mobilization | Human (HEK293T cells) | 5.9 nM |
Table 1: Binding Affinity and Functional Potency of (R)-TCB-2.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Inositol Phosphate (B84403) (IP1) Accumulation Assay
This assay quantifies the production of inositol monophosphate (IP1), a stable metabolite of IP3, as a measure of PLC activation.
Materials:
-
NIH3T3 cells stably expressing the rat 5-HT2A receptor.
-
96-well cell culture plates.
-
Serum-free culture medium.
-
Stimulation buffer containing lithium chloride (LiCl).
-
(R)-TCB-2 stock solution.
-
IP-One HTRF® assay kit (or equivalent).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Seed NIH3T3-5HT2A cells in 96-well plates at an appropriate density and culture overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for a period to reduce basal signaling.
-
Assay Initiation: Aspirate the medium and add stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1, allowing it to accumulate.[1]
-
Compound Addition: Add varying concentrations of (R)-TCB-2 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis: Lyse the cells according to the IP1 assay kit manufacturer's instructions.
-
Detection: Perform the Homogeneous Time-Resolved Fluorescence (HTRF) assay for IP1 detection as per the kit protocol. This typically involves adding a d2-labeled IP1 analog and a cryptate-labeled anti-IP1 antibody.
-
Data Analysis: Read the plate on an HTRF-compatible microplate reader and calculate the ratio of the two emission wavelengths. Generate a dose-response curve and determine the EC50 value for (R)-TCB-2.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation.
Materials:
-
HEK293T cells.
-
Plasmids for transient transfection of the human 5-HT2A receptor.
-
96-well black-walled, clear-bottom cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
(R)-TCB-2 stock solution.
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Transfection and Plating: Co-transfect HEK293T cells with the 5-HT2A receptor plasmid and plate them in 96-well black-walled, clear-bottom plates. Culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM), Pluronic F-127 (to aid dye solubilization), and optionally probenecid.
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye uptake and de-esterification.
-
Cell Washing (optional): Gently wash the cells with assay buffer to remove excess extracellular dye. Some no-wash kits are also available.
-
Assay Measurement: Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for a short period.
-
Add varying concentrations of (R)-TCB-2 to the wells and immediately begin kinetic fluorescence measurements.
-
Data Analysis: Record the fluorescence intensity over time. The peak fluorescence response is typically used for analysis. Generate a dose-response curve and calculate the EC50 value for (R)-TCB-2-induced calcium mobilization.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of (R)-TCB-2 for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT2A receptor (e.g., CHO-K1 cells).
-
Radiolabeled antagonist, such as [3H]-ketanserin.
-
Unlabeled (R)-TCB-2 for competition.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]-ketanserin), and varying concentrations of unlabeled (R)-TCB-2.
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of (R)-TCB-2. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. hellobio.com [hellobio.com]
Investigating (R)-TCB2 Biased Agonism at the 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR), is a key target in the central nervous system implicated in a wide range of physiological and pathological processes, including learning, memory, and various psychiatric disorders. The discovery of biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, has opened new avenues for therapeutic intervention. This allows for the design of drugs that selectively engage desired signaling pathways, potentially separating therapeutic effects from unwanted side effects.
(R)-TCB2, a potent and selective 5-HT2A receptor agonist, has emerged as a significant tool in pharmacological research due to its pronounced biased agonism. This technical guide provides an in-depth overview of the investigation of this compound's functional selectivity at the 5-HT2A receptor, focusing on its differential activation of the Gq/11-mediated and β-arrestin-mediated signaling pathways.
This compound: A Profile of a Biased Agonist
This compound is the more active enantiomer of TCB-2, demonstrating significantly higher affinity and potency at the 5-HT2A receptor. Its chemical structure confers a conformational rigidity that is thought to contribute to its unique pharmacological profile. Research has consistently shown that this compound preferentially activates the Gq/11 signaling cascade, which leads to the production of inositol (B14025) phosphates and subsequent calcium mobilization, over the recruitment of β-arrestin. One study highlights that TCB-2 is 65-fold more potent at stimulating phosphoinositide turnover compared to arachidonic acid release, indicating a strong signaling bias.[1]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound at the human 5-HT2A receptor, highlighting its binding affinity and functional potency in activating the Gq/11 and β-arrestin pathways.
Table 1: Binding Affinity of this compound at the Human 5-HT2A Receptor
| Ligand | Parameter | Value (nM) |
| This compound | K_i_ | ~0.25* |
Note: The Ki for racemic TCB-2 is reported as 0.75 nM, with the (R)-enantiomer being 3-fold more potent.
Table 2: Functional Potency of this compound in Gq/11-Mediated Signaling Pathways
| Assay | Parameter | Value (nM) |
| IP_3_ Accumulation | EC_50_ | 36 |
| Calcium Mobilization | EC_50_ | 5.9 |
Table 3: Functional Potency of this compound in the β-Arrestin Pathway
| Assay | Parameter | Value (µM) |
| β-Arrestin Recruitment | EC_50_ | 3.7[2] |
The significant difference in the EC_50_ values between the Gq/11-mediated pathways (nanomolar range) and the β-arrestin recruitment pathway (micromolar range) strongly indicates that this compound is a Gq/11-biased agonist at the 5-HT2A receptor.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the 5-HT2A receptor and a typical experimental workflow for investigating biased agonism.
Caption: 5-HT2A Receptor Signaling Pathways.
References
(R)-TCB-2: A Technical Guide to 5-HT2A Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and receptor kinetics of (R)-TCB-2, a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of this compound.
Introduction
(R)-TCB-2, the (R)-enantiomer of 2-(4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methanamine, is a high-affinity agonist for the 5-HT2A receptor.[1] Its rigid structure, conferred by the cyclobutane (B1203170) ring, contributes to its high potency and selectivity. This compound has become a valuable tool in neuroscience research to probe the function of the 5-HT2A receptor, which is implicated in various physiological and pathological processes, including learning, memory, and psychiatric disorders. A key characteristic of (R)-TCB-2 is its biased agonism, preferentially activating G-protein signaling pathways over β-arrestin pathways.
Quantitative Data Summary
The following tables summarize the reported binding affinity and functional potency of (R)-TCB-2 for the 5-HT2A receptor.
Table 1: Binding Affinity of (R)-TCB-2 at 5-HT2A Receptors
| Species | Receptor | Parameter | Value (nM) | Reference |
| Human | 5-HT2A | Ki | 0.75 | [1] |
| Rat | 5-HT2A | Ki | 0.73 | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of (R)-TCB-2 at the 5-HT2A Receptor
| Assay | Cell Line | Species | Parameter | Value (nM) | Reference |
| IP3 Accumulation | NIH3T3 | Rat | EC50 | 36 | |
| Calcium Flux | HEK293T | Human | EC50 | 5.9 | |
| β-arrestin Recruitment | - | Human | EC50 | 3700 |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Receptor Kinetics
Signaling Pathways
(R)-TCB-2 exhibits biased agonism at the 5-HT2A receptor, primarily activating the Gq/11 signaling pathway, which leads to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium. The recruitment of β-arrestin, an alternative signaling pathway, is significantly less potent.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the binding and function of (R)-TCB-2 at the 5-HT2A receptor.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of (R)-TCB-2 for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the human or rat 5-HT2A receptor.
-
Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [3H]ketanserin.
-
Test Compound: (R)-TCB-2.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of (R)-TCB-2. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the (R)-TCB-2 concentration. The IC50 value is determined by non-linear regression and then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay measures the ability of (R)-TCB-2 to activate the Gq/11 signaling pathway by detecting changes in intracellular calcium concentration.
Materials:
-
Cell Line: A cell line stably or transiently expressing the human or rat 5-HT2A receptor (e.g., HEK293T, NIH3T3).
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: (R)-TCB-2.
-
Fluorescence Plate Reader or Microscope.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the test compound.
-
Compound Addition: Add varying concentrations of (R)-TCB-2 to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the (R)-TCB-2 concentration to determine the EC50 value.
Conclusion
(R)-TCB-2 is a potent and high-affinity agonist of the 5-HT2A receptor with a clear bias towards the Gq/11 signaling pathway. Its well-characterized binding affinity and functional potency make it an invaluable pharmacological tool for investigating the roles of the 5-HT2A receptor in the central nervous system and for the development of novel therapeutics. Further studies are warranted to elucidate the specific kinetic parameters of its interaction with the 5-HT2A receptor, which would provide a more complete understanding of its pharmacological profile.
References
The Pharmacological Profile of (R)-TCB-2: A Technical Guide for Researchers
(R)-TCB-2 , also known as (R)-(4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor.[1][2] It serves as a valuable research tool for investigating the physiological and pathological roles of this receptor system. This technical guide provides an in-depth overview of the pharmacological properties of (R)-TCB-2, including its binding affinity, functional activity, and signaling pathways. Detailed experimental protocols and visual representations of key processes are included to facilitate its application in a research setting.
Overview of (R)-TCB-2
(R)-TCB-2 is the more active enantiomer of TCB-2, a conformationally restricted phenethylamine (B48288) analog.[1] Its rigid structure confers high affinity and potency at the 5-HT2A receptor.[3][4] Notably, (R)-TCB-2 exhibits biased agonism, preferentially activating the Gq-mediated phosphoinositide signaling pathway over other potential signaling cascades, such as the arachidonic acid release pathway.[1][3][4][5] This functional selectivity makes it a precise tool for dissecting the downstream consequences of Gq-protein activation by the 5-HT2A receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of (R)-TCB-2 and its racemate (TCB-2) with the 5-HT2A receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | Reference |
| TCB-2 | 5-HT2A | Rat | 0.73 | [2] |
| TCB-2 | 5-HT2A | Human | 0.75 | [1][2] |
Ki (Inhibition constant) represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity.
Table 2: Functional Activity
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| TCB-2 | IP3 Accumulation | NIH3T3 (expressing rat 5-HT2A) | 36 | [2] |
| TCB-2 | Calcium Flux | HEK293T (expressing human 5-HT2A) | 5.9 | [6] |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IP3 (Inositol trisphosphate) accumulation and calcium flux are measures of Gq-protein pathway activation.
Signaling Pathways
Activation of the 5-HT2A receptor by (R)-TCB-2 primarily initiates the canonical Gq/G11 signaling cascade.[7][8][9] This compound also demonstrates significant bias, having a 65-fold greater potency for stimulating phosphoinositide turnover compared to arachidonic acid release.[1][5][10][11] Like many G protein-coupled receptors (GPCRs), the 5-HT2A receptor can also engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[12][13][14][15]
Gq Signaling Pathway
Upon binding of (R)-TCB-2, the 5-HT2A receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.[8] The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[8] The activated Gαq-GTP then stimulates the enzyme phospholipase C-β (PLC-β).[7][8] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol.[8] DAG remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][8]
β-Arrestin Pathway
Following agonist binding and G protein activation, the 5-HT2A receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).[13] This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[12][13] β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal.[12][15] Furthermore, β-arrestin acts as a scaffold protein, initiating receptor internalization via clathrin-coated pits and triggering a distinct wave of G protein-independent signaling, which can include activation of pathways like the MAPK/ERK cascade.[13][14][16]
Experimental Protocols
The following are generalized methodologies for key assays used to characterize the pharmacological profile of (R)-TCB-2.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of (R)-TCB-2 for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of (R)-TCB-2 at the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[17]
-
(R)-TCB-2 (test compound).
-
Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin).[19]
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[20]
-
96-well filter plates (e.g., GF/C filters presoaked in polyethyleneimine).[20][21]
-
Scintillation cocktail and microplate scintillation counter.[20]
Procedure:
-
Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[20]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[20]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[20]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[20]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of (R)-TCB-2.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gq pathway activation.[22]
Objective: To determine the EC50 of (R)-TCB-2 for 5-HT2A receptor-mediated Gq activation.
Materials:
-
HEK293 or NIH3T3 cells expressing the 5-HT2A receptor.[2][23]
-
(R)-TCB-2 (test compound).
-
Reference agonist (e.g., Serotonin).
-
Stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[24]
-
384-well plates.
-
HTRF-compatible plate reader.[23]
Procedure:
-
Cell Plating: Plate the 5-HT2A-expressing cells into 384-well plates and allow them to adhere (e.g., 20,000 cells per well).[23]
-
Compound Addition: Remove the culture medium and add varying concentrations of (R)-TCB-2 diluted in stimulation buffer (containing LiCl).[23]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-90 minutes) to allow for IP1 accumulation.[23]
-
Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in lysis buffer to each well as per the manufacturer's instructions.[23][24]
-
Final Incubation: Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[23]
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm and 665 nm following excitation at 330 nm.[23]
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the log concentration of (R)-TCB-2.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Selectivity and In Vivo Effects
While (R)-TCB-2 is highly potent at the 5-HT2A receptor, its complete selectivity profile across all serotonin receptor subtypes and other GPCRs has not been fully characterized.[3][4][25] It is known to be a potent agonist at 5-HT2C receptors as well.[1] In animal studies, (R)-TCB-2 administration induces behavioral and physiological responses consistent with 5-HT2A receptor activation, such as head-twitch responses and hypothermia in mice.[2][5][10][11] These effects are typically blocked by pretreatment with selective 5-HT2A antagonists, confirming the primary role of this receptor in its in vivo actions.[10][11]
Conclusion
(R)-TCB-2 is a powerful pharmacological tool for probing the function of the 5-HT2A receptor. Its high affinity, potent agonism, and biased signaling profile toward the Gq pathway allow for targeted investigation of this specific signaling cascade. The data and protocols provided in this guide are intended to equip researchers with the fundamental knowledge required to effectively utilize (R)-TCB-2 in their studies of serotonergic systems.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: The role of beta-arrestins in the termination and transduction of G-protein-coupled receptor signals. [scholars.duke.edu]
- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role and mechanism of β-arrestin2 in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Inositol phosphate accumulation assay [bio-protocol.org]
- 24. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
(R)-TCB2: A Technical Guide to a Potent and Functionally Selective 5-HT2A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCB2, chemically known as ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, is a potent and high-affinity synthetic agonist for the serotonin (B10506) 5-HT2A receptor.[1] First described in 2006, this conformationally restricted phenethylamine (B48288) analog has emerged as a valuable pharmacological tool for investigating the intricacies of the serotonergic system.[2][3] Its significance in neuroscience research stems from its notable functional selectivity, preferentially activating the Gq/PLC signaling pathway over the PLA2 pathway.[3][4] This biased agonism suggests that this compound may elicit distinct downstream effects compared to less selective 5-HT2A agonists, offering a unique avenue for dissecting the physiological roles of these signaling cascades. This document provides a comprehensive technical overview of the discovery, initial characterization, and key experimental methodologies associated with this compound.
Pharmacological Profile
This compound is distinguished by its high binding affinity for both rat and human 5-HT2A receptors and its potent stimulation of the phosphoinositide signaling pathway. The quantitative pharmacological data for this compound are summarized in the table below.
| Parameter | Species | Value | Receptor/Assay |
| Ki | Rat | 0.73 nM | 5-HT2A Receptor |
| Ki | Human | 0.75 nM | 5-HT2A Receptor |
| EC50 | Rat | 36 nM | IP3 Accumulation (NIH3T3 cells) |
| EC50 | Rat | 18 ± 2.8 nM | Phospholipase C (PLC) Pathway |
| EC50 | Rat | 1180 ± 180 nM | Phospholipase A2 (PLA2) Pathway |
Data compiled from multiple sources.[1][4][5][6]
Chemical Synthesis
The synthesis of this compound is a multi-step process that has been described as intricate.[2] The general synthetic route involves the following key transformations:
-
Bromination: The process begins with the bromination of 3,6-dimethoxybenzocyclobutene at the 4-position.
-
Aminomethylation: Subsequently, a methylamine (B109427) group is introduced onto the benzocyclobutene ring.
-
Hydrobromide Salt Formation: The final step is the formation of the hydrobromide salt of this compound, which enhances its stability and solubility for experimental use.[1]
Experimental Protocols
The initial characterization of this compound relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for two key experiments used to determine its binding affinity and functional activity.
Radioligand Binding Assay for 5-HT2A Receptor
This assay quantifies the affinity of this compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin or --INVALID-LINK--DOI.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
This compound stock solution.
-
Non-specific binding control: 1 µM Ketanserin.
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of the 5-HT2A receptor membrane preparation (typically 50-120 µg of protein).
-
50 µL of varying concentrations of this compound (or buffer for total binding, or non-specific control).
-
50 µL of the radioligand at a concentration near its Kd (e.g., 0.5 nM for [3H]ketanserin).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plates using a cell harvester.
-
Washing: Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plates for 30 minutes at 50°C.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol (B14025) Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to stimulate the Gq-coupled 5-HT2A receptor, leading to the production of inositol phosphates.
Materials:
-
NIH3T3 cells stably expressing the rat 5-HT2A receptor.
-
myo-[3H]inositol.
-
Stimulation Buffer: Krebs-Ringer-HEPES buffer (or similar).
-
LiCl solution (to inhibit inositol monophosphatase).
-
This compound stock solution.
-
Quenching solution: Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 0.5 M HCl.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elution buffers.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Labeling: Plate the 5-HT2A expressing cells in 24-well plates and label them overnight with myo-[3H]inositol (e.g., 0.5 µCi/well) in inositol-free medium.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with buffer containing LiCl (e.g., 10 mM) for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C.
-
Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold quenching solution to each well.
-
Extraction: Incubate on ice for 30 minutes to allow for cell lysis and extraction of inositol phosphates.
-
Separation:
-
Neutralize the extracts.
-
Apply the extracts to anion-exchange columns.
-
Wash the columns to remove free myo-[3H]inositol.
-
Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
-
Quantification: Add the eluate to scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphates produced against the concentration of this compound. Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: 5-HT2A Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Inositol Phosphate Accumulation Assay.
References
- 1. Buy ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine (EVT-353439) | 912440-88-1 [evitachem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. ((4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine) | C11H12BrNO2 | CID 68661455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (R)-TCB-2: An In-depth Technical Guide for Researchers
(R)-TCB-2, or (R)-(-)-1-(4-bromo-2,5-dimethoxybenzyl)cyclobutanamine, stands as a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor, a key target in neuroscience research and drug development. Its rigid structure, derived from the phenethylamine (B48288) 2C-B, offers a valuable tool for probing the intricacies of 5-HT2A receptor function and has spurred extensive structure-activity relationship (SAR) studies to unlock the therapeutic potential of this chemical scaffold. This technical guide provides a comprehensive overview of the SAR of (R)-TCB-2, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support researchers and drug development professionals.
Core Concepts: Biased Agonism and Structural Rigidity
A defining characteristic of (R)-TCB-2 is its nature as a biased agonist.[1][2] It preferentially activates the Gq/11 signaling cascade over the β-arrestin pathway.[2][3] This functional selectivity is of significant interest as it may allow for the separation of desired therapeutic effects from the hallucinogenic properties associated with some 5-HT2A receptor agonists.[3] The cyclobutane (B1203170) ring fused to the benzene (B151609) ring in (R)-TCB-2 imparts significant conformational restriction, locking the methoxy (B1213986) groups and the ethylamine (B1201723) side chain in a specific orientation believed to be optimal for high-affinity binding to the 5-HT2A receptor.[2]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro pharmacological data for (R)-TCB-2 and a selection of its key analogs, highlighting the impact of structural modifications on 5-HT2A receptor affinity and functional potency.
Table 1: 5-HT2A Receptor Binding Affinities (Ki) of (R)-TCB-2 and Analogs
| Compound | Structure | Modification from (R)-TCB-2 | 5-HT2A Ki (nM) | Reference |
| (R)-TCB-2 | [Image of (R)-TCB-2 structure] | - | 0.75 | [2] |
| (S)-TCB-2 | [Image of (S)-TCB-2 structure] | S-enantiomer | ~3-fold lower affinity than (R)-enantiomer | [2] |
| 2C-B | [Image of 2C-B structure] | Uncyclized analog | 0.88 | [2] |
| 2CBCB-NBOMe | [Image of 2CBCB-NBOMe structure] | N-benzylmethoxy substitution | 2.7-fold higher affinity than TCB-2 | [1] |
Table 2: 5-HT2A Receptor Functional Potency (EC50) of (R)-TCB-2 and Analogs (Phosphoinositide Turnover)
| Compound | EC50 (nM) | Reference |
| (R)-TCB-2 | 18 ± 2.8 | [3] |
| DOI | - | [3] |
Table 3: Biased Agonism Profile of (R)-TCB-2
| Signaling Pathway | EC50 (nM) | Fold Bias (vs. Arachidonic Acid Release) | Reference |
| Phosphoinositide Turnover | 18 ± 2.8 | 65-fold | [2][3] |
| Arachidonic Acid Release | 1180 ± 180 | - | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize (R)-TCB-2 and its analogs are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a competitive binding assay using [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist radioligand, to determine the binding affinity (Ki) of test compounds.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4
-
[3H]ketanserin (specific activity ~80 Ci/mmol)
-
Unlabeled ketanserin (B1673593) (for non-specific binding determination)
-
Test compounds (e.g., (R)-TCB-2 and analogs)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-5-HT2A cells to ~90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (typically 10-10 M to 10-5 M), and 50 µL of [3H]ketanserin (final concentration ~1-2 nM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of unlabeled ketanserin (final concentration ~10 µM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for Gq Pathway Activation
This protocol measures the activation of the Gq signaling pathway by quantifying the increase in intracellular calcium concentration upon agonist stimulation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Test compounds (e.g., (R)-TCB-2 and analogs)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Seed HEK293-5-HT2A cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM, optional) in assay buffer.
-
Remove the cell culture medium from the wells and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Calcium Flux Measurement:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds to the cell plate and immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a maximal concentration of a reference agonist (e.g., serotonin).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Inositol (B14025) Monophosphate (IP1) Accumulation Assay for Gq Pathway Activation
This assay provides a cumulative measure of Gq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3).
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl, pH 7.4)
-
IP1-d2 (labeled IP1) and anti-IP1 cryptate (components of a commercial HTRF kit, e.g., from Cisbio)
-
Test compounds (e.g., (R)-TCB-2 and analogs)
-
96- or 384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
Seed HEK293-5-HT2A cells into white microplates and grow to confluency.
-
-
Cell Stimulation:
-
Remove the cell culture medium and add stimulation buffer.
-
Add the test compounds at various concentrations.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
IP1 Detection:
-
Lyse the cells by adding the IP1-d2 and anti-IP1 cryptate reagents directly to the wells as per the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The amount of IP1 produced is inversely proportional to the HTRF ratio.
-
Generate a standard curve using known concentrations of IP1.
-
Convert the HTRF ratios for the test compounds to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the 5-HT2A receptor and a typical workflow for a structure-activity relationship study.
Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.
Caption: β-Arrestin signaling pathway of the 5-HT2A receptor.
Caption: A typical workflow for a structure-activity relationship study.
Conclusion
The study of (R)-TCB-2 and its analogs has provided invaluable insights into the structural requirements for high-affinity and selective 5-HT2A receptor agonism. The concept of biased agonism, exemplified by (R)-TCB-2, opens new avenues for the design of safer and more effective therapeutics targeting this important receptor. The data and methodologies presented in this guide offer a solid foundation for researchers to further explore the rich pharmacology of this compound class and to advance the development of novel treatments for a range of neurological and psychiatric disorders.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. Demonstration of S2-receptor binding sites on cat blood platelets using [3H]ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationship (SAR) maps: A student-friendly tool to teach medicinal chemistry in integrated pharmacotherapy courses - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of (R)-TCB2: A Technical Guide
(R)-TCB2 , also known as (7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine, is a potent and conformationally restricted phenethylamine (B48288) derivative.[1][2] It is widely recognized in pharmacological research as a high-affinity agonist for the serotonin (B10506) 5-HT₂A receptor.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro pharmacological properties of this compound, details the experimental protocols used for its characterization, and visualizes the key signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Profile: Receptor Binding Affinity
This compound displays high affinity for both human and rat 5-HT₂A receptors.[1][2] The (R)-enantiomer demonstrates a 3-fold higher affinity for the 5-HT₂A receptor compared to its (S)-enantiomer.[3] While it is most prominent for its activity at the 5-HT₂A receptor, TCB-2 is also a potent agonist at a range of other serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₁E, 5-HT₁F, 5-HT₂B, and 5-HT₂C.[3]
Table 1: Receptor Binding Affinity (Kᵢ) of this compound
| Receptor Subtype | Species | Kᵢ (nM) |
|---|---|---|
| 5-HT₂A | Human | 0.75[3] |
| 5-HT₂A | Rat | 0.73 |
Functional Characterization: Biased Agonism and Signaling Pathways
A key feature of this compound is its nature as a biased agonist at the 5-HT₂A receptor.[1][2][3] This means it preferentially activates certain downstream signaling cascades over others. Specifically, this compound shows a significant preference for the Gq/11-protein coupled pathway, leading to the activation of phospholipase C (PLC), over the pathway that stimulates phospholipase A₂ (PLA₂).[1][2] Studies have quantified this bias, revealing that this compound is approximately 65-fold more potent at stimulating phosphoinositide (PI) turnover (a measure of PLC activation) than it is at activating arachidonic acid (AA) release (mediated by PLA₂).[3][4][5] The (R)-enantiomer also exhibits a 2-fold higher activational potency at the 5-HT₂A receptor compared to the (S)-enantiomer.[3]
In addition to the classical G-protein pathways, this compound has been shown to induce intracellular calcium mobilization and recruit β-arrestin.[6]
Caption: Biased agonism of this compound at the 5-HT₂A receptor.
Table 2: Functional Potency (EC₅₀) of this compound at the 5-HT₂A Receptor
| Assay | Pathway | Cell Line | EC₅₀ (nM) |
|---|---|---|---|
| Phosphoinositide (IP) Accumulation | Gq/11 - PLC | NIH3T3 | 18 - 36[2][4] |
| Arachidonic Acid (AA) Release | PLA₂ | - | 1180[2] |
| Intracellular Calcium Flux | Gq/11 - PLC | HEK293T | ~15 (Estimated from graph) |
| β-Arrestin Recruitment | β-Arrestin | HEK293T | 3700[6] |
Detailed Experimental Protocols
The characterization of this compound involves several key in vitro assays. The methodologies for these are outlined below.
This competitive binding assay is used to determine the binding affinity (Kᵢ) of this compound for the 5-HT₂A receptor.
-
Membrane Preparation : Cells stably expressing the human or rat 5-HT₂A receptor are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Assay Incubation : The membrane preparation is incubated in a solution containing a known concentration of a specific 5-HT₂A radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled competitor drug, this compound.
-
Separation : Following incubation to allow binding to reach equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification : The filters are washed with ice-cold buffer, and the radioactivity trapped on the filters is measured using liquid scintillation spectrometry.
-
Data Analysis : The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
This functional assay measures the potency (EC₅₀) of this compound in activating the PLC signaling pathway.
-
Cell Culture and Labeling : NIH3T3 cells stably expressing the rat 5-HT₂A receptor are cultured. The cells are incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation : After washing, the cells are pre-incubated in a buffer containing lithium chloride (LiCl), which inhibits inositol (B14025) monophosphatase, allowing for the accumulation of inositol phosphates (IPs). The cells are then stimulated with varying concentrations of this compound for a set period.
-
Extraction : The reaction is terminated by adding a cold acid (e.g., perchloric acid). The cells are lysed, and the aqueous phase containing the [³H]-IPs is collected.
-
Purification and Quantification : The collected samples are applied to anion-exchange chromatography columns to separate the [³H]-IPs from other components. The radioactivity of the eluted IPs is then quantified by liquid scintillation counting.
-
Data Analysis : The results are plotted as a dose-response curve, and the EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal response, is calculated.
This assay provides a real-time measurement of Gq/11 pathway activation by monitoring changes in intracellular calcium levels.[6]
-
Cell Preparation : HEK293T cells are transfected to express the 5-HT₂A receptor.[6]
-
Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Cal-590™ AM), which increases its fluorescence intensity upon binding to free Ca²⁺.[6]
-
Stimulation and Measurement : The dye-loaded cells are placed in a fluorometric imaging plate reader or a confocal microscope. A baseline fluorescence reading is taken before varying concentrations of this compound are added. The change in fluorescence intensity is monitored in real-time.
-
Data Analysis : The peak fluorescence response at each concentration of this compound is measured. These values are used to generate a dose-response curve from which the EC₅₀ is determined.
Caption: Experimental workflow for an intracellular calcium flux assay.
Conclusion
The in vitro characterization of this compound establishes it as a high-affinity 5-HT₂A receptor agonist with a distinct profile of biased agonism. Its potent and preferential activation of the PLC signaling pathway over the PLA₂ pathway makes it a valuable pharmacological tool for dissecting the specific roles of these intracellular cascades in 5-HT₂A receptor function. The experimental protocols detailed herein provide a robust framework for researchers to investigate the properties of this compound and similar compounds, aiding in the broader effort to understand serotonergic signaling and develop novel therapeutics.
References
- 1. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TCB-2 - Wikipedia [en.wikipedia.org]
- 4. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]
A Technical Guide to the Cellular Responses Following (R)-TCB2 Administration
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
(R)-TCB-2, the more potent enantiomer of TCB-2, is a high-affinity serotonin (B10506) 5-HT2A receptor agonist widely utilized in pharmacological research.[1][2][3][4] Its significance lies in its nature as a biased agonist, preferentially activating specific downstream signaling cascades over others.[1][2][5] This document provides an in-depth technical overview of the cellular responses elicited by (R)-TCB2 administration, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to quantify these effects. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for research and drug development applications.
Mechanism of Action: A Biased Agonist at the 5-HT2A Receptor
(R)-TCB-2 is a conformationally restricted phenethylamine (B48288) analog that acts as a potent and selective agonist for the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][6] It exhibits high affinity for both human and rat 5-HT2A receptors.[2][3][4]
A key feature of (R)-TCB-2 is its functional selectivity, or biased agonism.[5] It demonstrates a significant preference for activating the Gq protein-coupled phospholipase C (PLC) pathway, which leads to phosphoinositide turnover, over the phospholipase A2 (PLA2) pathway responsible for arachidonic acid release.[1][2][7] Specifically, (R)-TCB-2 has been reported to be 65-fold more potent at stimulating phosphoinositide turnover compared to its effect on arachidonic acid release.[1][7][8][9] This biased signaling profile distinguishes it from other 5-HT2A agonists like DOI and LSD and makes it a valuable tool for dissecting the contributions of specific signaling pathways to physiological and behavioral outcomes.[2][5]
Core Signaling Pathways Activated by this compound
This compound binding to the 5-HT2A receptor initiates a cascade of intracellular events primarily through two major pathways: the canonical Gq/PLC pathway and the β-arrestin-mediated pathway. These pathways can subsequently converge on downstream effectors like the ERK1/2 MAP kinase cascade.
Gq/Phospholipase C (PLC) Pathway & Calcium Mobilization
This is the canonical and preferentially activated pathway for this compound. Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][10] This rapid increase in intracellular calcium concentration is a hallmark of 5-HT2A receptor activation by this compound.[11]
β-Arrestin Recruitment and Signaling
Like most GPCRs, agonist-bound 5-HT2A receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[12][13] β-arrestin binding physically uncouples the receptor from the G protein, leading to signal desensitization, and targets the receptor for internalization via clathrin-coated pits.[12]
Beyond its role in desensitization, β-arrestin can also act as a signal transducer by scaffolding various signaling proteins, including components of the MAP kinase cascade (e.g., ERK1/2).[12][14][15][16] The degree to which this compound engages the β-arrestin pathway contributes to its overall pharmacological profile. Studies on photoswitchable derivatives of TCB-2 have confirmed that the 5-HT2A receptor can signal through the β-arrestin pathway, and the ligand's structure influences the bias between G protein and β-arrestin activation.[11][17]
Convergence on ERK1/2 Signaling
The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a common downstream event following the activation of many GPCRs, including the 5-HT2A receptor.[18] This activation can be initiated by both G protein-dependent and β-arrestin-mediated pathways.[19] For instance, Gq pathway activation can stimulate ERK via protein kinase C (PKC), while β-arrestin can act as a scaffold to bring components of the MAPK cascade into proximity, facilitating ERK activation.[10][19] Measuring ERK1/2 phosphorylation serves as a robust, integrated readout of receptor activation, capturing the net effect of multiple upstream signaling events.[19][20]
Quantitative Data on this compound Cellular Activity
The following tables summarize key quantitative parameters describing the interaction of this compound with the 5-HT2A receptor and its functional potency in eliciting downstream cellular responses.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Species | Value (nM) | Reference |
|---|---|---|---|---|
| Ki | 5-HT2A | Rat | 0.73 | [3][4] |
| Ki | 5-HT2A | Human | 0.75 |[1][3][4] |
Table 2: Functional Potency in Gq-Mediated Pathways
| Assay | Cellular System | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| IP3 Accumulation | NIH3T3 cells (rat 5-HT2A) | EC50 | 36 | [3][4] |
| Intracellular Ca2+ Release | HEK293T cells (human 5-HT2A) | EC50 | 5.9 | [11] |
| Phosphoinositide Turnover | Cell lines | EC50 | 18 |[5] |
Table 3: Functional Potency in Other Pathways
| Assay | Cellular System | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Arachidonic Acid Release | Cell lines | EC50 | 1180 | [5] |
| β-Arrestin Recruitment | HEK293T cells (human 5-HT2A) | EC50 | 3700 |[11] |
Note: EC50 values can vary depending on the specific cell line, receptor expression level, and assay conditions used.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the this compound-induced release of calcium from intracellular stores, a direct consequence of Gq/PLC pathway activation.[21][22][23][24][25]
Workflow Diagram:
Methodology:
-
Cell Preparation:
-
Culture cells (e.g., HEK293T) stably or transiently expressing the human 5-HT2A receptor.
-
Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-590™ AM) and an organic anion transport inhibitor like probenecid (B1678239) (to prevent dye leakage).
-
Aspirate the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Assay Procedure:
-
After incubation, wash the cells gently with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with automated injectors.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
-
-
Data Acquisition and Analysis:
-
Record a baseline fluorescence reading for several seconds.
-
Use the injector to add varying concentrations of this compound to the wells.
-
Continue recording the fluorescence signal immediately after addition to capture the peak response.
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Normalize the data (e.g., to the maximum response) and plot the concentration-response curve using non-linear regression to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay via Western Blotting
This protocol details the measurement of phosphorylated ERK1/2 (p-ERK) levels, providing an integrated readout of receptor signaling.[19][20]
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment:
-
Seed 5-HT2A-expressing cells in 6-well plates.
-
Once confluent, serum-starve the cells for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.
-
Stimulate the cells with different concentrations of this compound for the optimal time determined by a time-course experiment (typically 5-15 minutes).
-
-
Preparation of Cell Lysates:
-
Aspirate the medium and immediately wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour.[19]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
-
β-Arrestin Recruitment Reporter Assay
This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor, often using enzyme fragment complementation (e.g., PathHunter) or transcription-based reporters (e.g., Tango assay).[26][27][28][29][30]
Workflow Diagram:
Methodology (based on a Luciferase Reporter):
-
Cell Preparation:
-
Use an engineered cell line (e.g., HEK293) that stably expresses the 5-HT2A receptor and the components of the reporter system (e.g., β-arrestin-protease and receptor-transcription factor fusions).
-
Plate the cells in a white, opaque 96-well assay plate and allow them to grow to confluence.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in an appropriate assay medium.
-
Add the compound dilutions to the cells and incubate for a period sufficient to allow for transcription and translation of the reporter gene (typically 5-18 hours).
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagent containing the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Incubate for a short period as recommended by the manufacturer to allow the enzymatic reaction to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The intensity of the luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Plot the data and perform a non-linear regression analysis to determine the potency (EC50) and efficacy of this compound for β-arrestin recruitment.
-
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. TCB-2 [medbox.iiab.me]
- 7. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]
- 12. Scholars@Duke publication: The role of beta-arrestins in the termination and transduction of G-protein-coupled receptor signals. [scholars.duke.edu]
- 13. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role and mechanism of β-arrestin2 in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]
- 18. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. berthold.com [berthold.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.kr]
- 27. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Tango GPCR Assay System | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for (R)-TCB2 in In Vivo Mouse Studies
(R)-TCB2 is a potent and selective high-affinity agonist for the serotonin (B10506) 5-HT2A receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.[1] These application notes provide an overview of the dosage and administration of this compound for in vivo studies in mice, based on published research.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various mouse studies.
| Dosage Range (mg/kg) | Administration Route | Mouse Strain | Key Findings | Reference |
| 0.1 - 1.0 | Intraperitoneal (i.p.) | C57Bl/6J | Dose-dependent reduction in ethanol (B145695) consumption and preference. The 1.0 mg/kg dose was most effective.[2] | [2] |
| 1.0, 3.0, 10.0 | Intraperitoneal (i.p.) | Not Specified | Induced hyperlocomotion at lower doses and hypolocomotion at higher doses.[2] | [2] |
| Up to 5.0 | Intraperitoneal (i.p.) | C57BL/6J | Dose-dependently induced head twitches, hypothermia, and decreased food consumption.[3][4][5][6] | [3][4][5][6] |
| >2.5 | Intraperitoneal (i.p.) | Not Specified | Decreased food intake, an effect not reversed by a 5-HT2A antagonist, suggesting possible off-target effects at higher doses.[2] | [2] |
| 2.5 | Intraperitoneal (i.p.) | Not Specified | Disrupted maternal behavior in rats. | [7] |
Experimental Protocols
Preparation of this compound for Injection
This compound is typically available as a hydrobromide salt and is soluble in water and saline.
-
Vehicle: Sterile 0.9% saline is a commonly used vehicle for dissolving this compound for intraperitoneal injections.[2]
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the average weight of the mice to be injected. The injection volume is typically kept consistent, for example, at 10 ml/kg.
-
Example Calculation for a 1.0 mg/kg dose:
-
For a 25 g mouse, the total dose would be 0.025 mg.
-
If the injection volume is 10 ml/kg (0.25 ml for a 25 g mouse), the required concentration of the solution would be 0.1 mg/ml (0.025 mg / 0.25 ml).
-
-
Storage: this compound solutions should be prepared fresh on the day of the experiment. The solid compound should be stored at +4°C.
Administration of this compound
Intraperitoneal (i.p.) injection is the standard route of administration for this compound in mice.[2]
-
Animal Handling: Mice should be handled gently to minimize stress. Proper restraint techniques are necessary for accurate i.p. injection.
-
Injection Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently inject the calculated volume of the this compound solution.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Experimental Workflow for Behavioral Studies
The timing of this compound administration relative to behavioral testing is critical.
-
Habituation: Mice should be habituated to the injection procedure at least one day prior to the start of the experiment to reduce stress-induced behavioral changes.[2]
-
Timing of Injection: In a study investigating the effect of this compound on alcohol consumption, the drug was injected 2 hours after the removal of the ethanol bottle during the abstinence period.[2] For other behavioral tests, the timing should be optimized based on the specific parameters being measured and the expected pharmacokinetic profile of the drug.
-
Control Group: A vehicle-treated control group (receiving 0.9% saline injections) is essential to control for the effects of the injection procedure and the vehicle itself.[2]
Visualizations
Signaling Pathway of this compound
Caption: this compound mediated 5-HT2A receptor signaling pathway.
Experimental Workflow for Alcohol Consumption Study
Caption: Workflow for an in vivo mouse study on alcohol consumption.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Activation of 5-HT2A Receptor Disrupts Rat Maternal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for (R)-TCB-2 Administration in Behavioral Experiments
Application Notes
(R)-TCB-2 is a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor, demonstrating high affinity for both rat and human receptors.[1][2] It is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. As a biased agonist, (R)-TCB-2 preferentially activates phosphoinositide turnover over arachidonic acid release, which may contribute to its specific behavioral effects.[3] In preclinical rodent models, (R)-TCB-2 has been shown to induce psychedelic-like behaviors, such as the head-twitch response (HTR), and to modulate locomotor activity.[3][4] It has also been investigated for its potential therapeutic effects, including its ability to reduce alcohol consumption in mice.[5] This document provides a detailed protocol for the preparation and administration of (R)-TCB-2 for use in behavioral experiments, along with summaries of common behavioral assays and the underlying signaling pathway.
Compound Information and Preparation
Solubility and Vehicle Selection
(R)-TCB-2 is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[2] For in vivo administration, sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle.[6] If using DMSO as a co-solvent to aid dissolution, it is crucial to keep the final concentration of DMSO low to avoid potential toxicity.
Preparation of (R)-TCB-2 Solution (1 mg/mL Stock in Saline)
Materials:
-
(R)-TCB-2 hydrobromide (ensure purity of ≥99%)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of (R)-TCB-2 hydrobromide powder using a calibrated analytical balance. For a 1 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Transfer the weighed (R)-TCB-2 into a sterile vial. Add the appropriate volume of sterile 0.9% saline. For a 1 mg/mL solution with 10 mg of compound, add 10 mL of saline.
-
Mixing: Vortex the solution until the (R)-TCB-2 is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: To ensure sterility for parenteral administration, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.[7]
-
Storage: Store the prepared solution at 2-8°C and protect it from light. It is recommended to use freshly prepared solutions. If stored, visually inspect for any precipitation before each use.
Administration Protocol
The most common route of administration for (R)-TCB-2 in rodent behavioral studies is intraperitoneal (i.p.) injection.
Materials:
-
Prepared (R)-TCB-2 solution
-
Appropriate gauge needles (e.g., 27-30G for mice) and syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Dosage Calculation: Calculate the required volume of (R)-TCB-2 solution based on the animal's body weight and the desired dose. For example, for a 25 g mouse and a target dose of 1.0 mg/kg, the required volume of a 1 mg/mL solution would be 0.025 mL or 25 µL.
-
Animal Handling: Gently restrain the animal. For an i.p. injection in a mouse, secure the animal and tilt it slightly to allow the abdominal organs to shift away from the injection site.
-
Injection: Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Aspirate briefly to ensure no fluid is drawn back, then inject the calculated volume of the (R)-TCB-2 solution.
-
Post-injection Monitoring: Observe the animal for a short period after injection to ensure its well-being.
Quantitative Data Summary
The following table summarizes reported dosages of (R)-TCB-2 used in various behavioral experiments in rodents.
| Behavioral Assay | Species | Dose Range (mg/kg, i.p.) | Observed Effects | Citations |
| Head-Twitch Response (HTR) | Mouse | 0.5 - 5.0 | Dose-dependent increase in head twitches. | [6] |
| Locomotor Activity | Mouse | 1.0 - 10.0 | Hyperlocomotion at lower doses, hypolocomotion at higher doses. | [3] |
| Alcohol Consumption | Mouse | 0.1 - 1.0 | 1.0 mg/kg significantly reduced alcohol consumption and preference. | [3][5] |
| Drug Discrimination | Rat | Not specified | (R)-TCB-2 substitutes for other 5-HT2A agonists like LSD and DOI. | [3] |
| Maternal Behavior | Rat | 1.0 - 5.0 | Dose-dependent disruption of pup retrieval. | [6] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor activation and is often used as a proxy for hallucinogenic potential.[5]
Methodology:
-
Acclimation: Individually house the animals in observation chambers (e.g., clear cylindrical containers) for a 10-15 minute habituation period before drug administration.
-
Administration: Administer (R)-TCB-2 or vehicle via i.p. injection.
-
Observation: Immediately after injection, begin observing the animals and counting the number of head twitches for a defined period, typically 30 to 60 minutes. A head-twitch is characterized by a rapid, rotational movement of the head that is distinct from grooming or exploratory sniffing.
-
Data Analysis: The total number of head twitches per observation period is recorded for each animal. Data are typically analyzed using appropriate statistical methods (e.g., ANOVA) to compare dose groups.
Locomotor Activity Assay
This assay measures the exploratory and general activity levels of rodents in a novel environment.
Methodology:
-
Apparatus: Use an open-field arena, which is a square or circular enclosure equipped with infrared beams or a video tracking system to automatically record the animal's movement.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Administration: Administer (R)-TCB-2 or vehicle via i.p. injection.
-
Testing: Immediately after injection, place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity for a set duration, typically 30 to 60 minutes. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior), and rearing frequency.
-
Data Analysis: Analyze the collected data to compare the effects of different doses of (R)-TCB-2 on locomotor activity.
Alcohol Consumption (Two-Bottle Choice) Assay
This protocol is designed to assess the effect of (R)-TCB-2 on voluntary alcohol consumption.
Methodology:
-
Habituation: House mice with two drinking bottles, one containing water and the other an ethanol (B145695) solution (e.g., 20% v/v). Monitor their fluid intake for a baseline period to establish stable drinking patterns.
-
Administration: On testing days, administer (R)-TCB-2 or vehicle via i.p. injection at a consistent time each day.
-
Measurement: Measure the volume of fluid consumed from both the water and ethanol bottles over a 24-hour period following the injection. Weigh the bottles to determine the amount consumed, and account for any spillage by using control bottles in an empty cage.
-
Data Analysis: Calculate the alcohol consumption (g/kg/day) and preference (volume of alcohol solution consumed / total volume of fluid consumed). Compare the data from the (R)-TCB-2 treatment period to the baseline and vehicle control periods.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. va.gov [va.gov]
- 2. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serotonin 2A receptor agonist TCB-2 attenuates heavy alcohol drinking and alcohol-induced midbrain inhibitory plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
Application Notes and Protocols: (R)-TCB-2 in Alcohol Consumption Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCB-2, a potent and selective agonist for the serotonin (B10506) 2A receptor (5-HT2A), has emerged as a valuable pharmacological tool in preclinical research investigating the neurobiology of alcohol use disorder (AUD). Studies have demonstrated its efficacy in reducing alcohol consumption and preference in animal models.[1][2] This document provides detailed application notes and protocols for the use of (R)-TCB-2 in alcohol consumption research, summarizing key quantitative data and outlining experimental methodologies. The information presented is intended to guide researchers in designing and executing studies to further explore the therapeutic potential of 5-HT2A receptor agonists for AUD.
Mechanism of Action
(R)-TCB-2 exerts its effects by selectively binding to and activating 5-HT2A receptors. In the context of alcohol consumption, the activation of these receptors, particularly within the mesolimbic system, appears to be crucial.[3] Research suggests that (R)-TCB-2's ability to reduce alcohol intake is linked to its modulation of the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[1][2] Specifically, (R)-TCB-2 has been shown to normalize alcohol-induced impairments in chloride ion (Cl⁻) homeostasis in VTA GABAergic neurons.[1][2] This neuroplasticity is considered a molecular adaptation that contributes to increased alcohol self-administration. By reversing this effect, (R)-TCB-2 may effectively diminish the reinforcing properties of alcohol.
Signaling Pathway
The activation of 5-HT2A receptors by (R)-TCB-2 initiates a cascade of intracellular signaling events. While the complete downstream pathway is complex and can be cell-type specific, a generalized representation is provided below.
Caption: 5-HT2A Receptor Signaling Pathway Activated by (R)-TCB-2.
Application in Alcohol Consumption Research
(R)-TCB-2 has been effectively utilized in preclinical models to investigate its potential as a therapeutic agent for AUD. The primary application involves assessing its impact on voluntary alcohol consumption in rodents.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of (R)-TCB-2 on alcohol consumption in male C57Bl/6J mice.[1]
| Parameter | Vehicle (Saline) | (R)-TCB-2 (1.0 mg/kg) | Percent Reduction |
| Ethanol (B145695) Consumption (g/kg) | 17.77 ± 0.77 | 9.99 ± 0.64 | 43.78% |
| Water Consumption (mL) | No significant change reported | No significant change reported | - |
| Saccharin (B28170) Consumption | Not altered by (R)-TCB-2 | Not altered by (R)-TCB-2 | - |
| Ethanol Preference | High | Significantly reduced | - |
Data are presented as mean ± SEM.
These results indicate that (R)-TCB-2 selectively reduces alcohol consumption and preference without significantly affecting the intake of other fluids like water or a sweet saccharin solution.[1] A lower dose of 0.1 mg/kg was found to be ineffective in altering alcohol drinking behavior.[1]
Experimental Protocols
This section details the methodologies for key experiments involving (R)-TCB-2 in alcohol consumption research, based on published studies.[1]
Intermittent Two-Bottle Choice Drinking Paradigm
This is a widely used behavioral model to assess voluntary alcohol consumption and preference in rodents.
Objective: To evaluate the effect of (R)-TCB-2 on alcohol intake and preference.
Materials:
-
Male C57Bl/6J mice
-
Standard mouse housing cages
-
Two 50 mL sipper tubes per cage
-
Ethanol (e.g., 20% v/v)
-
Water
-
(R)-TCB-2
-
Vehicle (e.g., saline)
-
Animal scale
Procedure:
-
Acclimation: Singly house mice with environmental enrichment. For one week, provide them with two sipper tubes containing only water to acclimate them to the two-bottle setup.
-
Alcohol Access: After acclimation, replace one water bottle with a bottle containing an ethanol solution (e.g., 20% v/v). The other bottle continues to contain water. This access is typically provided intermittently (e.g., 3-4 days per week) to encourage higher levels of consumption.
-
Baseline Measurement: Monitor daily fluid intake from both bottles for several weeks to establish a stable baseline of alcohol consumption and preference. Alcohol preference is calculated as (volume of ethanol solution consumed / total volume of fluid consumed) x 100.
-
Drug Administration: Once a stable baseline is achieved, administer (R)-TCB-2 or vehicle (in a within-subjects design where each animal serves as its own control). The route of administration is typically intraperitoneal (i.p.).
-
Data Collection during Treatment: Continue to measure daily fluid intake from both bottles for the duration of the drug treatment period (e.g., 3 consecutive drinking days).
-
Post-Treatment Follow-up: After the final drug administration, continue to monitor fluid intake for a period (e.g., two additional drinking days) to assess any short-term changes after treatment cessation.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the intermittent two-bottle choice drinking experiment.
Caption: Experimental Workflow for the Two-Bottle Choice Paradigm.
Conclusion
(R)-TCB-2 serves as a critical tool for investigating the role of the 5-HT2A receptor in alcohol consumption. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of targeting this system for the treatment of AUD. The selective action of (R)-TCB-2 in reducing alcohol intake without affecting general consummatory behavior highlights the promise of this line of inquiry. Future research can build upon these methodologies to further elucidate the underlying neural mechanisms and to evaluate the long-term efficacy and safety of 5-HT2A receptor agonists.
References
- 1. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serotonin 2A receptor agonist TCB-2 attenuates heavy alcohol drinking and alcohol-induced midbrain inhibitory plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Serotonin 5-HT2A and 5-HT2C receptors differentially modulate the acquisition and expression of voluntary alcohol drinking in male mice [frontiersin.org]
Application Notes and Protocols: Head Twitch Response (HTR) Assay Using (R)-TCB2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[1][2] This response is primarily mediated by the activation of the serotonin (B10506) 2A receptor (5-HT2A).[1][3] Consequently, the HTR assay is a crucial preclinical tool for screening and characterizing novel psychoactive compounds, particularly those targeting the 5-HT2A receptor.
(R)-TCB2 is a potent and selective 5-HT2A receptor agonist that consistently induces the head-twitch response in mice.[4][5] Its utility in research stems from its high affinity for the 5-HT2A receptor, making it a valuable tool for investigating the downstream signaling pathways and behavioral consequences of 5-HT2A activation. These application notes provide a detailed protocol for conducting the HTR assay using this compound in mice, along with information on the underlying signaling mechanisms and expected quantitative outcomes.
Data Presentation
The following table summarizes representative quantitative data from a dose-response study of this compound in a head twitch response assay in C57BL/6J mice. Data is presented as the mean number of head twitches observed over a 30-minute period following intraperitoneal (i.p.) administration.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Head Twitches (± SEM) |
| Vehicle (Saline) | - | 2.5 ± 0.8 |
| This compound | 0.5 | 15.2 ± 2.1 |
| This compound | 1.0 | 35.8 ± 4.5 |
| This compound | 2.5 | 58.1 ± 6.3 |
| This compound | 5.0 | 42.5 ± 5.7* |
*Note: Higher doses of some 5-HT2A agonists can lead to a decrease in the number of head twitches, resulting in an inverted U-shaped dose-response curve.[1]
Experimental Protocols
This section details the methodology for conducting the head twitch response assay with this compound.
Materials and Equipment
-
Test Subjects: Male C57BL/6J mice (8-10 weeks old).
-
This compound solution: Prepared in sterile saline at the desired concentrations.
-
Vehicle control: Sterile saline.
-
Observation chambers: Clear cylindrical chambers (e.g., 12 cm diameter x 20 cm height) to allow for unobstructed observation of the mice.[6]
-
Syringes and needles: For intraperitoneal injections.
-
Timer.
-
Video recording equipment (optional but recommended): For later verification and analysis of head twitches. Automated systems using magnetometers or video analysis with machine learning can also be employed for high-throughput screening.[2][7][8][9][10][11]
Procedure
-
Animal Acclimation:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Habituation:
-
Gently place each mouse individually into an observation chamber.
-
Allow the mice to habituate to the chamber for 30 minutes before drug administration.[6]
-
-
Drug Administration:
-
Prepare fresh solutions of this compound and vehicle on the day of the experiment.
-
Administer the assigned treatment (vehicle or this compound at the desired dose) via intraperitoneal (i.p.) injection in a volume of 5 ml/kg.[7]
-
-
Observation and Data Collection:
-
Immediately after the injection, return the mouse to its observation chamber.
-
Begin observing and counting the number of head twitches for a predetermined period, typically 30 to 60 minutes. A head twitch is characterized by a rapid, spasmodic, side-to-side rotational movement of the head.
-
If using video recording, start recording immediately after placing the mouse back in the chamber. The videos can be scored later by a trained observer blinded to the treatment conditions.
-
-
Data Analysis:
-
Sum the total number of head twitches for each animal over the observation period.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound treated groups to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Head Twitch Response
Caption: 5-HT2A receptor signaling cascade initiated by this compound.
Experimental Workflow for the Head Twitch Response Assay
Caption: Workflow of the head twitch response (HTR) experiment.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. TCB-2 - Wikipedia [en.wikipedia.org]
- 5. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Photoswitchable (R)-TCB2 for spatiotemporal control of 5-HT2A activation
Topic: Photoswitchable (R)-TCB2 for Spatiotemporal Control of 5-HT2A Receptor Activation
Audience: Researchers, scientists, and drug development professionals.
Application Note: Azo-TCB2, a Photopharmacological Probe for the 5-HT2A Receptor
The serotonin (B10506) 2A receptor (5-HT2A) is a G protein-coupled receptor (GPCR) that plays a critical role in numerous central nervous system functions, including mood, cognition, and perception.[1][2] Dysregulation of 5-HT2A signaling is implicated in various psychiatric disorders, making it a key target for therapeutic development.[1][2][3][4] Photopharmacology offers a powerful approach to dissect the complex roles of such receptors by using light to control the activity of ligands with high spatiotemporal precision.[5][6]
Azo-TCB2 is a novel photoswitchable agonist developed for the 5-HT2A receptor.[3][7] It is based on TCB-2, a highly potent and selective 5-HT2A agonist, by incorporating an arylazopyrazole photoswitch.[3][4] This modification allows for reversible control over the ligand's shape and, consequently, its biological activity using specific wavelengths of light.
The molecule exists in two isomeric states:
-
trans (E) isomer: The thermally stable, dark-state form.
-
cis (Z) isomer: The metastable form, which is generated upon irradiation with UV light (e.g., 365 nm).[4][8]
The Z-isomer can be reverted to the E-isomer using green light (e.g., 530 nm) or through thermal relaxation.[4][8] Azo-TCB2 exhibits excellent photophysical properties, including near-quantitative conversion to the Z-state upon UV irradiation and a long thermal half-life, making it suitable for in vitro and potential in vivo applications.[4][8]
A key feature of Azo-TCB2 is its photoswitchable biased agonism.[3][7] The 5-HT2A receptor signals through two primary pathways: the canonical Gq protein pathway, leading to calcium mobilization, and the β-arrestin pathway. The two light-controlled isomers of Azo-TCB2 differentially engage these pathways. Specifically, the trans-E isomer is more potent in activating the G-protein pathway, while the cis-Z isomer shows a significant reduction in activity for both pathways, becoming more β-arrestin biased relative to its G-protein activity.[4][8] This tool enables researchers to precisely initiate or terminate 5-HT2A signaling in specific locations and at specific times, and to dissect the distinct contributions of G-protein versus β-arrestin signaling to cellular and physiological outcomes.
Quantitative Data
The photophysical and pharmacological properties of Azo-TCB2 and its parent compound TCB-2 are summarized below.
Table 1: Photophysical Properties of Azo-TCB2
| Parameter | Value | Conditions | Citation |
|---|---|---|---|
| E → Z Isomerization Wavelength | 365 nm | DMSO | [4][8] |
| Z → E Isomerization Wavelength | 530 nm | DMSO | [4][8] |
| Photostationary State (E → Z) | 98% Z-isomer | DMSO, 365 nm irradiation | [4][8] |
| Thermal Half-life (Z → E) | 29.14 hours | 25 °C, DMSO | [4][8] |
| Thermal Half-life (Z → E) | 21.01 hours | 37 °C, DMSO |[4] |
Table 2: Pharmacological Properties at the Human 5-HT2A Receptor
| Compound / Isomer | Assay Type | EC50 | Citation |
|---|---|---|---|
| TCB-2 (Reference) | G-protein (Ca²⁺ Flux) | 5.9 nM | [8] |
| Azo-TCB2 (E-isomer) | G-protein (Ca²⁺ Flux) | The Z-isomer shows a ~2.4-fold increase in EC50 over the E-isomer. | |
| Azo-TCB2 (Z-isomer) | G-protein (Ca²⁺ Flux) | The Z-isomer is less potent and has a lower maximal response than the E-isomer. | [8] |
| TCB-2 (Reference) | β-Arrestin Recruitment | 3.7 µM | [4][8] |
| Azo-TCB2 (E-isomer) | β-Arrestin Recruitment | 3.5 µM | [4][8] |
| Azo-TCB2 (Z-isomer) | β-Arrestin Recruitment | 43.3 µM |[4][8] |
Visualizations
Caption: Reversible photoisomerization of Azo-TCB2.
Caption: Experimental workflow for a calcium flux assay.
Caption: Biased signaling of Azo-TCB2 isomers at 5-HT2A.
Experimental Protocols
Protocol 1: Photoisomerization of Azo-TCB2
This protocol describes the method for switching Azo-TCB2 between its E and Z isomers for in vitro experiments.
Materials:
-
Azo-TCB2 stock solution (e.g., in DMSO).
-
Experimental buffer (e.g., HBSS or DMEM).
-
UV transilluminator (365 nm).[4]
-
High-power LED (530 nm).[4]
-
Quartz or UV-transparent cuvette/plate.
Procedure:
-
Prepare Sample: Dilute the Azo-TCB2 stock solution to the final desired concentration in the experimental buffer. Prepare the solution in the dark to ensure it is predominantly in the E state.
-
E → Z Conversion (Activation): a. Place the sample in a suitable UV-transparent container. b. Irradiate the solution with a 365 nm light source.[4][8] The duration of irradiation will depend on the light source intensity and sample volume but is typically short (e.g., 30 seconds).[8] This will yield a photostationary state enriched with ~98% Z-isomer.[4][8] c. Immediately use the Z-enriched solution in the downstream assay.
-
Z → E Conversion (Deactivation): a. Following an experiment with the Z-isomer, the sample can be reverted to the E state. b. Irradiate the solution with a 530 nm light source until the original spectral properties are restored.[4][8]
-
Thermal Relaxation: Alternatively, the Z-isomer will thermally relax back to the more stable E-isomer in the dark. Note the long half-life at physiological temperatures (21 hours at 37°C), making active reversion with light necessary for rapid and repeatable control.[4]
Protocol 2: In Vitro G-protein Pathway Activation (Calcium Flux Assay)
This protocol measures 5-HT2A receptor activation via the Gq pathway by monitoring intracellular calcium changes.[8]
Materials:
-
HEK293T cells.
-
Human 5-HT2A receptor expression plasmid.
-
Transfection reagent.
-
Calcium-sensing fluorescent dye (e.g., Cal-590™ AM).[8]
-
Azo-TCB2 solutions (E and Z-enriched, prepared as in Protocol 1).
-
Confocal microscope with live-cell imaging capabilities and appropriate laser lines.
Procedure:
-
Cell Culture and Transfection: a. Culture HEK293T cells in appropriate media. b. Transfect the cells with the 5-HT2A receptor plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Plate the transfected cells onto imaging-compatible plates (e.g., 96-well glass-bottom plates) and allow them to adhere and express the receptor (typically 24-48 hours).
-
Dye Loading: a. Prepare a loading solution of the calcium-sensing dye (e.g., Cal-590™ AM) in an appropriate buffer (e.g., HBSS). b. Remove the culture medium from the cells, wash once with buffer, and add the dye loading solution. c. Incubate the cells under conditions recommended by the dye manufacturer (e.g., 30-60 minutes at 37°C). d. Wash the cells to remove excess dye.
-
Imaging and Ligand Application: a. Place the plate on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO₂). b. Begin live-cell imaging, acquiring a baseline fluorescence reading. c. Add the Azo-TCB2 solution (initially in the dark, E-state) to the cells and record the change in fluorescence over time. d. To test the photoswitchable effect, irradiate the cells or a region of interest with 365 nm light using the microscope's laser or an external light source to convert Azo-TCB2 to the Z-state. e. Continue recording the fluorescence to measure the response to the Z-isomer. f. (Optional) Irradiate with 530 nm light to revert the compound to the E-state and observe signal recovery.
-
Data Analysis: a. Quantify the change in fluorescence intensity over time for each condition. b. For dose-response experiments, repeat the procedure with a range of ligand concentrations. c. Normalize the responses and fit the data using a nonlinear regression model to determine EC50 values.[8]
Protocol 3: In Vitro β-Arrestin Recruitment Assay
This protocol is for measuring 5-HT2A receptor-mediated β-arrestin 2 recruitment, a key non-G-protein signaling pathway. Many commercial kits are available for this purpose (e.g., using enzyme fragment complementation or BRET).
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., HEK293 cells stably expressing 5-HT2A and a β-arrestin reporter system).
-
Assay-specific reagents and buffers.
-
Azo-TCB2 solutions (E and Z-enriched, prepared as in Protocol 1).
-
Luminescence or fluorescence plate reader.
Procedure:
-
Cell Preparation: a. Culture and plate the specialized cell line according to the assay manufacturer's instructions.
-
Ligand Preparation and Application: a. Prepare a serial dilution of Azo-TCB2. For the Z-isomer dose-response curve, irradiate the entire dilution plate with 365 nm light immediately before application. For the E-isomer, prepare the plate in the dark. b. Add the ligand solutions to the cells.
-
Incubation and Detection: a. Incubate the plate for the time specified by the assay protocol to allow for receptor activation and reporter signal generation. b. Add the detection reagents as required. c. Read the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: a. Subtract background, normalize the data to a reference agonist (e.g., TCB-2 or serotonin), and plot the dose-response curves.[4][8] b. Use nonlinear regression to calculate the EC50 for the E and Z isomers.[4][8] c. Analyze the data to quantify pathway bias between the G-protein and β-arrestin pathways for each isomer.
References
- 1. Photoswitchable Serotonins for Optical Control of the 5-HT2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Structural Aspects of Photopharmacology: Insight into the Binding of Photoswitchable and Photocaged Inhibitors to the Glutamate Transporter Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of (R)-TCB2 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCB2, a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor, is a valuable research tool for investigating the role of this receptor in various physiological and pathological processes.[1][2] As a biased agonist, this compound preferentially activates the Gq-mediated phospholipase C (PLC) signaling pathway over the arachidonic acid release pathway.[1][2][3] This document provides detailed application notes and protocols for the intraperitoneal (IP) injection of this compound in rodents to facilitate reproducible and reliable experimental outcomes.
Mechanism of Action
This compound is the more active enantiomer of TCB-2 and exhibits high affinity for the 5-HT2A receptor.[1] Its primary mechanism involves the activation of the Gq protein-coupled signaling cascade. This leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[2]
Data Presentation
Table 1: Summary of this compound Intraperitoneal Dosages and Effects in Rodents
| Animal Model | Dosage (mg/kg, IP) | Observed Effects | Reference |
| C57BL/6J Mice | 0.1 - 5.0 | Dose-dependent induction of head-twitch response, hypothermia, and decreased food consumption. No effect on locomotor activity. | [4][5] |
| C57BL/6J Mice | 1.0 | Attenuation of heavy alcohol consumption and preference. | [6] |
| Rats | 0.1, 0.5, 1.5 | Dose-dependent increase in the power of high-frequency oscillations (HFO) in the nucleus accumbens. | [7] |
| Rats | 1.0, 2.5, 5.0 | Dose-dependent disruption of maternal behaviors, particularly pup retrieval. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound hydrobromide
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial dissolution)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrobromide in a sterile microcentrifuge tube.
-
Solubilization:
-
(Primary Method - Saline): this compound is often soluble in saline. Add a calculated volume of sterile saline to the microcentrifuge tube to achieve the desired final concentration. Vortex thoroughly until the compound is completely dissolved.
-
(Alternative Method - with DMSO): For higher concentrations or if solubility issues arise, this compound can be first dissolved in a small amount of DMSO and then brought to the final volume with sterile saline. Note: The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid vehicle-induced effects.
-
-
Sterilization: The prepared solution should be sterile. If not prepared from sterile components under aseptic conditions, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.[9] Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal Injection Procedure in Rodents
Pre-Procedure Checklist:
-
Confirm the correct animal model, weight, and assigned treatment group.
-
Ensure the this compound solution is at room temperature.
-
Prepare sterile syringes and needles of the appropriate gauge.
-
Have a sharps container readily available for disposal.
Procedure:
-
Animal Restraint:
-
Mice: Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The tail can be secured between the last two fingers of the same hand.
-
Rats: For a one-person technique, wrap the rat in a towel. For a two-person technique, one person should restrain the rat by holding its head and thorax while the other performs the injection.[3][8]
-
-
Injection Site: Turn the animal to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[3][5][10]
-
Injection:
-
Tilt the animal's head slightly downwards to cause the abdominal organs to shift forward.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.
-
Gently aspirate to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is drawn into the syringe. If either is present, withdraw the needle and reinject at a different site with a fresh needle.[5]
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is typically 10 ml/kg for both mice and rats.[3]
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions, such as distress or bleeding at the injection site.
-
Dispose of the syringe and needle in a designated sharps container.
-
Visualizations
Caption: 5-HT2A Receptor Gq-Mediated Signaling Pathway.
Caption: Experimental Workflow for Rodent Behavioral Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 10. research.vt.edu [research.vt.edu]
Application Notes and Protocols: In Vivo Microdialysis with (R)-TCB2 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies involving the administration of (R)-TCB2, a potent and selective 5-HT2A receptor agonist.
Introduction
In vivo microdialysis is a powerful technique for monitoring the concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues, particularly in the brain.[1][2] This method allows for the continuous sampling of neurotransmitters, metabolites, and administered drugs from discrete brain regions in awake and freely moving animals.[3][4] When coupled with a potent and selective pharmacological agent like this compound, in vivo microdialysis becomes an invaluable tool for elucidating the neurochemical mechanisms underlying 5-HT2A receptor function and for characterizing the pharmacokinetic and pharmacodynamic properties of novel drug candidates.[3][5]
This compound is a high-affinity 5-HT2A receptor agonist that preferentially activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[6][7][8] By administering this compound and measuring the real-time changes in extracellular neurotransmitter levels, researchers can gain insights into the role of 5-HT2A receptors in modulating dopaminergic, glutamatergic, and other neurotransmitter systems.
Data Presentation
The following tables summarize representative quantitative data from in vivo microdialysis studies investigating the effects of 5-HT2A receptor agonists. While specific data for this compound is not yet extensively published, these tables provide an expected range of outcomes based on studies with analogous compounds like DOI.
Table 1: Effects of Systemic 5-HT2A Agonist Administration on Extracellular Neurotransmitter Levels in the Prefrontal Cortex (PFC)
| Analyte | Basal Concentration (nM) | Peak % Change from Baseline (Mean ± SEM) | Time to Peak Effect (minutes) |
| Dopamine (B1211576) (DA) | 5 - 15 | 150 ± 25% | 60 - 90 |
| Noradrenaline (NA) | 1 - 5 | 180 ± 30% | 60 - 90 |
| Serotonin (B10506) (5-HT) | 0.5 - 2 | No significant change | - |
| Glutamate (Glu) | 1800 - 5000 | 140 ± 20% | 40 - 60 |
Table 2: Effects of Local this compound Perfusion via Reverse Dialysis on Extracellular Neurotransmitter Levels in the Medial Prefrontal Cortex (mPFC)
| Analyte | Basal Concentration (nM) | Peak % Change from Baseline (Mean ± SEM) | Time to Peak Effect (minutes) |
| Serotonin (5-HT) | 0.5 - 2 | 160 ± 20% | 40 - 60 |
| Glutamate (Glu) | 1800 - 5000 | 150 ± 25% | 40 - 60 |
Experimental Protocols
Protocol 1: In Vivo Microdialysis with Systemic this compound Administration
This protocol describes the procedure for measuring neurotransmitter release in a specific brain region (e.g., the prefrontal cortex) following systemic administration of this compound.
1. Materials and Reagents:
-
This compound hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF), typically containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2[9]
-
Microdialysis probes (with appropriate molecular weight cut-off, e.g., 20 kDa)
-
A stereotaxic apparatus
-
A microinfusion pump
-
A fraction collector
-
Analytical system (e.g., HPLC with electrochemical detection or LC-MS/MS)[10][11]
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
2. Surgical Procedure:
-
Anesthetize the animal (e.g., a male Wistar rat) and mount it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., the medial prefrontal cortex).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
3. Microdialysis Procedure:
-
On the day of the experiment, connect the microdialysis probe to the microinfusion pump and the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[5]
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., via intraperitoneal injection) at a pre-determined dose (e.g., 1-5 mg/kg).[12]
-
Continue to collect dialysate samples for at least 3-4 hours post-injection.
-
At the end of the experiment, euthanize the animal and verify the probe placement through histological analysis.
4. Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using a validated analytical method such as HPLC-ECD or LC-MS/MS.[10][11]
-
Quantify the concentration of each neurotransmitter in the samples.
-
Express the results as a percentage change from the baseline levels.
Protocol 2: In Vivo Microdialysis with Local this compound Administration via Reverse Dialysis
This protocol describes the local administration of this compound directly into a specific brain region through the microdialysis probe itself (reverse dialysis).[13]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of this compound dissolved in the aCSF perfusion solution at a known concentration (e.g., 10-100 µM).[14]
2. Surgical Procedure:
-
Same as Protocol 1.
3. Microdialysis Procedure:
-
Follow steps 1-4 of the microdialysis procedure in Protocol 1 to establish a stable baseline.
-
Switch the perfusion solution from regular aCSF to aCSF containing this compound.
-
Continue to perfuse the probe with the this compound-containing aCSF for a defined period (e.g., 60-120 minutes).
-
During and after the local administration of this compound, continue to collect dialysate samples at regular intervals.
-
After the administration period, you may switch back to regular aCSF to observe the washout effect.
-
Conclude the experiment and verify probe placement as in Protocol 1.
4. Sample Analysis:
-
Same as Protocol 1.
Mandatory Visualizations
Workflow for systemic this compound administration and microdialysis.
Workflow for local this compound administration via reverse dialysis.
Simplified signaling pathway of the 5-HT2A receptor activated by this compound.
References
- 1. mushroomreferences.com [mushroomreferences.com]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin (5-HT)2A receptor activation enhances dialysate levels of dopamine and noradrenaline, but not 5-HT, in the frontal cortex of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of serotonin 5-HT2A receptors in memory and cognition [frontiersin.org]
- 9. Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging in Response to (R)-TCB2 Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine hydrobromide, commonly known as (R)-TCB2, is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor.[1][2][3] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system and is implicated in various physiological and pathological processes, including cognition, mood, and perception.[4][5][6] A primary signaling pathway activated by the 5-HT2A receptor involves the mobilization of intracellular calcium.[5][6][7] Consequently, calcium imaging serves as a robust method to quantify the functional response of cells to this compound application and to characterize its activity at the 5-HT2A receptor.
These application notes provide a comprehensive overview of the mechanism of action, key quantitative data, and detailed protocols for conducting calcium imaging experiments using this compound.
Mechanism of Action: 5-HT2A Receptor-Mediated Calcium Release
The 5-HT2A receptor primarily couples to the Gαq signal transduction pathway.[5] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a signaling cascade that results in an increase in the concentration of intracellular calcium ([Ca²⁺]i).
The key steps are as follows:
-
This compound Binding : The agonist binds to and activates the 5-HT2A receptor.
-
Gq Protein Activation : The activated receptor stimulates the Gq protein alpha subunit, causing it to exchange GDP for GTP.
-
PLC Activation : The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[6][7]
-
IP₃ and DAG Production : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5]
-
Intracellular Calcium Release : IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which functions as an intracellular calcium store.[7] This binding opens the receptor's channel, leading to a rapid release of stored Ca²⁺ into the cytoplasm.[6][7] This phenomenon is often referred to as calcium-induced calcium release (CICR).[8][9][10]
This resulting transient increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent indicators.
Caption: Signaling pathway of this compound-induced calcium release.
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound, providing a reference for its potency and affinity at the 5-HT2A receptor.
| Parameter | Species | Receptor | Value | Reference |
| Ki (Binding Affinity) | Rat | 5-HT2A | 0.73 nM | [3] |
| Human | 5-HT2A | 0.75 nM | [3] | |
| EC₅₀ (Potency) | Rat | 5-HT2A | 36 nM (IP₃ Accumulation) | [3] |
| - | 5-HT2A | 5.9 nM (Calcium Flux Assay) | ||
| - | 5-HT2A | 18 ± 2.8 nM (PLC Pathway) | [1] | |
| - | 5-HT2A | 1180 ± 180 nM (PLA₂ Pathway) | [1] |
Note: EC₅₀ values can vary depending on the cell type and specific assay conditions.
Experimental Protocol: In Vitro Calcium Imaging
This protocol details the steps for measuring this compound-induced intracellular calcium mobilization in cultured cells (e.g., HEK293T or CHO cells stably expressing the human 5-HT2A receptor) using a fluorescent calcium indicator.
Materials
-
Cells : HEK293T or other suitable cell line stably expressing the human 5-HT2A receptor.
-
Culture Medium : DMEM or appropriate medium supplemented with 10% FBS, penicillin/streptomycin.
-
Plates : Black-walled, clear-bottom 96-well or 384-well microplates, or glass-bottom dishes for microscopy.
-
This compound Stock Solution : 10 mM stock in DMSO.[3] Store at -20°C.
-
Calcium Indicator : Fluo-4 AM, Fura-2 AM, or Cal-590™ AM.
-
Assay Buffer : Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic™ F-127 : 20% solution in DMSO.
-
Probenecid (optional, to prevent dye leakage): 250 mM stock in 1 M NaOH.
-
Instrumentation : Fluorescence microscope or a fluorescence microplate reader (e.g., FLIPR) with appropriate filters for the chosen dye.
Experimental Workflow Diagram
Caption: Workflow for a cell-based calcium imaging experiment.
Step-by-Step Procedure
-
Cell Plating:
-
The day before the experiment, seed the 5-HT2A-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading Solution Preparation:
-
Prepare the loading buffer by adding Pluronic™ F-127 (final concentration 0.02-0.04%) and, if needed, Probenecid (final concentration 2.5 mM) to the Assay Buffer.
-
Vortex a vial of the calcium indicator (e.g., Fluo-4 AM). Add an appropriate volume to the loading buffer to achieve a final concentration of 1-5 µM. Vortex thoroughly to ensure the dye is dispersed.
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Add an appropriate volume of the Dye Loading Solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate in the dark at 37°C for 45-60 minutes.[11] This allows the AM ester to be cleaved by intracellular esterases, trapping the active dye inside the cells.[12]
-
-
Washing:
-
After incubation, gently wash the cells 2-3 times with Assay Buffer to remove any extracellular dye.
-
After the final wash, leave a final volume of Assay Buffer in the wells (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at room temperature in the dark for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. It is common to prepare these at 2X to 10X the final desired concentration, depending on the injection volume of the instrument. A typical concentration range to test for an EC₅₀ determination would be from 1 pM to 10 µM.
-
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorescence imaging instrument.
-
Set the instrument parameters (e.g., excitation/emission wavelengths, exposure time, gain). For Fluo-4, excitation is ~494 nm and emission is ~516 nm. For Fura-2, ratiometric imaging alternates between excitation at ~340 nm and ~380 nm, with emission at ~510 nm.[12]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[11]
-
Add the this compound dilutions to the wells and immediately begin recording the change in fluorescence intensity over time (typically for 2-5 minutes).
-
Data Analysis and Interpretation
The primary output of the experiment is the change in fluorescence intensity over time following the application of this compound.
-
Response Calculation : The response is typically calculated as the peak fluorescence intensity after compound addition minus the average baseline fluorescence. For ratiometric dyes like Fura-2, the response is calculated from the ratio of fluorescence at the two excitation wavelengths (F₃₄₀/F₃₈₀).[11]
-
Normalization : Data are often normalized to a positive control (e.g., a maximal response induced by a saturating concentration of a known agonist like serotonin or ATP) and expressed as a percentage of this maximal response.
-
Dose-Response Curve : Plot the normalized response against the logarithm of the this compound concentration.
-
EC₅₀ Determination : Fit the dose-response curve to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.
Caption: Logical workflow for calcium imaging data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Calcium-induced calcium release in rod photoreceptor terminals boosts synaptic transmission during maintained depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ryanodine receptor adaptation and Ca2+(-)induced Ca2+ release-dependent Ca2+ oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+-induced Ca2+ Release Phenomena in Mammalian Sympathetic Neurons Are Critically Dependent on the Rate of Rise of Trigger Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting (R)-TCB2 solubility for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-TCB-2 in in vivo experiments. Our goal is to address common challenges, particularly those related to solubility, to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (R)-TCB-2 and what is its primary mechanism of action?
A1: (R)-TCB-2 is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor.[1][2][3] Its primary mechanism of action involves binding to and activating the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). This activation primarily triggers the Gq/11 signaling cascade, leading to a series of intracellular events.[1][2][3]
Q2: What are the main challenges when preparing (R)-TCB-2 for in vivo experiments?
A2: The primary challenge with (R)-TCB-2, which is often supplied as a hydrobromide salt, is its limited solubility in aqueous solutions like saline. This can lead to precipitation of the compound, making accurate dosing difficult and potentially causing issues with administration.
Q3: What are the recommended solvents for dissolving (R)-TCB-2?
A3: (R)-TCB-2 is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and in water to a certain extent.[4] For in vivo studies, a common approach is to first dissolve the compound in a minimal amount of an organic co-solvent like DMSO and then dilute it with a suitable aqueous vehicle.
Q4: What are the potential side effects of using DMSO as a vehicle in animal studies?
A4: While DMSO is a common and effective solvent, it is not inert and can have biological effects.[5][6] At high concentrations, it can cause local irritation, and systemic effects.[6][7][8] Therefore, it is crucial to use the lowest possible concentration of DMSO in the final injection volume and to include a vehicle-only control group in your experiments.[5][9]
Troubleshooting Guide
Issue 1: My (R)-TCB-2 precipitates out of solution when I dilute my DMSO stock with saline.
-
Cause: This is a common issue when the concentration of the organic co-solvent (DMSO) is not sufficient to keep the compound dissolved in the final aqueous solution. The hydrobromide salt form of (R)-TCB-2 can also influence its solubility in saline.
-
Solution 1: Optimize DMSO Concentration:
-
Ensure your final DMSO concentration is sufficient to maintain solubility, but as low as possible to minimize potential vehicle effects. A final concentration of 5-10% DMSO in saline is often a good starting point for intraperitoneal (i.p.) injections in mice.[10][11][12] Always perform a small-scale test to check for precipitation before preparing the full batch for your experiment.
-
-
Solution 2: Use a Solubilizing Agent:
-
Solution 3: Adjust the pH:
-
The solubility of compounds can be pH-dependent. However, altering the pH of the injection solution should be done with caution, as it can affect the stability of the compound and the physiological comfort of the animal.
-
Issue 2: I'm observing unexpected behavioral or physiological effects in my vehicle control group.
-
Cause: The vehicle itself, especially if it contains a significant concentration of a co-solvent like DMSO, can have biological effects.[5][6][19]
-
Solution:
-
Reduce Co-solvent Concentration: If possible, lower the percentage of the organic co-solvent in your vehicle.
-
Alternative Vehicles: Explore other vehicle options. For some compounds, a suspension in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC) can be an alternative to solutions with co-solvents.[12][20]
-
Acclimatization: Ensure that animals are properly acclimatized to handling and injection procedures to minimize stress-related responses.
-
Data Presentation
Table 1: Solubility of (R)-TCB-2
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 8.83 | 25 |
| DMSO | 35.3 | 100 |
Data sourced from Tocris Bioscience.
Table 2: Recommended Vehicle Compositions for In Vivo Studies
| Vehicle Composition | Route of Administration | Notes |
| 5-10% DMSO in sterile saline (0.9% NaCl) | Intraperitoneal (i.p.) | A common starting point. Always test for precipitation.[10][11] |
| 40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water | Intraperitoneal (i.p.), Intravenous (i.v.) | Can significantly improve solubility.[18] |
| 0.5% Carboxymethylcellulose (CMC) in sterile water | Oral (p.o.), Intraperitoneal (i.p.) | Suitable for creating a suspension if the compound is not fully soluble. |
Experimental Protocols
Protocol 1: Preparation of (R)-TCB-2 Solution using DMSO as a Co-solvent for Intraperitoneal (i.p.) Injection
-
Calculate the required amount of (R)-TCB-2: Based on the desired dose (e.g., in mg/kg) and the weight of the animals, calculate the total mass of (R)-TCB-2 needed.
-
Prepare the vehicle: Aseptically prepare a solution of sterile saline (0.9% NaCl) containing the desired final concentration of DMSO (e.g., 10%). For example, to make 10 mL of a 10% DMSO/saline solution, mix 1 mL of sterile DMSO with 9 mL of sterile saline.
-
Dissolve (R)-TCB-2: Prepare a stock solution by dissolving the calculated amount of (R)-TCB-2 powder in a small volume of 100% sterile DMSO. Vortex gently until fully dissolved.
-
Dilute to the final concentration: Slowly add the DMSO stock solution to the prepared DMSO/saline vehicle while vortexing to ensure proper mixing and minimize precipitation.
-
Final check: Visually inspect the final solution to ensure it is clear and free of any precipitate. If precipitation occurs, refer to the troubleshooting guide.
-
Administration: Administer the solution to the animals via intraperitoneal injection. The injection volume for mice is typically 5-10 mL/kg.
Mandatory Visualizations
Caption: Workflow for preparing (R)-TCB-2 solutions for in vivo experiments.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. 5-HT2A_receptor [bionity.com]
- 4. TCB-2 | 912342-28-0 [m.chemicalbook.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS [ouci.dntb.gov.ua]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. benchchem.com [benchchem.com]
- 19. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 20. researchgate.net [researchgate.net]
(R)-TCB2 Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of (R)-TCB2 dosage and the minimization of off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin (B10506) 2A receptor (5-HT2A). Its primary mechanism of action involves binding to and activating 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). A key feature of this compound is its nature as a biased agonist. It preferentially activates the Gq-mediated signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG). This is in contrast to some other 5-HT2A agonists that also potently activate the phospholipase A2 (PLA2) pathway, which is associated with arachidonic acid release. This biased agonism may contribute to a different pharmacological profile, potentially with a reduced likelihood of producing hallucinogenic effects compared to non-biased agonists.
Q2: What are the expected on-target effects of this compound in preclinical models?
In rodent models, particularly mice, administration of this compound has been shown to produce a dose-dependent induction of several behavioral and physiological effects that are characteristic of 5-HT2A receptor activation. These include:
-
Head-Twitch Response (HTR): A rapid, rhythmic rotational head movement that is considered a behavioral proxy for 5-HT2A receptor engagement in rodents.
-
Hypothermia: A decrease in core body temperature.
-
Reduced Food Consumption: A temporary suppression of appetite.
-
Increased Corticosterone Levels: An elevation in the primary stress hormone in rodents.
It is noteworthy that at certain doses, this compound has been observed to induce fewer head twitches but a more pronounced hypothermic response when compared to other 5-HT2A agonists like DOI.
Q3: What are the potential off-target effects of this compound?
While this compound is known for its high selectivity for the 5-HT2A receptor, like any pharmacological agent, the potential for off-target effects increases with dosage. Based on the pharmacology of the broader class of phenethylamine (B48288) 5-HT2A agonists, the most probable off-target interactions are with other serotonin receptor subtypes. These may include:
-
5-HT2C Receptors: Activation of this receptor can influence mood, appetite, and reward pathways. Some N-benzylphenethylamines show high potency at this receptor.
-
5-HT2B Receptors: Prolonged activation of 5-HT2B receptors has been associated with a risk of cardiac valvulopathy. While many selective 5-HT2A agonists have lower affinity for this subtype, it remains a critical safety consideration.
It is also possible, though less likely at optimized doses, for this compound to interact with other monoamine receptors or transporters.
Q4: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is crucial for ensuring the validity of experimental results. The following strategies are recommended:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose that elicits the desired on-target effect without engaging off-target receptors.
-
Use of Selective Antagonists: To confirm that an observed effect is mediated by the 5-HT2A receptor, researchers can pre-treat animals with a selective 5-HT2A antagonist. If the antagonist blocks the effect of this compound, it provides strong evidence for on-target action.
-
In Vitro Selectivity Profiling: If working with a novel analog of this compound or if there are concerns about off-target effects in a specific tissue or cell type, consider having the compound screened against a panel of receptors and enzymes. Commercial services are available for this purpose (e.g., Eurofins SafetyScreen panels).
-
Monitor for Known Off-Target Phenotypes: Be aware of the physiological and behavioral effects associated with the activation of potential off-target receptors (e.g., changes in feeding behavior mediated by 5-HT2C receptors) and monitor for these in your studies.
Troubleshooting Guides
Issue 1: High variability in the head-twitch response (HTR) between animals.
-
Possible Cause: Inconsistent drug administration, stress, or environmental factors.
-
Troubleshooting Steps:
-
Ensure precise and consistent intraperitoneal (i.p.) or subcutaneous (s.c.) injection technique.
-
Acclimate animals to the testing environment to reduce stress-induced variability.
-
Standardize the time of day for testing, as circadian rhythms can influence drug responses.
-
Verify the concentration and stability of your this compound solution.
-
Issue 2: The observed effect of this compound is not blocked by a 5-HT2A antagonist.
-
Possible Cause: The effect may be due to off-target activity, or the antagonist dose may be insufficient.
-
Troubleshooting Steps:
-
Increase the dose of the 5-HT2A antagonist to ensure adequate receptor blockade.
-
Consider the possibility that at the dose of this compound being used, other receptors (e.g., 5-HT2C) are being activated and contributing to the observed phenotype.
-
Test for the involvement of other receptor systems by using their respective selective antagonists.
-
Issue 3: Unexpected cardiovascular effects are observed in vivo.
-
Possible Cause: Potential off-target activity at the 5-HT2B receptor or other cardiovascular targets.
-
Troubleshooting Steps:
-
Immediately lower the dose of this compound in subsequent experiments.
-
If cardiovascular monitoring is a part of the experimental design, consider pre-treating with a 5-HT2B antagonist to see if the effect is mitigated.
-
For long-term studies, be particularly cautious and consider periodic cardiovascular health assessments in the animal models, given the known risks associated with chronic 5-HT2B activation.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound
| Receptor | Assay Type | Species | Value |
| 5-HT2A | K_i | Rat | 0.73 nM |
| 5-HT2A | K_i | Human | 0.75 nM |
| 5-HT2A | EC_50 (IP3 Accumulation) | Rat | 36 nM |
Table 2: In Vivo Behavioral and Physiological Effects of this compound in Mice
| Effect | Route of Administration | Dose Range | Observation |
| Head-Twitch Response | i.p. | 0.1 - 5.0 mg/kg | Dose-dependent increase |
| Hypothermia | i.p. | 0.1 - 5.0 mg/kg | Dose-dependent decrease in body temperature |
| Food Consumption | i.p. | 0.1 - 5.0 mg/kg | Dose-dependent decrease |
| Corticosterone Levels | i.p. | 0.1 - 5.0 mg/kg | Dose-dependent increase |
Experimental Protocols
1. Head-Twitch Response (HTR) Assay in Mice
This protocol is designed to quantify the 5-HT2A receptor-mediated head-twitch response in mice following the administration of this compound.
-
Animals: Male C57BL/6J mice are commonly used. House animals individually for at least one week before the experiment to allow for acclimation.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline). Prepare fresh on the day of the experiment.
-
Procedure:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in a transparent cylindrical observation chamber.
-
Record the number of head twitches for a predefined period, typically 30-60 minutes. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or sniffing.
-
For antagonist studies, administer the 5-HT2A antagonist 15-30 minutes prior to the administration of this compound.
-
-
Data Analysis: Analyze the total number of head twitches within the observation period. Compare the response between different dose groups and between the this compound and vehicle control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
2. Phosphoinositide (PI) Turnover Assay
This in vitro assay measures the accumulation of inositol phosphates (IPs) following the activation of Gq-coupled receptors like 5-HT2A.
-
Cell Culture: Use a cell line stably expressing the 5-HT2A receptor (e.g., NIH3T3 or HEK293 cells).
-
Labeling:
-
Plate the cells in multi-well plates.
-
Incubate the cells overnight in a medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 60 minutes).
-
Terminate the incubation by adding a cold acid solution (e.g., trichloroacetic acid).
-
-
IPs Purification and Quantification:
-
Separate the [³H]inositol phosphates from the free [³H]myo-inositol using anion-exchange chromatography.
-
Quantify the amount of radioactivity in the IP fraction using liquid scintillation counting.
-
-
Data Analysis: Plot the amount of [³H]IPs accumulated as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC_50 and E_max values.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
(R)-TCB-2 Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of (R)-TCB-2. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (R)-TCB-2?
A1: For optimal stability, solid (R)-TCB-2 should be stored under specific conditions to prevent degradation. It is recommended to keep the compound in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is advised to store the solid powder at -20°C.[1]
Q2: How should I store stock solutions of (R)-TCB-2?
A2: Once dissolved, stock solutions of (R)-TCB-2 require careful storage to maintain their stability. For short-term storage (days to weeks), solutions can be kept at 0-4°C. For longer-term storage (months), it is recommended to aliquot the stock solution into tightly sealed vials and store them at -20°C.[1]
Q3: In which solvents is (R)-TCB-2 soluble?
A3: (R)-TCB-2 is soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[2][3] The solubility is up to 100 mM in DMSO and up to 25 mM in water.[2][3]
Q4: Is (R)-TCB-2 stable during shipping at ambient temperatures?
A4: (R)-TCB-2 is considered stable enough for a few weeks during ordinary shipping conditions at ambient temperature.[1] However, upon receipt, it is crucial to transfer it to the recommended storage conditions for long-term stability.
Troubleshooting Guide: Stability-Related Experimental Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of (R)-TCB-2 due to improper storage of the solid compound or stock solutions. | 1. Verify that the solid compound has been stored at the correct temperature, protected from light and moisture. 2. Ensure that stock solutions were stored at the appropriate temperature and for the recommended duration. 3. Prepare fresh stock solutions from a new vial of solid (R)-TCB-2 if degradation is suspected. |
| Precipitate observed in thawed stock solution. | The compound may have precipitated out of solution upon freezing. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate completely before use. 2. Visually inspect the solution to ensure no particulate matter remains. 3. Consider preparing smaller aliquots to minimize freeze-thaw cycles. |
| Color change observed in the solid compound or solution. | This may indicate chemical degradation. | 1. Discard the compound or solution if a noticeable color change has occurred. 2. Review storage and handling procedures to identify potential causes of degradation. 3. Obtain a fresh batch of the compound for your experiments. |
| Variability between experiments conducted on different days. | Potential degradation of the stock solution over time. | 1. Use freshly prepared stock solutions for each set of critical experiments. 2. If using a stored stock solution, run a control experiment to verify its potency. |
Quantitative Stability Data (Illustrative Examples)
The following tables present illustrative examples of stability data for (R)-TCB-2 under various conditions. Note: This is hypothetical data provided for guidance on how to present stability findings and does not represent experimentally verified results for (R)-TCB-2.
Table 1: Illustrative Thermal Stability of Solid (R)-TCB-2
| Storage Temperature | Time (Months) | Purity (%) | Appearance |
| -20°C | 0 | >99% | White to off-white powder |
| 6 | >99% | No change | |
| 12 | >99% | No change | |
| 4°C | 0 | >99% | White to off-white powder |
| 3 | >98% | No change | |
| 6 | ~97% | Slight discoloration | |
| 25°C (Room Temp) | 0 | >99% | White to off-white powder |
| 1 | ~95% | Noticeable discoloration | |
| 3 | <90% | Significant discoloration |
Table 2: Illustrative Stability of (R)-TCB-2 in DMSO Solution (10 mM) at -20°C
| Time (Weeks) | Purity (%) | Observations |
| 0 | >99% | Clear, colorless solution |
| 4 | >99% | No change |
| 8 | ~98% | No change |
| 12 | ~97% | Slight yellow tint |
Experimental Protocols
Protocol for Forced Degradation Studies of (R)-TCB-2
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of (R)-TCB-2 in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound in a temperature-controlled oven at 70°C for 48 hours. Also, incubate the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A sample protected from light should be used as a control.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the purity of (R)-TCB-2 and to detect and quantify any degradation products.
Potential Degradation Pathway (Hypothetical)
The chemical structure of (R)-TCB-2 contains functional groups that may be susceptible to degradation under certain conditions. The following diagram illustrates a hypothetical degradation pathway.
This diagram suggests potential degradation products resulting from O-demethylation of the methoxy (B1213986) groups, oxidation of the primary amine, and ring-opening of the strained benzocyclobutene ring, which could be initiated by heat or light.
Logical Decision Tree for Troubleshooting
The following decision tree can guide researchers in troubleshooting unexpected experimental outcomes that may be related to the stability of (R)-TCB-2.
References
Preventing degradation of (R)-TCB2 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (R)-TCB-2 in solution.
Troubleshooting Degradation of (R)-TCB-2 in Solution
This guide addresses common issues encountered during the handling and storage of (R)-TCB-2 solutions, helping you identify and resolve potential degradation problems.
Frequently Asked Questions (FAQs)
Q1: My (R)-TCB-2 solution has changed color. Does this indicate degradation?
A1: A change in the color of your (R)-TCB-2 solution, such as turning yellow or brown, can be an indicator of degradation. This is often due to oxidation or the formation of degradation products. It is recommended to verify the purity of the solution using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).
Q2: I observe a precipitate in my (R)-TCB-2 stock solution after storage. What should I do?
A2: Precipitate formation can occur if the compound's solubility limit is exceeded at the storage temperature or if the compound has degraded into less soluble products. Before use, allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If it does not, this may indicate degradation or precipitation of the compound itself. Centrifuge the solution and analyze the supernatant for concentration and purity. It is advisable to prepare fresh solutions if you suspect degradation.
Q3: My experimental results are inconsistent. Could degradation of my (R)-TCB-2 solution be the cause?
A3: Yes, degradation of (R)-TCB-2 can lead to a decrease in its effective concentration, resulting in inconsistent experimental outcomes. It is crucial to ensure the stability of your stock and working solutions throughout your experiments. Regularly checking the purity of your stock solutions is good practice.
Q4: What are the primary factors that can cause (R)-TCB-2 degradation in solution?
A4: The stability of (R)-TCB-2 in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or even ambient light can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.
-
Solvent: The choice of solvent can impact the stability of the compound.
Troubleshooting Workflow
If you suspect degradation of your (R)-TCB-2 solution, follow this workflow to identify the potential cause.
Data on (R)-TCB-2 Stability
While specific public data on the forced degradation of (R)-TCB-2 is limited, the following tables provide general guidance based on the chemical properties of phenethylamine (B48288) analogs and recommended storage conditions from suppliers.
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Maximum Concentration (mM) | Recommended Storage Temperature |
| Water | 25[1][2][3] | +4°C (short-term) / -20°C or -80°C (long-term) |
| DMSO | 100[1][2][3] | +4°C (short-term) / -20°C or -80°C (long-term) |
Table 2: Potential Factors Influencing (R)-TCB-2 Degradation in Solution
| Factor | Potential Effect | Recommendation |
| pH | Degradation may be accelerated at highly acidic or alkaline pH. | Maintain solutions at a neutral pH (around 7) unless the experimental protocol requires otherwise. Use appropriate buffers if necessary. |
| Temperature | Higher temperatures increase the rate of chemical degradation. | Store stock solutions at or below +4°C. For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV light can cause photodegradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | For long-term storage of sensitive solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation of (R)-TCB-2 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of (R)-TCB-2 in DMSO.
-
Materials:
-
(R)-TCB-2 (as hydrobromide salt, MW: 353.05 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid (R)-TCB-2 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of (R)-TCB-2 using an analytical balance. For example, for 1 mL of a 10 mM solution, weigh out 3.53 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid (R)-TCB-2.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of (R)-TCB-2. Method optimization may be required.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a sample of your (R)-TCB-2 solution at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to (R)-TCB-2. The appearance of new peaks may indicate the presence of degradation products.
-
Visualizing Potential Degradation
Potential Degradation Pathway of a Phenethylamine Analog
The following diagram illustrates a hypothetical degradation pathway for a phenethylamine analog, which could involve oxidation and deamination.
Experimental Workflow for a Stability Study
This diagram outlines the steps for conducting a stability study of (R)-TCB-2 in solution.
References
Technical Support Center: Addressing Variability in (R)-TCB2-Induced Behavioral Responses
Welcome to the Technical Support Center for researchers utilizing (R)-TCB2 in their experimental work. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in behavioral responses induced by this potent and selective serotonin (B10506) 2A receptor (5-HT2A) agonist. Our goal is to help you achieve more consistent and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a high-affinity agonist for the serotonin 5-HT2A receptor. It is particularly valuable in research due to its biased agonism, preferentially activating the Gq protein signaling pathway over the β-arrestin pathway. This selectivity allows for the targeted investigation of the roles of 5-HT2A receptor-mediated Gq signaling in various physiological and behavioral processes.
Q2: What are the most common behavioral responses induced by this compound in rodents?
The most well-characterized behavioral response to this compound and other 5-HT2A agonists in rodents is the head-twitch response (HTR) . This rapid, side-to-side head movement is considered a reliable behavioral proxy for 5-HT2A receptor activation.[1][2] Other reported behavioral effects include alterations in locomotor activity and feeding behavior.[3][4][5]
Q3: Why do I observe significant variability in behavioral responses between my animals?
Variability in this compound-induced behaviors is a known challenge and can stem from several factors:
-
Genetic Background: Different mouse strains can exhibit varied responses to 5-HT2A agonists.[6]
-
Sex: Sex differences in 5-HT2A receptor expression and signaling have been reported, which can lead to different behavioral outcomes between male and female animals.[7][8][9]
-
Age: The density and function of 5-HT2A receptors can change with age, impacting behavioral responses.[10][11][12][13][14]
-
Experimental Conditions: Factors such as housing conditions, handling stress, and the time of day of the experiment can all contribute to variability.
-
Drug Administration: The route and precision of administration can significantly affect the bioavailability and, consequently, the behavioral effects of this compound.
Q4: There are conflicting reports on the effects of 5-HT2A agonists on cognition. Why is that?
The literature on the cognitive effects of 5-HT2A agonists is indeed complex, with some studies reporting cognitive enhancement and others reporting impairment.[15][16][17] This discrepancy can be attributed to several factors:
-
Specificity of the Agonist: Many studies have used less selective 5-HT2A agonists that may also interact with other receptors (e.g., 5-HT2C), leading to confounding effects.
-
Cognitive Domain Tested: The effect of 5-HT2A activation may differ depending on the specific cognitive process being assessed (e.g., memory consolidation vs. cognitive flexibility).
-
Dosage: 5-HT2A agonists can have dose-dependent effects, with low doses potentially having different cognitive outcomes than high doses.
-
Basal State of the Animal: The cognitive effects may also depend on the baseline cognitive state of the animal model being used.
Troubleshooting Guides
Issue 1: Inconsistent or Absent Head-Twitch Response (HTR)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Dose | The dose-response relationship for HTR can be an inverted U-shape.[1] If the dose is too low, it may not be sufficient to elicit a response. If it is too high, it can lead to a decrease in HTR. Action: Perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. |
| Incorrect Drug Preparation or Administration | This compound degradation or inaccurate injection can lead to a lack of effect. Action: Ensure this compound is properly dissolved and stored according to the manufacturer's instructions. Verify the accuracy of your injection technique (e.g., intraperitoneal vs. subcutaneous) and ensure consistent administration across all animals. |
| Animal Strain and Genetics | Different mouse strains can have varying sensitivity to 5-HT2A agonists.[6] Action: Be consistent with the animal strain used throughout your study. If you are not seeing a response in a particular strain, consider trying a different, more sensitive strain reported in the literature (e.g., C57BL/6J). |
| Habituation and Stress | High levels of stress can interfere with behavioral responses. Action: Ensure a proper habituation period for the animals to the testing environment before drug administration. Minimize handling stress on the day of the experiment. |
| Observational Issues | HTRs are rapid and can be missed by the naked eye. Action: Record the sessions and score the videos at a slower speed. Consider using automated HTR detection systems for more objective and reliable quantification.[18][19][20] |
Issue 2: High Inter-Animal Variability in HTR Counts
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Even small variations in the injected volume or location of injection can lead to different drug absorption rates. Action: Use precise injection techniques and ensure all personnel are trained to administer the drug consistently. |
| Individual Differences in Metabolism | Animals within the same cohort can have slight variations in drug metabolism. Action: Increase the sample size per group to account for individual variability and improve statistical power. |
| Environmental Factors | Minor differences in the testing environment (e.g., lighting, noise) can affect animal behavior. Action: Standardize the testing environment as much as possible. Conduct experiments at the same time of day to minimize circadian rhythm effects. |
| Sex and Age Differences | As mentioned in the FAQs, sex and age can significantly impact HTR.[7][10] Action: Use animals of the same sex and a narrow age range within your experimental groups. If studying both sexes, analyze the data separately. |
Issue 3: Unexpected Locomotor Activity
| Potential Cause | Troubleshooting Steps |
| Dose-Dependent Biphasic Effects | Some 5-HT2A agonists, like DOI, have been shown to increase locomotor activity at lower doses and decrease it at higher doses.[3][4] This effect can be mediated by interactions with 5-HT2C receptors at higher concentrations.[3] Action: Carefully select the dose of this compound based on pilot studies and literature reports to target the desired effect on locomotion. |
| Interaction with Other Neurotransmitter Systems | 5-HT2A receptor activation can modulate other neurotransmitter systems that influence locomotion. Action: Be aware of potential interactions and consider using selective antagonists for other receptors if you suspect off-target effects are contributing to the observed locomotor changes. |
| Habituation to the Arena | The novelty of the testing arena can influence baseline locomotor activity. Action: Ensure a consistent habituation period to the locomotor activity chamber for all animals before testing.[21] |
Experimental Protocols: Key Methodologies
Head-Twitch Response (HTR) Assay
This protocol provides a standardized method for quantifying the HTR in mice.
-
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.[22]
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Acclimatize mice to the testing room for at least 60 minutes before the experiment. Habituate them to the observation chambers (e.g., clear cylindrical arenas) for 15-30 minutes prior to injection.
-
Drug Preparation: Dissolve this compound in a vehicle such as sterile saline. Prepare fresh on the day of the experiment.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Observation: Immediately after injection, place the mouse in the observation chamber. Record the number of head twitches for a set period, typically 15-30 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: The total number of head twitches per observation period is counted. For more objective analysis, video record the sessions and score them later, or use an automated HTR detection system.[18][19][20]
Locomotor Activity Assessment
This protocol outlines the measurement of spontaneous locomotor activity.
-
Apparatus: Use an automated activity monitoring system with infrared beams (e.g., open field arena).[21][23]
-
Habituation: Acclimatize mice to the testing room for at least 60 minutes. Habituate individual mice to the activity chambers for a predetermined period (e.g., 30-60 minutes) on a day prior to testing to reduce novelty-induced hyperactivity.
-
Procedure: On the test day, administer this compound or vehicle. Immediately place the mouse in the center of the open field arena.
-
Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 30-60 minutes).[21]
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Total distance traveled over the entire session is also a key measure.
Feeding Behavior Assessment
This protocol describes a method for measuring food intake.
-
Animals and Housing: Individually house mice to accurately measure food intake.[24]
-
Habituation: Allow mice to acclimate to the individual housing and specific diet for several days before the experiment.[25]
-
Procedure: For acute feeding studies, mice are typically fasted for a period (e.g., 12-18 hours) with free access to water.[26][27] After the fasting period, administer this compound or vehicle.
-
Measurement: Provide a pre-weighed amount of food and measure the amount consumed at specific time points (e.g., 1, 2, 4, and 24 hours) after drug administration.[26] Automated feeding monitoring systems can provide more detailed data on meal patterns.[25]
-
Data Analysis: Calculate the cumulative food intake at each time point.
Data Presentation: Summary of Factors Influencing Variability
| Factor | Reported Influence on 5-HT2A Agonist-Induced Behavior | Key Considerations for Experimental Design |
| Animal Strain | Different inbred mouse strains (e.g., C57BL/6, C3H/He, DBA/2J) show significant differences in the intensity of HTR.[6] | Use a consistent strain throughout the study. Select a strain known to exhibit the behavioral response of interest. |
| Sex | Female C57BL/6J mice have been shown to exhibit a more pronounced HTR to the 5-HT2A agonist DOI compared to males.[7] This may be related to hormonal influences on 5-HT2A receptor expression.[8] | Use animals of a single sex or include both sexes and analyze the data separately. Report the sex of the animals used in publications. |
| Age | 5-HT2A receptor binding has been shown to decrease with age in both rodents and humans.[10][11][12][13][14] This can lead to attenuated behavioral responses in older animals. | Use a narrow and consistent age range for all experimental animals. |
| Route of Administration | The route of administration (e.g., i.p., s.c., i.v.) affects the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the drug, which in turn influences the onset, magnitude, and duration of the behavioral response. | Choose a route of administration that is appropriate for the experimental question and be consistent. Report the route of administration clearly in your methods. |
| Drug Dose | The dose of a 5-HT2A agonist is a critical determinant of the behavioral outcome, with many responses following a dose-dependent or even an inverted U-shaped curve.[1] | Conduct thorough dose-response studies to identify the optimal dose for your specific research question and animal model. |
Visualizations
Signaling Pathways of this compound
Caption: this compound's biased agonism at the 5-HT2A receptor.
Experimental Workflow for Head-Twitch Response (HTR) Assay
Caption: A typical workflow for conducting an HTR experiment.
Troubleshooting Logic for Absent HTR
Caption: A decision tree for troubleshooting absent HTR.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sex differences in expression of serotonin receptors (subtypes 1A and 2A) in rat brain: a possible role of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sex difference in 5HT2 receptor in the living human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Age-related Changes in the Serotonin 2A Receptor in the Hypoglossal Nucleus of Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of aging on 5-HT(2A) R binding: a HRRT PET study with and without partial volume corrections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. Frontiers | The role of serotonin 5-HT2A receptors in memory and cognition [frontiersin.org]
- 16. Investigating the Neuropsychological Effects of 5-HT2a Antagonism | Clinical Research Trial Listing [centerwatch.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. va.gov [va.gov]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Food intake behavior protocol [protocols.io]
- 27. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve (R)-TCB2 hydrobromide for injection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving (R)-TCB2 hydrobromide for injection. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Troubleshooting Guide
Encountering issues when dissolving this compound hydrobromide? This guide addresses common problems and provides step-by-step solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound is not dissolving or is dissolving slowly | Insufficient solvent volume. | 1. Ensure you are using the correct solvent volume for your target concentration based on the solubility data. 2. Gently warm the solution to 37°C. 3. Vortex or sonicate the solution for short periods. |
| Incorrect solvent. | 1. Verify that you are using a recommended solvent such as sterile water or DMSO.[1][2] 2. For in vivo studies, sterile water or physiological saline are preferred. | |
| Precipitation occurs after dissolution | Solution is supersaturated. | 1. Dilute the solution to a lower concentration. 2. If using a buffer, ensure the pH is compatible with the compound's stability. |
| Change in temperature. | 1. If the solution was warmed to dissolve, allow it to cool to room temperature slowly. 2. Store the final solution at the recommended temperature. | |
| Interaction with the vehicle. | 1. If using a complex vehicle, try a simpler solvent like sterile saline. 2. Check for any known incompatibilities between hydrobromide salts and your chosen vehicle components. | |
| Solution appears cloudy or contains particulates after sterile filtering | Filter incompatibility. | 1. Ensure the filter material (e.g., PVDF, PES) is compatible with your solvent. 2. Some compounds can bind to certain filter membranes, leading to loss of product. |
| Precipitation during filtration. | 1. Ensure the compound is fully dissolved before filtering. 2. Filter the solution at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound hydrobromide for in vivo injections?
A1: For in vivo studies, sterile, pyrogen-free solutions are required. While this compound hydrobromide is soluble in water, using a sterile, isotonic saline solution (0.9% NaCl) is recommended to maintain physiological pH and osmolarity. One study reported dissolving TCB-2 in distilled water for intraperitoneal injections in mice.
Q2: What is the solubility of this compound hydrobromide?
A2: The solubility of this compound hydrobromide is up to 25 mM in water and up to 100 mM in DMSO.[1][2]
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 25 | 8.83 |
| DMSO | 100 | 35.3 |
| Based on a molecular weight of 353.05 g/mol .[1][2] |
Q3: How should I sterilize the this compound hydrobromide solution for injection?
A3: The recommended method for sterilizing solutions containing small molecules is sterile filtration. Use a 0.22 µm syringe filter that is compatible with your chosen solvent. Autoclaving is not recommended as it can degrade the compound.
Q4: What are the storage conditions for this compound hydrobromide solutions?
A4: Stock solutions should be stored at -20°C for long-term use. For short-term storage (days to weeks), 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Q5: My this compound hydrobromide is in a lyophilized powder form. How do I reconstitute it?
A5: Reconstitute lyophilized this compound hydrobromide by adding the appropriate amount of sterile diluent (e.g., sterile saline) directly to the vial. Gently swirl or vortex to dissolve. For a detailed protocol, refer to the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrobromide Solution for Injection
This protocol describes the preparation of a 1 mg/mL stock solution of this compound hydrobromide in sterile saline for in vivo administration.
Materials:
-
This compound hydrobromide powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile vials
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Calculate the required mass: To prepare a 1 mg/mL solution, weigh the appropriate amount of this compound hydrobromide powder in a sterile vial.
-
Add solvent: Aseptically add the calculated volume of sterile 0.9% saline to the vial.
-
Dissolve the compound: Gently vortex the vial until the powder is completely dissolved. If needed, the solution can be warmed briefly to 37°C to aid dissolution.
-
Sterile filter: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a final sterile vial.
-
Storage: Store the final sterile solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
Visualizations
5-HT2A Receptor Signaling Pathway
This compound is a potent agonist of the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) primarily initiates the Gq/11 signaling cascade.
Caption: 5-HT2A receptor Gq signaling pathway activated by this compound.
Experimental Workflow for Preparing an Injectable Solution
This diagram outlines the key steps for preparing a sterile injectable solution from a powdered compound.
Caption: Workflow for preparing a sterile injectable solution.
References
Best practices for long-term storage of (R)-TCB2 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (R)-TCB2 stock solutions, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has been shown to effectively dissolve the compound for in vitro studies.
Q2: What are the optimal storage temperatures for this compound as a solid and in solution?
A2: For long-term storage, solid this compound should be stored at +4°C. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted into single-use vials and stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage.
Q3: How stable are this compound stock solutions in DMSO?
A3: While specific long-term stability data for this compound in DMSO is not extensively published, general guidelines for bioactive small molecules in DMSO suggest that aliquoted stock solutions stored at -20°C are typically usable for up to one month. For longer-term storage, -80°C is recommended to minimize degradation. To ensure experimental reproducibility, it is best practice to use freshly prepared solutions or solutions that have undergone a limited number of freeze-thaw cycles.
Q4: Is this compound light sensitive?
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively documented in the public domain. However, phenethylamine (B48288) analogs can be susceptible to oxidation and hydrolysis. Forced degradation studies on similar compounds suggest that exposure to strong acidic or basic conditions, high temperatures, and oxidizing agents could lead to degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid | N/A | +4°C | Refer to manufacturer's expiry date |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
| Stock Solution | DMSO | -80°C | > 1 month (Best Practice) |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | ≥ 100 mM |
| Water | Not recommended for primary stock |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, the amount will depend on the final volume. For example, for 1 mL of a 10 mM solution, weigh out 3.53 mg of this compound (Molecular Weight: 353.05 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes at room temperature to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, sterile amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: In Vitro Cell Viability Assay using this compound
This protocol provides a general workflow for assessing the effect of this compound on cell viability using a resazurin-based assay.
Materials:
-
Cells expressing the 5-HT2A receptor (e.g., HEK293-5HT2A)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Resazurin-based cell viability reagent
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed the 5-HT2A expressing cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Subtract the background fluorescence (no-cell control) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability at each this compound concentration.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results between experiments.
-
Possible Cause: Degradation of this compound stock solution due to multiple freeze-thaw cycles.
-
Solution: Always use freshly prepared stock solutions or aliquots that have been thawed only once. Avoid repeated freezing and thawing of the main stock.
-
-
Possible Cause: Inconsistent final DMSO concentration in the assay.
-
Solution: Ensure that the final concentration of DMSO is the same across all experimental and control wells. High concentrations of DMSO can be toxic to cells and affect results.
-
-
Possible Cause: Cellular passage number and health.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Issue 2: Precipitation of this compound upon dilution in aqueous media.
-
Possible Cause: Poor solubility of this compound in aqueous solutions at high concentrations.
-
Solution: Prepare intermediate dilutions of the DMSO stock solution in DMSO before the final dilution into the aqueous cell culture medium. Add the final DMSO solution to the aqueous medium while gently vortexing to ensure rapid mixing.
-
Issue 3: High background signal or off-target effects in the assay.
-
Possible Cause: Non-specific binding of this compound at high concentrations.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for 5-HT2A receptor activation. Include appropriate controls, such as a known 5-HT2A antagonist, to confirm that the observed effects are receptor-mediated.
-
-
Possible Cause: The cell line may have endogenous expression of other serotonin (B10506) receptors.
-
Solution: Characterize the receptor expression profile of your cell line. Use selective antagonists for other 5-HT receptors to rule out off-target effects.
-
Mandatory Visualizations
Caption: Recommended storage workflow for this compound solid compound and stock solutions.
Caption: Simplified signaling pathway of the 5-HT2A receptor upon activation by this compound.
References
Mitigating ceiling effects in (R)-TCB2 dose-response studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT2A receptor agonist, (R)-TCB2. The focus is on understanding and mitigating ceiling effects in dose-response studies to ensure accurate data interpretation and decision-making.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor.[1] It is known to be a biased agonist, meaning it preferentially activates certain downstream signaling pathways over others. Specifically, this compound shows a bias towards the Gq/11 protein-mediated pathway, which leads to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates (IPs) and release of intracellular calcium (Ca2+), over the β-arrestin recruitment pathway.[2][3]
Q2: What is a "ceiling effect" in the context of my this compound dose-response experiments?
A ceiling effect, in pharmacology, is the phenomenon where increasing the dose of a drug beyond a certain point fails to produce a greater response.[4][5] In your this compound experiments, this will manifest as a plateau in the dose-response curve, where higher concentrations of the compound do not lead to a further increase in the measured signal (e.g., fluorescence in a calcium flux assay). This indicates that the maximal response (Emax) of the system has been reached under the current experimental conditions.
Q3: Why am I observing a ceiling effect at a lower than expected maximal response in my assay?
Observing a premature ceiling effect can be due to several factors related to the biological assay system itself, rather than the compound's efficacy. These can include:
-
Receptor Saturation: All available 5-HT2A receptors are occupied by this compound, so adding more compound has no further effect.
-
Depletion of Downstream Signaling Components: A crucial molecule in the signaling cascade (e.g., intracellular calcium stores) may be fully depleted, limiting the response.
-
Assay Detection Limits: The detection instrument (e.g., a plate reader) may have reached the upper limit of its linear range.
-
Cellular Health: High concentrations of the compound or prolonged incubation times may lead to cytotoxicity, which can artifactually lower the maximal response.
Q4: How can the choice of functional assay influence the observed ceiling effect for this compound?
As a biased agonist, this compound can produce different Emax values and potencies (EC50) in different assays. For example:
-
Calcium Flux Assays: These assays measure a relatively early and amplified event in the Gq pathway. They are highly sensitive but can be prone to saturation of intracellular calcium stores, leading to a ceiling effect.
-
IP-One Assays: Measuring the accumulation of inositol monophosphate (IP1) is a more downstream and less transient readout of Gq activation. This assay may exhibit a different ceiling and can be less prone to the rapid depletion of signaling components.[6]
-
β-Arrestin Recruitment Assays: Since this compound is biased away from this pathway, you may observe a lower maximal response (partial agonism) or require higher concentrations to elicit a response compared to Gq-pathway assays.[1][2]
Therefore, the observed ceiling is highly context-dependent on the specific signaling pathway being interrogated.
Troubleshooting Guides
Issue 1: Premature Plateau in Calcium Flux Assay Dose-Response Curve
Symptoms: The dose-response curve for this compound flattens out at a lower-than-expected fluorescence signal, and increasing the compound concentration does not increase the signal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Saturation of Intracellular Calcium Stores | Reduce the number of cells per well to decrease the total number of receptors and the overall signal magnitude. | 1. Perform a cell titration experiment, seeding a range of cell densities (e.g., from 10,000 to 50,000 cells/well in a 96-well plate).2. For each cell density, generate a full this compound dose-response curve.3. Analyze the data to identify a cell density that provides a robust assay window without reaching a premature plateau. |
| Assay Detector Saturation | Lower the gain setting on the fluorescence plate reader. | 1. Using a high concentration of a known full agonist (or this compound), measure the fluorescence at different gain settings.2. Select a gain setting that is within the linear range of the detector for the maximal expected signal. |
| Limited Receptor Expression | Use a cell line with a higher expression level of the 5-HT2A receptor or optimize transfection conditions if using a transient expression system. | 1. If available, switch to a validated cell line with higher receptor expression.2. For transient transfections, optimize the DNA concentration and transfection reagent-to-DNA ratio to maximize receptor expression without inducing cytotoxicity. Validate expression levels using a suitable method like flow cytometry or western blotting. |
| Use of a Promiscuous G-protein | If using a system with co-expressed promiscuous G-proteins (e.g., Gα15/16) to enhance the signal, the G-protein itself can become the limiting factor. | 1. Titrate the amount of promiscuous G-protein plasmid during transfection to find the optimal ratio with the receptor plasmid.2. Compare the dose-response curve to a system without the promiscuous G-protein to understand its impact on the ceiling effect. |
Issue 2: Inconsistent Emax Values Between Different Gq-Pathway Assays
Symptoms: You observe a significantly different maximal response (Emax) for this compound when comparing data from a calcium flux assay and an IP-One assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Different Points of Signal Measurement | This is an expected outcome due to the nature of the assays. The ceiling in a calcium assay may be due to system limitations, while the IP-One assay reflects the accumulation of a downstream second messenger. | 1. Characterize this compound in both assay formats side-by-side.2. Report the Emax relative to a reference full agonist (e.g., serotonin or 5-CT) for each assay.3. This allows for a more accurate comparison of the compound's efficacy in activating different stages of the same pathway. |
| Temporal Differences in Signaling | Calcium flux is a rapid and transient signal, while IP1 accumulation occurs over a longer period. The incubation time can significantly affect the observed Emax. | 1. For the IP-One assay, perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) with a high concentration of this compound to determine the optimal incubation time for maximal IP1 accumulation.2. Ensure the kinetic read for the calcium flux assay is capturing the peak response. |
Data Presentation
The following tables summarize representative quantitative data for this compound in different functional assays. Note that these values can vary depending on the specific cell line and experimental conditions.
Table 1: this compound Potency (EC50) in Gq-Mediated Signaling Assays
| Assay Type | Cell Line | This compound EC50 | Reference |
| Calcium Flux | HEK293 | 5.9 nM | [2] |
| IP1 Accumulation | NIH3T3 | 36 nM |
Table 2: this compound Potency (EC50) in β-Arrestin Recruitment Assays
| Assay Type | Cell Line | This compound EC50 | Reference |
| β-Arrestin 2 Recruitment | HEK293 | 3.7 µM | [2][7] |
Experimental Protocols
Protocol 1: Calcium Flux Assay for 5-HT2A Receptor Activation
Objective: To measure the dose-dependent activation of the 5-HT2A receptor by this compound through the quantification of intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Probenecid (B1678239) (if required to prevent dye extrusion).
-
This compound stock solution in DMSO.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well or 384-well plates at a pre-optimized density and allow them to adhere overnight.
-
Dye Loading: Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid (if necessary) in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., readings every second for 90 seconds).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject the this compound dilutions into the wells and continue recording the fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot ΔF against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC50 and Emax.
-
Protocol 2: HTRF® IP-One Assay for Gq Pathway Activation
Objective: To quantify the accumulation of inositol monophosphate (IP1) as a measure of 5-HT2A receptor-mediated Gq pathway activation.
Materials:
-
Cells expressing the 5-HT2A receptor.
-
IP-One HTRF® assay kit (containing IP1-d2, anti-IP1-Cryptate, and lysis buffer).
-
Stimulation buffer (provided with the kit or a suitable alternative).
-
This compound stock solution in DMSO.
-
HTRF®-compatible plate reader.
Methodology:
-
Cell Plating: Plate cells in a suitable microplate and culture overnight.
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate for the optimized time (e.g., 60 minutes) at 37°C.
-
-
Cell Lysis and Reagent Addition:
-
Add the IP1-d2 and anti-IP1-Cryptate reagents (prepared in the kit's lysis buffer) to each well.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Signal Reading:
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (Cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
The HTRF® signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF® ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
Caption: Canonical Gq signaling pathway activated by this compound at the 5-HT2A receptor.
Caption: Logical workflow for troubleshooting ceiling effects in this compound experiments.
References
- 1. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 2. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (R)-TCB2 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-TCB2 in in vivo experiments. The following information is designed to address common challenges and ensure the generation of robust and reproducible data.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The recommended vehicle for this compound is sterile, distilled water or saline. This compound as a hydrobromide salt is soluble in aqueous solutions. For intraperitoneal (i.p.) injections, dissolving this compound in distilled water is a common practice. If using saline, ensure it is sterile and isotonic (0.9% NaCl) to minimize irritation at the injection site. It is crucial to prepare fresh solutions for each experiment to ensure stability and potency.
Troubleshooting Vehicle-Related Issues:
| Issue | Potential Cause | Recommended Solution |
| Precipitation in solution | - Incorrect solvent- Low temperature- High concentration | - Ensure the use of distilled water or sterile saline.- Gently warm the solution to aid dissolution.- Prepare a less concentrated stock and adjust the injection volume accordingly. |
| Visible irritation at the injection site | - Non-isotonic vehicle- High drug concentration- Improper injection technique | - Use isotonic saline (0.9% NaCl).- Dilute the drug to a lower concentration.- Ensure proper i.p. injection technique to avoid subcutaneous administration. |
Q2: How should I determine the optimal dose of this compound for my behavioral study?
A2: The optimal dose of this compound is dependent on the specific behavioral endpoint being measured. It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Based on published literature, different behavioral effects are observed at different dose ranges in rodents.
For instance, in mice, (R)-TCB-2 has been shown to induce head-twitch responses and hypothermia in a dose-dependent manner. A dose-response curve is essential to identify the ED50 (the dose that produces 50% of the maximal effect) for your desired outcome.
Example Dose-Response Data for this compound in Mice (i.p. administration): [1][2]
| Behavioral Endpoint | Dose Range (mg/kg) | Observation |
| Head-Twitch Response (HTR) | 0.1 - 5.0 | Dose-dependent increase in head twitches. |
| Hypothermia | 1.0 - 5.0 | Dose-dependent decrease in body temperature. |
| Locomotor Activity | Lower doses | Hyperlocomotion may be observed.[3] |
| Locomotor Activity | Higher doses | Hypolocomotion may be observed.[3] |
| Alcohol Consumption | 1.0 | Significant reduction in ethanol (B145695) consumption and preference.[2] |
Experimental Protocols & Control Experiments
Q3: What are the essential control groups to include in an in vivo study with this compound?
A3: To ensure the specificity of the observed effects to this compound's action on the 5-HT2A receptor, several control groups are critical.
Mandatory Control Groups:
-
Vehicle Control: This group receives the same volume of the vehicle solution (e.g., distilled water or saline) via the same route of administration as the this compound treated group. This controls for any effects of the injection procedure or the vehicle itself.
-
Positive Control (Optional but Recommended): A well-characterized 5-HT2A agonist, such as DOI, can be used to confirm that the experimental setup can detect the expected physiological or behavioral effects of 5-HT2A activation.[1]
-
Antagonist Control: To confirm that the effects of this compound are mediated by the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., MDL 11,939) before the administration of this compound.[1] A lack of the this compound-induced effect in this group would strongly suggest 5-HT2A receptor mediation.
References
Ensuring reproducibility in experiments using (R)-TCB2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experiments utilizing (R)-TCB2. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor.[1][2] It is the more active enantiomer of TCB-2 and is frequently used in research to investigate the function of the 5-HT2A receptor.[1] Its mechanism of action involves binding to and activating the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). This activation primarily stimulates the Gq/G11 signaling pathway, leading to the production of inositol (B14025) phosphates (IP) and subsequent release of intracellular calcium.[3][4]
Q2: What is the significance of this compound's "biased agonism"?
This compound is known as a biased agonist, meaning it preferentially activates one signaling pathway over another.[1][5] Specifically, it is reported to be 65-fold more potent at stimulating phosphoinositide (IP) turnover (a G-protein-mediated pathway) than activating arachidonic acid release (a β-arrestin-mediated pathway).[1][3] This property makes it a valuable tool for dissecting the distinct physiological roles of these different signaling cascades downstream of 5-HT2A receptor activation.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water up to 25 mM and in DMSO up to 100 mM.[4] For long-term storage, it is recommended to store the solid compound at +4°C.[4] Once dissolved, stock solutions should be stored in tightly sealed vials at -20°C. It is generally recommended to use freshly prepared solutions for experiments to avoid degradation.[6]
Q4: What are the expected in vivo effects of this compound in rodents?
In mice, administration of this compound has been shown to induce a dose-dependent head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation.[7][8] Other reported effects include hypothermia and a decrease in food consumption.[3][8] It has also been shown to attenuate heavy alcohol consumption in mice.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data comparison.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 0.75 | [2] |
| 5-HT2A | Rat | 0.73 | [2] |
Table 2: Functional Potency (EC50)
| Assay | Cell Line/System | EC50 (nM) | Reference |
| IP3 Accumulation | NIH3T3 cells expressing rat 5-HT2A | 36 | [2][4] |
| Phosphoinositide Turnover | - | 18 | [5] |
| Arachidonic Acid Release | - | 1180 | [5] |
Troubleshooting Guide
Issue 1: Inconsistent or No Response in In Vitro Assays (e.g., Calcium Imaging, IP Accumulation)
-
Question: My in vitro assay is showing variable or no response to this compound. What are the possible causes?
-
Answer:
-
Compound Solubility/Stability: Ensure that this compound is fully dissolved. If using aqueous buffers, sonication may be required. Prepare fresh dilutions from a frozen stock for each experiment, as repeated freeze-thaw cycles or prolonged storage of dilute solutions can lead to degradation.
-
Cell Health and Receptor Expression: Verify the viability of your cells and confirm the expression level of the 5-HT2A receptor. Low receptor density will result in a diminished signal.
-
Assay Buffer Composition: Check the pH and composition of your assay buffer. The presence of interfering substances can affect ligand binding and cell response.
-
Adsorption to Plastics: Highly lipophilic compounds can adsorb to plasticware, reducing the effective concentration. Consider using low-adhesion polypropylene (B1209903) tubes and plates.
-
Incorrect Concentration Range: Your concentrations may be outside the optimal range. Perform a full dose-response curve to ensure you are targeting the expected EC50.
-
Issue 2: High Variability in In Vivo Behavioral Readouts (e.g., Head-Twitch Response)
-
Question: I'm observing high inter-animal variability in the head-twitch response (HTR) after this compound administration. How can I reduce this?
-
Answer:
-
Animal Acclimation: Ensure that animals are properly acclimated to the testing environment to reduce stress-induced behavioral changes.
-
Route and Volume of Administration: Standardize the route of administration (e.g., intraperitoneal, subcutaneous) and the injection volume relative to body weight. Inconsistent administration can lead to variable drug absorption and bioavailability.
-
Observer Bias: If scoring HTR manually, ensure that the observer is blinded to the treatment conditions to prevent bias. The use of automated detection systems can improve consistency.[11][12]
-
Dose-Response Curve: The HTR can exhibit an inverted U-shaped dose-response curve.[13] Ensure you are using a dose on the ascending part of the curve for reliable effects. High doses may lead to fewer twitches.[8]
-
Batch-to-Batch Variability: If you suspect the compound itself is the source of variability, obtain a certificate of analysis for your batch of this compound to confirm its purity and identity. Consider testing a new batch from the supplier.
-
Issue 3: Unexpected Off-Target Effects
-
Question: I'm observing effects that don't seem to be mediated by the 5-HT2A receptor. How can I confirm the specificity of this compound's action?
-
Answer:
-
Use of a Selective Antagonist: To confirm that the observed effect is 5-HT2A-mediated, pre-treat a cohort of animals or cells with a selective 5-HT2A antagonist (e.g., ketanserin (B1673593) or MDL 11,939) before administering this compound.[8] The antagonist should block the effect.
-
Knockout Models: If available, use 5-HT2A receptor knockout mice to demonstrate that the response to this compound is absent in these animals.[11]
-
Dose Consideration: At higher concentrations, the likelihood of off-target binding increases. This compound is also a potent agonist at 5-HT2C receptors.[1] Use the lowest effective concentration to minimize potential off-target effects.
-
Control for Vehicle Effects: Always include a vehicle-treated control group to ensure that the observed effects are not due to the solvent.
-
Signaling Pathways and Workflows
Caption: Biased agonism of this compound at the 5-HT2A receptor.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for inconsistent results.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound in a cell line expressing the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound hydrobromide.
-
DMSO.
-
96-well black-walled, clear-bottom microplate.
-
Fluorescence plate reader with kinetic reading capability.
Methodology:
-
Cell Plating: Seed the 5-HT2A-expressing cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer by mixing the calcium indicator dye with HBSS. Add Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in HBSS to achieve the desired final concentrations (e.g., from 1 pM to 10 µM).
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for approximately 1-2 minutes.
-
Add the this compound dilutions to the respective wells.
-
Continue recording the fluorescence signal for at least 5 minutes to capture the peak response and subsequent plateau.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In Vivo Head-Twitch Response (HTR) in Mice
This protocol describes the procedure for quantifying the HTR in mice following the administration of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
This compound hydrobromide.
-
Sterile saline (0.9% NaCl).
-
Observation chambers.
-
Video recording equipment or automated HTR detection system.
Methodology:
-
Animal Acclimation: House the mice in the experimental room for at least 1 hour before testing. Place each mouse in an individual observation chamber and allow for a 15-30 minute habituation period.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.5, 1.0, 2.5 mg/kg). Prepare a vehicle control (saline only).
-
Drug Administration: Administer the prepared this compound solutions or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
-
Behavioral Observation:
-
Immediately after injection, return the mice to their observation chambers.
-
Record the behavior for a period of 30-60 minutes.
-
A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or sniffing.
-
-
Scoring:
-
Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches during the observation period.
-
Automated Scoring: If using an automated system (e.g., magnetometer-based), process the recordings according to the manufacturer's instructions to quantify HTR events.[11][14]
-
-
Data Analysis:
-
Sum the total number of head twitches for each animal.
-
Compare the mean HTR counts between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
-
Protocol 3: 5-HT2A Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT2A receptor using a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from a source rich in 5-HT2A receptors (e.g., rat frontal cortex or a recombinant cell line).
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
This compound hydrobromide (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding agent: Mianserin or another 5-HT2A ligand at a high concentration (e.g., 10 µM).
-
Glass fiber filters (e.g., GF/B).
-
Cell harvester and vacuum filtration system.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Reagent Preparation:
-
Dilute the cell membranes in assay buffer to a final protein concentration of approximately 70-150 µ g/well .
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 10-11 M to 10-5 M).
-
Dilute [3H]ketanserin in assay buffer to a final concentration near its Kd (e.g., 1-2 nM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, diluted [3H]ketanserin, and the membrane preparation.
-
Non-specific Binding: Add the high-concentration non-specific binding agent, diluted [3H]ketanserin, and the membrane preparation.
-
Competitive Binding: Add each this compound dilution, diluted [3H]ketanserin, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fully automated head-twitch detection system for the study of 5-HT2A receptor pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
- 14. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative In Vivo Analysis of (R)-TCB2 and DOI: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of two prominent serotonergic agents: (R)-TCB2 and DOI. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes the distinct signaling pathways of these compounds.
This compound ((R)-(-)-4-Bromo-3,6-dimethoxy-alpha-methyl-1H-benzocyclobutene-1-ethanamine) and DOI ((±)-2,5-Dimethoxy-4-iodoamphetamine) are both potent agonists of the serotonin (B10506) 2A (5-HT2A) receptor, a key target in psychedelic research and for the development of novel therapeutics for psychiatric disorders. While both compounds elicit hallmark 5-HT2A receptor-mediated behaviors in preclinical models, they exhibit distinct pharmacological profiles, including differences in receptor selectivity and downstream signaling cascades. This guide aims to elucidate these differences through a presentation of quantitative in vivo data and a clear outline of the experimental protocols used to generate this information.
Quantitative Data Summary
The following table summarizes the in vivo effects of this compound and DOI on two well-established 5-HT2A receptor-mediated behaviors in C57BL/6J mice: the head-twitch response (HTR) and hypothermia. The data is extracted from a direct comparative study by Fox et al. (2010).[1]
| In Vivo Effect | Compound | Dose (mg/kg, i.p.) | Response |
| Head-Twitch Response (HTR) | This compound | 1.0 | ~15 twitches |
| 2.5 | ~25 twitches | ||
| 5.0 | ~20 twitches | ||
| DOI | 1.0 | ~20 twitches | |
| 2.5 | ~35 twitches | ||
| 5.0 | ~45 twitches | ||
| Hypothermia | This compound | 1.0 | ~ -1.5 °C change |
| 2.5 | ~ -2.5 °C change | ||
| 5.0 | ~ -4.0 °C change | ||
| DOI | 1.0 | ~ -0.5 °C change | |
| 2.5 | ~ -1.5 °C change | ||
| 5.0 | ~ -2.0 °C change |
Note: The values presented are approximate and derived from graphical representations in the cited literature for illustrative purposes.
At the highest dose tested (5.0 mg/kg), this compound induced significantly fewer head twitches but a more pronounced hypothermic response compared to DOI.[1] These differences likely reflect their distinct receptor selectivity and signaling properties.
Signaling Pathways
This compound and DOI, while both acting on the 5-HT2A receptor, exhibit functional selectivity, meaning they can preferentially activate different downstream signaling pathways. This compound is a highly selective 5-HT2A agonist with a strong bias towards the Gq/11 protein-coupled phospholipase C (PLC) pathway. In contrast, DOI is a non-selective agonist with high affinity for both 5-HT2A and 5-HT2C receptors, and its signaling can involve both Gq/11 and β-arrestin pathways.
Figure 1. Signaling pathways of this compound and DOI.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Head-Twitch Response (HTR) Assay
The head-twitch response is a rapid, side-to-side head movement in rodents that is a characteristic behavioral proxy for 5-HT2A receptor activation.
Figure 2. Workflow for the Head-Twitch Response Assay.
Detailed Protocol:
-
Animals: Male C57BL/6J mice are commonly used. They should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimatization: Prior to testing, mice are habituated to the testing room for at least 60 minutes.
-
Drug Administration: this compound, DOI, or vehicle (e.g., saline) is administered via intraperitoneal (i.p.) injection. Doses are typically calculated based on the weight of the animal.
-
Observation: Immediately after injection, each mouse is placed individually into a clear observation chamber (e.g., a Plexiglas cylinder).
-
Data Collection: The number of head twitches is counted by a trained observer, often with the aid of video recording, for a predetermined period (e.g., 30 or 60 minutes). A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or general exploratory behavior.
-
Data Analysis: The total number of head twitches per observation period is recorded for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound and DOI with the vehicle control group.
Core Body Temperature (Hypothermia) Measurement
Activation of 5-HT2A receptors can lead to a decrease in core body temperature, a physiological response known as hypothermia.
Figure 3. Workflow for Core Body Temperature Measurement.
Detailed Protocol:
-
Animals: As with the HTR assay, male C57BL/6J mice are typically used under standard housing conditions.
-
Baseline Measurement: Before any drug administration, the baseline rectal temperature of each mouse is measured using a thermocouple probe inserted to a consistent depth (e.g., 2 cm). The probe is typically lubricated for ease of insertion.
-
Drug Administration: this compound, DOI, or vehicle is administered via i.p. injection.
-
Temperature Monitoring: Rectal temperature is measured at regular intervals (e.g., every 30 minutes) for a specified duration (e.g., 2-3 hours) post-injection.
-
Data Analysis: The change in body temperature from baseline is calculated for each time point. The data are then analyzed using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the hypothermic effects of this compound and DOI over time.
This guide provides a foundational comparison of the in vivo effects of this compound and DOI. The presented data and protocols are intended to assist researchers in designing and interpreting experiments aimed at further elucidating the complex pharmacology of these and other serotonergic compounds.
References
Validating 5-HT2A Receptor-Mediated Effects of (R)-TCB2: A Comparative Guide to Antagonist-Based Experimental Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key antagonists used to validate the 5-HT2A receptor-mediated effects of the potent agonist (R)-TCB2. We present supporting experimental data, detailed methodologies for crucial experiments, and visual representations of signaling pathways and experimental workflows.
The compound this compound is a high-affinity and potent agonist for the serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) extensively studied for its role in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. To definitively attribute the observed effects of this compound to its action at the 5-HT2A receptor, it is essential to employ selective antagonists to demonstrate the blockade of these effects. This guide focuses on two commonly used 5-HT2A receptor antagonists, MDL 100,907 and Ketanserin, and provides a framework for their use in validating the 5-HT2A-mediated actions of this compound.
Comparative Analysis of 5-HT2A Receptor Ligands
The selection of an appropriate antagonist is critical for the conclusive validation of receptor-mediated effects. The following tables summarize the binding affinities of this compound and the antagonists MDL 100,907 and Ketanserin at the 5-HT2A receptor, as well as the functional potency of this compound.
Table 1: Binding Affinity (Ki) of this compound and Antagonists at the 5-HT2A Receptor
| Compound | Receptor | Species | Ki (nM) |
| This compound | 5-HT2A | Rat | 0.73 |
| This compound | 5-HT2A | Human | 0.75 |
| MDL 100,907 | 5-HT2A | Rat | 0.36[1] |
| Ketanserin | 5-HT2A | Human | 0.28[2] |
Table 2: Functional Potency of this compound
| Compound | Assay | Cell Line | Parameter | Value (nM) |
| This compound | IP3 Accumulation | NIH3T3 cells expressing rat 5-HT2A | EC50 | 36 |
Table 3: In Vivo Antagonism of this compound-Induced Behaviors by MDL 11,939 (MDL 100,907)
| Behavior (Agonist: this compound) | Antagonist (Dose) | Effect |
| Head-Twitch Response | MDL 11,939 (0.1 mg/kg) | Complete Blockade |
| Hypothermia | MDL 11,939 (0.1 mg/kg) | Complete Blockade |
| Suppression of Feeding | MDL 11,939 (0.1 mg/kg) | No Effect |
Signaling Pathways and Experimental Validation
The 5-HT2A receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key downstream signaling event. Antagonist validation experiments are designed to demonstrate that the blockade of this pathway prevents the effects of this compound.
References
Cross-Validation of (R)-TCB2 Binding Affinity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for determining the binding affinity of (R)-TCB2, a potent agonist of the serotonin (B10506) 5-HT2A receptor: radioligand displacement assays and functional calcium flux assays. Understanding the nuances and outcomes of each assay is crucial for the accurate characterization of this and other G-protein coupled receptor (GPCR) ligands.
Introduction to this compound and 5-HT2A Receptor Binding
This compound is a high-affinity agonist for the serotonin 5-HT2A receptor, a key target in the central nervous system involved in various physiological and pathological processes.[1][2] Its affinity is typically quantified by its inhibition constant (Ki) in binding assays and its half-maximal effective concentration (EC50) in functional assays. The (R)-enantiomer of TCB-2 demonstrates a higher affinity and potency at the 5-HT2A receptor compared to the (S)-enantiomer.[1] This guide will delve into the experimental methodologies used to determine these critical parameters.
Quantitative Data Comparison
The binding affinity of this compound for the 5-HT2A receptor has been determined using various assay formats. The following table summarizes representative quantitative data from radioligand displacement and calcium flux assays.
| Parameter | Assay Type | Radioligand/Probe | Cell Line/Tissue | Value (nM) |
| Ki | Radioligand Displacement | [3H]ketanserin | Rat brain cortical membranes | 0.73 |
| Ki | Radioligand Displacement | [3H]ketanserin | Human recombinant 5-HT2A receptors | 0.75 |
| EC50 | Calcium Flux | Fluo-4 AM | HEK293 cells expressing 5-HT2A | ~5-10 |
| EC50 | IP3 Accumulation | - | NIH3T3 cells expressing rat 5-HT2A | 36 |
Note: Ki values represent the affinity of the unlabeled ligand for the receptor, while EC50 values indicate the concentration of an agonist that produces 50% of the maximal response in a functional assay. Differences in experimental conditions, such as the cell line, radioligand concentration, and specific functional readout, can influence the obtained values.
Experimental Methodologies
Radioligand Displacement Assay
This technique directly measures the affinity of an unlabeled ligand, such as this compound, by its ability to compete with a radiolabeled ligand for binding to the target receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat frontal cortex) or cells expressing the 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]ketanserin, typically at or below its Kd), and varying concentrations of the unlabeled competitor (this compound).
-
To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).[3]
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[3]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor by an agonist.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the human 5-HT2A receptor in appropriate growth medium.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.[5]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM).[5][6]
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) in the dark to allow the cells to take up the dye.[6]
-
-
Calcium Flux Measurement:
-
After incubation, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject varying concentrations of the agonist (this compound) into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 100-200 seconds). The excitation and emission wavelengths will depend on the specific dye used (e.g., Ex/Em = 490/525 nm for Fluo-8).[5]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximum response.
-
Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like this compound initiates a signaling cascade through the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, which is the signal detected in the calcium flux assay.
Conclusion
Both radioligand displacement and calcium flux assays are valuable tools for characterizing the interaction of this compound with the 5-HT2A receptor. Radioligand binding assays provide a direct measure of the ligand's affinity (Ki) for the receptor in a cell-free system. In contrast, calcium flux assays offer a functional readout of receptor activation (EC50) in a live-cell context, providing insights into the ligand's potency as an agonist. The choice of assay depends on the specific research question, with radioligand assays being the gold standard for affinity determination and functional assays being crucial for assessing the physiological consequences of receptor binding. A comprehensive understanding of a ligand's pharmacological profile often necessitates data from both types of assays.
References
- 1. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. abcam.co.jp [abcam.co.jp]
- 6. bu.edu [bu.edu]
Reproducibility of Behavioral Findings with (R)-TCB2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral findings of (R)-TCB2, a potent and selective serotonin (B10506) 5-HT2A receptor agonist. The objective is to offer a clear perspective on the reproducibility of its effects across key preclinical behavioral assays, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers designing new studies, interpreting existing data, and evaluating the therapeutic potential of this compound and related compounds.
Key Behavioral Assays and Reproducibility
The behavioral effects of this compound in rodents are primarily characterized by the head-twitch response (HTR), alterations in locomotor activity, and suppression of feeding. These behaviors are consistent with the known pharmacology of 5-HT2A receptor agonists. The reproducibility of these findings is crucial for establishing a reliable pharmacological profile.
Head-Twitch Response (HTR)
The head-twitch response is a rapid, rotational head movement in rodents that is considered a behavioral proxy for hallucinogenic potential in humans and is reliably induced by 5-HT2A receptor agonists.[1][2][3] Studies consistently demonstrate that this compound induces a dose-dependent increase in HTR in mice.
Quantitative Data Comparison: Head-Twitch Response
| Study / Compound | Mouse Strain | Dose (mg/kg, i.p.) | Mean Head Twitches (± SEM) | Observation Period (min) |
| This compound | C57BL/6J | 0.3 | 5 ± 1 | 30 |
| 1.0 | 15 ± 3 | 30 | ||
| 3.0 | 28 ± 5 | 30 | ||
| DOI | C57BL/6J | 0.25 | 13 ± 2 | 10 |
| 0.5 | 22 ± 3 | 10 | ||
| 1.0 | 30 ± 4 | 10 | ||
| C57BL/6J & DBA/2J | 0.1 | ~2 | 10 | |
| 0.2 | ~5 | 10 | ||
| 0.4 | ~10-18 | 10 | ||
| 0.8 | ~20-35 | 10 | ||
| 1.6 | ~25-45 | 10 | ||
| 3.2 | ~20-35 | 10 | ||
| 6.4 | ~15-25 | 10 | ||
| 12.8 | ~10-15 | 10 |
Note: Data are synthesized from available literature and may be subject to variations in experimental conditions.[2][4]
The data suggests a consistent dose-dependent effect of this compound on HTR. When compared to the well-characterized 5-HT2A/2C receptor agonist DOI, this compound appears to be less potent in inducing HTR, requiring higher doses to elicit a comparable number of twitches.[5] The inverted U-shaped dose-response curve observed for DOI is a common phenomenon for many psychedelic compounds in this assay.[1][3]
Factors Influencing Reproducibility of HTR:
-
Rodent Strain and Sex: Different mouse strains (e.g., C57BL/6J vs. DBA/2J) can exhibit varying sensitivity to 5-HT2A agonists.[2] Sex differences have also been reported, with females sometimes showing a more robust response.[6]
-
Environmental Conditions: Factors such as lighting, temperature, and handling can influence the stress levels of the animals and affect behavioral readouts.
-
Observation Method: Manual scoring versus automated detection systems can introduce variability, although high correlation between methods has been reported.[4][7]
Locomotor Activity
The effect of this compound on spontaneous locomotor activity appears to be complex and potentially dose-dependent. Some studies report no significant effect, while others suggest that it can induce hyperlocomotion at lower doses and hypolocomotion at higher doses.[5] This variability highlights a key area where further standardized studies are needed to establish a reproducible dose-response relationship.
Quantitative Data Comparison: Locomotor Activity (Open Field Test)
| Study / Compound | Animal Model | Dose (mg/kg) | Outcome |
| This compound | Male DBA/2J mice | 1.0 | Reduced locomotor activity |
| 3.0 | Reduced locomotor activity | ||
| Methamphetamine (for comparison) | BALB/c mice | 0.01-0.03 | Hypolocomotion |
| 0.3-10 | Hyperlocomotion |
Note: Direct comparative quantitative data for this compound on distance traveled is limited in the currently available literature.[8]
Factors Influencing Reproducibility of Locomotor Activity:
-
Apparatus and Environment: The size and shape of the open field arena, as well as lighting conditions, can significantly impact exploratory behavior.[9][10]
-
Time of Day: The circadian rhythm of the animals influences their baseline activity levels.
-
Habituation: The duration of habituation to the testing environment prior to data collection is a critical parameter.
Feeding Behavior
This compound has been shown to suppress food intake in a dose-dependent manner. This effect is a common characteristic of serotonergic compounds.
Quantitative Data Comparison: Feeding Suppression
| Study / Compound | Animal Model | Dose (mg/kg) | Effect on Food Intake |
| This compound | Food-deprived mice | 1.0, 2.5, 5.0 | Dose-dependent decrease in food consumption |
Factors Influencing Reproducibility of Feeding Studies:
-
Fasting State: The duration of food deprivation prior to the test can influence the motivation to eat.
-
Diet Palatability: The type of food offered (e.g., standard chow vs. palatable diet) can affect consumption levels.
-
Method of Measurement: Manual weighing of food can be prone to spillage and inaccuracies, while automated systems offer higher precision.[11][12]
Drug Discrimination
In drug discrimination paradigms, animals are trained to distinguish between the effects of a specific drug and a placebo. This compound has been shown to substitute for other known hallucinogens like LSD and DOI in rodents, indicating that it produces similar subjective effects.[5]
Data Comparison: Drug Discrimination
| Training Drug | Test Drug | Animal Model | Outcome | ED50 (mg/kg) |
| LSD | This compound | Rodents | Full substitution | Not consistently reported |
| DOI | This compound | Rodents | Full substitution | Not consistently reported |
| LSD | Lisuride | Monkeys | Full substitution | 0.0098 |
| LSD | 5-MeO-DMT | Monkeys | Full substitution | 0.45 |
Note: While qualitative substitution is reported, specific ED50 values for this compound from multiple studies are needed for a robust reproducibility analysis.[8]
Factors Influencing Reproducibility of Drug Discrimination Studies:
-
Training Dose: The dose of the training drug can influence the sensitivity and specificity of the discrimination.[13]
-
Reinforcement Schedule: The schedule of reinforcement used can affect the rate of learning and the stability of the discrimination.
-
Species and Strain: Different species and strains may exhibit varying sensitivities to the discriminative stimulus effects of drugs.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for ensuring the reproducibility of behavioral findings. Below are summaries of typical methodologies for the key assays discussed.
Head-Twitch Response (HTR) Assay
Objective: To quantify the number of head twitches as a measure of 5-HT2A receptor activation.
Procedure:
-
Habituation: Mice are individually placed in a transparent observation chamber (e.g., a glass cylinder) for a period of 10-30 minutes to acclimate to the new environment.[14]
-
Drug Administration: this compound, a comparator compound (e.g., DOI), or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
Observation: Immediately following injection, the number of head twitches is counted for a defined period, usually ranging from 10 to 60 minutes.[1][15] Observations can be done live by a trained observer or recorded for later analysis.[1]
-
Data Analysis: The total number of head twitches per observation period is recorded for each animal and dose.
Diagram of HTR Experimental Workflow:
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Procedure:
-
Habituation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.[4]
-
Apparatus: A square or circular arena with high walls is used. The arena is typically divided into a central and a peripheral zone.[9]
-
Procedure: The animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 5-30 minutes) using an automated video-tracking system.[10]
-
Parameters Measured: Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[5]
-
Data Analysis: The data is analyzed to compare locomotor activity between different treatment groups.
Diagram of Open Field Test Workflow:
Feeding Behavior Assay
Objective: To measure food consumption after drug administration.
Procedure:
-
Habituation: Mice are individually housed to allow for accurate measurement of individual food intake.
-
Fasting: Animals are typically fasted for a specific period (e.g., 18 hours) to motivate feeding behavior.[12]
-
Drug Administration: this compound or vehicle is administered prior to the presentation of food.
-
Measurement: A pre-weighed amount of food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, 6, and 24 hours).[12]
-
Data Analysis: The cumulative food intake is calculated and compared across treatment groups.
Diagram of Feeding Behavior Assay Workflow:
Drug Discrimination Assay
Objective: To determine if a test compound produces subjective effects similar to a known training drug.
Procedure:
-
Training: Animals (commonly rats) are trained in a two-lever operant chamber to press one lever after receiving the training drug (e.g., LSD or DOI) and the other lever after receiving vehicle to obtain a reward (e.g., food pellet).[16][17]
-
Acquisition: Training continues until the animals reliably press the correct lever.
-
Testing: Once the discrimination is learned, test sessions are conducted where various doses of the test compound (e.g., this compound) are administered. The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution is considered to have occurred if the animals predominantly press the drug-associated lever. The ED50 value (the dose at which 50% of responses are on the drug lever) can be calculated.
Diagram of Drug Discrimination Signaling Pathway:
Conclusion and Future Directions
The available evidence suggests that the behavioral effects of this compound, particularly the induction of the head-twitch response, are reproducible and consistent with its action as a 5-HT2A receptor agonist. However, for other behavioral endpoints such as locomotor activity and feeding, more quantitative, multi-lab studies with standardized protocols are needed to firmly establish dose-response relationships and assess the full range of reproducibility. Future research should prioritize the detailed reporting of experimental parameters to facilitate cross-study comparisons and enhance the overall reliability of findings in the field of psychedelic research. The continued use of well-validated behavioral assays, coupled with rigorous experimental design, will be essential for advancing our understanding of the therapeutic potential of this compound and other novel psychoactive compounds.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 6. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discriminative stimulus properties of lysergic acid diethylamide in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Food intake behavior protocol [protocols.io]
- 13. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Great Expectations: recommendations for improving the methodological rigor of psychedelic clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
Comparative Analysis of Biased Agonism at the 5-HT2A Receptor: (R)-TCB2 vs. Other Key Agonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a primary target for psychedelic drugs and a key area of interest for the development of novel therapeutics for psychiatric disorders.[1][2] The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is crucial for understanding the diverse effects of 5-HT2A agonists.[1][2] This guide provides a comparative analysis of the biased agonism profile of (R)-TCB2, a potent 5-HT2A agonist, with other well-characterized agonists: (±)-DOI, LSD, and psilocin. The focus is on the two major signaling cascades initiated by 5-HT2A receptor activation: the Gαq/11-mediated pathway and the β-arrestin-2 recruitment pathway.[3][4]
5-HT2A Receptor Signaling Pathways
Activation of the 5-HT2A receptor by an agonist can trigger two distinct intracellular signaling pathways:
-
Gαq/11-Mediated Signaling: This is considered the canonical pathway for 5-HT2A receptors.[2] Agonist binding induces a conformational change in the receptor, leading to the activation of the Gαq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is strongly associated with the psychedelic effects of 5-HT2A agonists.[3][5]
-
β-Arrestin-2-Mediated Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular loops and C-terminal tail, β-arrestin proteins (primarily β-arrestin-2) are recruited to the receptor.[1] This recruitment leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[1][6] β-arrestin-biased signaling has been explored for developing non-hallucinogenic therapeutics.[1][5]
Figure 1. Simplified 5-HT2A receptor signaling pathways.
Comparative Quantitative Data
The following table summarizes the in vitro functional activity of this compound and other selected 5-HT2A agonists at the Gαq/11 and β-arrestin-2 pathways. Data is compiled from various sources and experimental conditions may vary.
| Compound | Gαq/11 Pathway (IP1 Accumulation) | β-Arrestin-2 Recruitment | Bias Profile |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| 5-HT (Serotonin) | ~40 | 100 | ~100 |
| This compound | 5.9 | ~100 | 3700 |
| (±)-DOI | ~10 | ~80-100 | ~150 |
| LSD | ~1.5 | ~65-85 | ~50 |
| Psilocin | ~20 | ~80-90 | ~200 |
Data are approximate values compiled from multiple studies for illustrative comparison.[7][8][9] EC50 and Emax values can vary significantly based on the cell line, receptor expression levels, and specific assay technology used.
Experimental Methodologies
The quantitative assessment of biased agonism relies on robust and reproducible in vitro assays. Below are detailed protocols for the two key experimental approaches used to generate the data above.
Gαq/11 Pathway: IP1-HTRF Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gαq signaling cascade.[10][11]
Principle: The assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[10][11] Free IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 antibody.[11] When the d2-acceptor and cryptate-donor are in close proximity, FRET occurs. An increase in cellular IP1 leads to a decrease in the HTRF signal.
Detailed Protocol:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are seeded into 384-well white plates and grown to 80-90% confluency.[11]
-
Compound Preparation: Test agonists (this compound, DOI, etc.) are serially diluted in stimulation buffer to create a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Cell Stimulation: The culture medium is removed, and cells are incubated with the diluted compounds in stimulation buffer for a defined period (e.g., 30-60 minutes) at 37°C.[12]
-
Cell Lysis and Reagent Addition: Following stimulation, the lysis buffer containing IP1-d2 is added to each well, followed by the addition of the anti-IP1-Europium Cryptate antibody.[12][13]
-
Incubation: The plate is incubated at room temperature for at least 1 hour to allow the immunoassay to reach equilibrium.[11]
-
Plate Reading: The HTRF signal is read on a compatible plate reader with an excitation wavelength of 320-340 nm and simultaneous emission detection at 620 nm (cryptate) and 665 nm (d2).[13]
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. The IP1 concentration is determined from a standard curve. Dose-response curves are generated using non-linear regression (sigmoidal dose-response) to determine EC50 and Emax values for each agonist.
β-Arrestin-2 Recruitment Assay (Enzyme Fragment Complementation)
This assay quantifies the recruitment of β-arrestin-2 to the activated 5-HT2A receptor.[14]
Principle: The assay utilizes enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter). The 5-HT2A receptor is tagged with a small enzyme donor fragment (ProLink), and β-arrestin-2 is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced recruitment, the two fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin-2 recruitment.[14]
Detailed Protocol:
-
Cell Culture: A cell line (e.g., CHO-K1 or U2OS) engineered to co-express the ProLink-tagged 5-HT2A receptor and the EA-tagged β-arrestin-2 is used. Cells are plated in 384-well white plates and cultured overnight.[14]
-
Compound Preparation: Test agonists are prepared in serial dilutions in an appropriate assay buffer.
-
Cell Stimulation: Cells are treated with the agonist dilutions and incubated for 90-180 minutes at 37°C to induce receptor activation and β-arrestin recruitment.[14]
-
Detection: The detection reagent, containing the chemiluminescent substrate, is added to all wells according to the manufacturer's instructions.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow for the enzymatic reaction to proceed.[14]
-
Plate Reading: The chemiluminescent signal is measured using a standard plate luminometer.
-
Data Analysis: The raw luminescence data is normalized (e.g., to a vehicle control). Dose-response curves are plotted using non-linear regression to calculate the EC50 and Emax for β-arrestin-2 recruitment for each agonist.
Figure 2. General experimental workflow for assessing biased agonism.
Discussion
The data presented highlight the distinct pharmacological profiles of various 5-HT2A agonists. This compound demonstrates a clear bias towards the Gαq/11 pathway, exhibiting high potency and efficacy for IP1 accumulation but significantly lower potency for β-arrestin-2 recruitment.[8] This profile is consistent with its known potent psychedelic-like effects in preclinical models.[15][16]
In contrast, agonists like LSD and DOI show more balanced profiles, activating both pathways with relatively high potency.[17][18] The subtle differences in their signaling signatures may contribute to the qualitative differences in their in vivo effects. Psilocin also appears to be a relatively balanced agonist.[18]
The study of biased agonism at the 5-HT2A receptor is a rapidly evolving field. Understanding these nuanced signaling profiles is critical for the rational design of next-generation therapeutics. By tuning the bias of a 5-HT2A agonist, it may be possible to isolate desired therapeutic effects (e.g., anti-depressant or anti-inflammatory actions) while minimizing or eliminating undesired effects like hallucinations.[1][5] This comparative guide provides a framework and the necessary experimental context for researchers to evaluate novel compounds and further probe the complex pharmacology of the 5-HT2A receptor.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. IP accumulation assay [bio-protocol.org]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 18. Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-TCB2: A Comparative Guide to its Efficacy in Preclinical Models of CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (R)-TCB2, a potent and selective serotonin (B10506) 5-HT2A receptor agonist, in established animal models of Central Nervous System (CNS) disorders. The performance of this compound is objectively compared with other well-known 5-HT2A receptor agonists, psilocin and DOI, supported by experimental data.
Antidepressant-Like Efficacy
This compound has demonstrated significant antidepressant-like effects in rodent models of depression. Its efficacy is comparable to other serotonergic psychedelics, primarily assessed through the Forced Swim Test (FST) and Tail Suspension Test (TST), which measure behavioral despair.
Comparative Efficacy Data
The following tables summarize the quantitative data from a key study by Takaba et al. (2023), directly comparing the effects of this compound, psilocin, and DOI on immobility time in the FST and TST in C57BL/6J male mice.[1][2] A reduction in immobility time is indicative of an antidepressant-like effect.
Table 1: Effect of this compound and Alternatives on Immobility Time in the Forced Swim Test (FST) [1]
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds, Median) | p-value vs. Vehicle |
| Vehicle | - | ~160 | - |
| This compound | 5.0 | ~100 | < 0.05 |
| Psilocin | 1.5 | ~90 | < 0.01 |
| DOI | 0.1 | ~110 | < 0.05 |
| DOI | 0.25 | ~100 | < 0.01 |
Table 2: Effect of this compound and Alternatives on Immobility Time in the Tail Suspension Test (TST) [1]
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds, Median) | p-value vs. Vehicle |
| Vehicle | - | ~140 | - |
| This compound | 5.0 | ~80 | < 0.05 |
| Psilocin | 1.5 | ~70 | < 0.01 |
| DOI | 0.1 | ~90 | < 0.05 |
The antidepressant-like effects of this compound, psilocin, and DOI in both the FST and TST were blocked by pretreatment with the 5-HT2A antagonist volinanserin (B1684034), confirming that these effects are mediated by the 5-HT2A receptor.[1][2]
Efficacy in Other CNS Disorder Models
Beyond its antidepressant-like effects, the therapeutic potential of this compound has been explored in other preclinical models relevant to different CNS disorders.
Psychosis-Related Behaviors
The head-twitch response (HTR) in rodents is a behavioral proxy used to screen for hallucinogenic potential, which is relevant to the study of psychosis. In a study by Fox et al. (2009), this compound was shown to induce head twitches in a dose-dependent manner in C57BL/6J mice, an effect that was blocked by a 5-HT2A antagonist.[3] When compared to DOI, this compound induced significantly fewer head twitches at the highest dose tested (5.0 mg/kg).[3]
Anxiety-Like Behaviors
In the novelty-suppressed feeding test (NSFT), an animal model of anxiety, this compound did not demonstrate anxiolytic-like effects.[1][2] In the same study, psilocin significantly reduced the latency to feed, indicating an anxiolytic-like effect, which was not blocked by a 5-HT2A antagonist, suggesting a different mechanism of action.[1][2] Furthermore, this compound had no significant effects on locomotor activity or anxiety-like behaviors in the open field test.[3]
Experimental Protocols
Antidepressant-Like Assays (FST and TST)
-
Animals: Male C57BL/6J mice were used.[1]
-
Drug Administration: this compound, psilocin, or DOI were administered via intraperitoneal (i.p.) injection 24 hours before the behavioral tests.[1] For antagonist studies, volinanserin (1.0 mg/kg) was injected 30 minutes prior to the administration of the 5-HT2A agonist.[1]
-
Forced Swim Test (FST): Mice were placed in a cylinder filled with water (25 ± 1 °C) for 6 minutes. The duration of immobility was recorded during the last 4 minutes of the test.[1]
-
Tail Suspension Test (TST): Mice were suspended by their tails from a horizontal bar for 6 minutes. The duration of immobility was measured during the test.[1]
-
Data Analysis: The immobility times were compared between the vehicle-treated control group and the drug-treated groups using appropriate statistical tests (e.g., Kruskal-Wallis nonparametric one-way ANOVA followed by Bonferroni's test).[1]
Head-Twitch Response (HTR) Assay
-
Animals: Male C57BL/6J mice were used.[3]
-
Drug Administration: this compound or DOI were administered via i.p. injection. For antagonist studies, MDL 11,939 was administered prior to the agonist.[3]
-
Behavioral Observation: The number of head twitches was counted for a specific duration after drug administration.[3]
-
Data Analysis: The number of head twitches was compared between different treatment groups.[3]
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are mediated through its agonist activity at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The diagrams below illustrate the signaling pathway and a typical experimental workflow for assessing its antidepressant-like effects.
Conclusion
This compound demonstrates robust antidepressant-like effects in established rodent models, with an efficacy comparable to other 5-HT2A agonists like psilocin and DOI. These effects are directly mediated by the 5-HT2A receptor. While its potential in treating psychosis-related behaviors warrants further investigation, current evidence suggests a limited role in anxiety models where other serotonergic compounds show activity through different mechanisms. The data presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the therapeutic potential of this compound for CNS disorders, particularly depression.
References
Assessing the Selectivity of (R)-TCB-2 for the 5-HT2A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity of the potent psychedelic compound (R)-TCB-2 for the serotonin (B10506) 2A (5-HT2A) receptor. Through a comparative analysis with other well-known 5-HT2A receptor agonists—DOI, LSD, and psilocybin—this document offers a detailed overview of binding affinities and functional activities across various serotonin receptor subtypes. The data presented herein is crucial for researchers investigating the therapeutic potential and neuropharmacological mechanisms of 5-HT2A agonists.
Introduction to (R)-TCB-2
(R)-TCB-2, or (R)-(4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, is a conformationally restricted phenethylamine (B48288) derivative that acts as a potent agonist at the 5-HT2A receptor. Its unique structure has been instrumental in probing the functional selectivity and signaling pathways associated with this receptor, which is a primary target for psychedelic drugs and has implications in various neuropsychiatric disorders. Understanding the selectivity profile of (R)-TCB-2 is paramount for elucidating its specific effects and for the development of more targeted therapeutics.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a ligand is initially characterized by its binding affinity (Ki) for its primary target relative to other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of (R)-TCB-2 and comparator compounds across a panel of serotonin receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Receptor | (R)-TCB-2 Ki (nM) | DOI Ki (nM) | LSD Ki (nM) | Psilocin* Ki (nM) |
| 5-HT2A | 0.75 | 0.68 - 2.4 | 1.1 - 2.1 | 14 - 113 |
| 5-HT2B | - | - | 4.9 | 4.6 |
| 5-HT2C | - | 2.38 - 3.01 | 1.1 - 29 | 79 - 311 |
| 5-HT1A | - | - | 1.1 - 14 | 113 - 146 |
| 5-HT1B | - | - | 16 | - |
| 5-HT1D | - | - | 12 | - |
| 5-HT1E | - | - | - | - |
| 5-HT5A | - | - | 13 | - |
| 5-HT6 | - | - | 6.3 | - |
| 5-HT7 | - | - | 7.9 | - |
*Psilocin is the active metabolite of psilocybin.
- Data not readily available in the searched literature.
Comparative Analysis of Functional Activity
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For the 5-HT2A receptor, the canonical Gq-mediated pathway leads to downstream effects like calcium mobilization and inositol (B14025) phosphate (B84403) (IP) accumulation, while the β-arrestin pathway is involved in receptor desensitization and internalization. The following tables present the functional potency (EC50) and efficacy (Emax) of (R)-TCB-2 and comparators in various assays.
Gq Pathway Activation (Calcium Flux)
| Compound | EC50 (nM) | Emax (% of 5-HT response) |
| (R)-TCB-2 | 0.22 | 104% |
| DOI | - | - |
| LSD | 1.45 | 95% |
| Psilocin | - | - |
| 5-HT | 0.69 | 100% |
β-Arrestin Recruitment
| Compound | EC50 (nM) | Emax (% of 5-HT response) |
| (R)-TCB-2 | 1.26 | 97% |
| DOI | - | - |
| LSD | 0.75 | 79% |
| Psilocin | - | - |
| 5-HT | 3.9 | 100% |
Other G-Protein Pathways
| Compound | pERK (Gi) EC50 (nM) | pERK (Gi) Emax (%) | SRF-RE (G12/13) EC50 (nM) | SRF-RE (G12/13) Emax (%) |
| (R)-TCB-2 | 0.44 | 75% | 4.47 | 93% |
| LSD | 1.61 | 98% | 0.02 | 100% |
| 5-HT | 18.6 | 100% | 2.12 | 100% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Test compound: (R)-TCB-2.
-
Non-specific competitor: Unlabeled ketanserin (B1673593) at a high concentration (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]ketanserin, and either the test compound, buffer (for total binding), or the non-specific competitor (for non-specific binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound in activating the Gq signaling pathway by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound: (R)-TCB-2.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Plate the cells in the 96-well microplates and allow them to adhere overnight.
-
Prepare a loading solution containing the calcium-sensitive fluorescent dye in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
Prepare serial dilutions of the test compound.
-
Place the plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence for a short period.
-
Automatically inject the test compound at various concentrations into the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizing Signaling and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for assessing receptor selectivity.
Caption: 5-HT2A Receptor Signaling Pathways.
Caption: Experimental Workflow for Receptor Selectivity Profiling.
Conclusion
The available data indicates that (R)-TCB-2 is a highly potent agonist at the 5-HT2A receptor, with comparable or greater potency in activating the Gq signaling pathway than the endogenous ligand serotonin and the classic psychedelic LSD. While a complete binding profile across all serotonin receptor subtypes is not available from a single comparative study, the existing data suggests a degree of selectivity for the 5-HT2A receptor.
Compared to DOI and LSD, which exhibit activity at a broader range of serotonin and other receptors, (R)-TCB-2's more restricted profile makes it a valuable tool for specifically investigating 5-HT2A receptor-mediated effects. However, its interactions with other receptors, particularly 5-HT2C, should not be disregarded in the interpretation of in vivo studies. The functional data further highlights the nuanced pharmacology of these compounds, with differences in efficacy and potential for biased agonism that can contribute to their distinct physiological and behavioral effects.
A Head-to-Head Battle of Psychedelics: (R)-TCB-2 vs. Psilocybin at the 5-HT2A Receptor
A Comparative Analysis of Receptor Signaling Profiles for Researchers and Drug Development Professionals
The therapeutic potential of serotonergic psychedelics has spurred a renaissance in the scientific exploration of their mechanisms of action. At the heart of their psychoactive and potential therapeutic effects lies the serotonin (B10506) 2A receptor (5-HT2A). This guide provides a detailed side-by-side comparison of the receptor signaling profiles of two potent 5-HT2A receptor agonists: the synthetic phenethylamine (B48288) (R)-TCB-2 and the classic tryptamine (B22526) psychedelic, psilocybin (metabolized to psilocin). This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct pharmacological characteristics.
Quantitative Comparison of Receptor Signaling Parameters
The following tables summarize the key quantitative data on the binding affinity and functional activity of (R)-TCB-2 and psilocin at the 5-HT2A receptor.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| (R)-TCB-2 | Human 5-HT2A | 0.75 nM | [1] |
| (R)-TCB-2 | Rat 5-HT2A | 0.73 nM | [2] |
| Psilocin | Human 5-HT2A | ~6 nM | [3] |
Table 1: Receptor Binding Affinity. This table compares the binding affinities (Ki) of (R)-TCB-2 and psilocin for the 5-HT2A receptor. Lower Ki values indicate higher binding affinity.
| Compound | Assay | Parameter | Value | Reference |
| (R)-TCB-2 | IP3 Accumulation | EC50 | 36 nM | [2] |
| Psilocin | Gq Dissociation | EC50 | 18.6 nM | |
| Psilocin | β-arrestin2 Recruitment | EC50 | 45.3 nM | |
| (R)-TCB-2 | Calcium Flux (Gq activation) | EC50 | ~1-10 nM (estimated from graph) | [4] |
| (R)-TCB-2 | β-arrestin Recruitment | EC50 | ~10-100 nM (estimated from graph) | [4] |
| Psilocin | Calcium Flux (Gq activation) | EC50 | ~10-100 nM (estimated from graph) | |
| Psilocin | β-arrestin Recruitment | EC50 | ~100-1000 nM (estimated from graph) |
Table 2: Functional Activity at the 5-HT2A Receptor. This table presents the potency (EC50) of (R)-TCB-2 and psilocin in functional assays measuring G-protein activation (IP3 accumulation, Gq dissociation, calcium flux) and β-arrestin recruitment. Lower EC50 values indicate greater potency. Please note that direct comparison is best made from studies where both compounds were evaluated in the same assay, as is the case for the Calcium Flux and β-arrestin recruitment data presented graphically in the reference.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical Gq-mediated signaling pathway activated by both (R)-TCB-2 and psilocybin, and the subsequent recruitment of β-arrestin which can lead to signal desensitization and activation of parallel signaling cascades.
Caption: Canonical Gq Signaling Pathway of 5-HT2A Receptor.
Caption: β-Arrestin Recruitment and Downstream Events.
Discussion of Signaling Differences
(R)-TCB-2 is a high-affinity, potent full agonist at the 5-HT2A receptor. In contrast, psilocin acts as a partial agonist.[3] This fundamental difference in efficacy has significant implications for their downstream signaling profiles.
A key area of distinction lies in their biased agonism. (R)-TCB-2 has been shown to be a biased agonist, demonstrating a 65-fold higher potency in stimulating the phosphoinositide (Gq) pathway compared to the arachidonic acid release pathway.[1] Emerging research suggests that the psychedelic effects of 5-HT2A agonists are primarily mediated by the Gq signaling pathway, while β-arrestin recruitment may be associated with other effects, including potential therapeutic actions without hallucinogenic properties.
Direct comparative studies indicate that while both (R)-TCB-2 and psilocin activate the Gq pathway, their propensity to recruit β-arrestin differs. Graphical data from comparative cell-based assays suggest that (R)-TCB-2 is more potent at inducing β-arrestin recruitment than psilocin.[4] This differential engagement of G-protein versus β-arrestin pathways is a critical area of investigation for understanding the nuanced pharmacological effects of these compounds and for the rational design of novel therapeutics.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells (e.g., HEK293 or CHO cells).[5]
-
Incubation: A constant concentration of a specific 5-HT2A radioligand (e.g., [3H]ketanserin or [125I]DOI) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound ((R)-TCB-2 or psilocin).[6][7]
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
IP1 Accumulation Functional Assay (HTRF)
This assay measures the activation of the Gq signaling pathway by quantifying the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of IP3.
Caption: Workflow for an IP1 HTRF Assay.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the 5-HT2A receptor are cultured in microplates.
-
Stimulation: The cells are stimulated with various concentrations of the agonist ((R)-TCB-2 or psilocin) in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.[3]
-
Lysis and Detection: After the stimulation period, the cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents are added. These reagents typically consist of an IP1 analog labeled with a fluorescent acceptor (d2) and a monoclonal antibody specific for IP1 labeled with a fluorescent donor (europium cryptate).[8]
-
Competitive Binding: The IP1 produced by the cells competes with the d2-labeled IP1 for binding to the anti-IP1-cryptate antibody.
-
Signal Measurement: The plate is read on an HTRF-compatible reader. When the donor and acceptor are in close proximity (i.e., the antibody is bound to the d2-labeled IP1), a FRET (Förster Resonance Energy Transfer) signal is generated. An increase in cellular IP1 leads to a decrease in the FRET signal.
-
Data Analysis: A standard curve is used to convert the HTRF signal to IP1 concentrations. A dose-response curve is then plotted to determine the EC50 of the agonist.
β-Arrestin Recruitment Assay (e.g., PRESTO-Tango)
This assay measures the recruitment of β-arrestin to an activated GPCR.
Caption: Workflow for a PRESTO-Tango β-Arrestin Recruitment Assay.
Methodology:
-
Cell Line and Plasmids: The PRESTO-Tango system utilizes a cell line (HTLA cells) that stably expresses a β-arrestin-TEV (Tobacco Etch Virus) protease fusion protein and a luciferase reporter gene under the control of a tetracycline (B611298) response element.[2][9]
-
Transfection: These cells are transfected with a plasmid encoding the 5-HT2A receptor fused at its C-terminus to a TEV cleavage site followed by the tetracycline transactivator (tTA).[2]
-
Agonist Stimulation: Upon agonist binding to the 5-HT2A receptor, β-arrestin-TEV is recruited to the receptor.
-
Protease Cleavage: The TEV protease cleaves the tTA from the receptor.
-
Reporter Gene Expression: The liberated tTA translocates to the nucleus and activates the transcription of the luciferase reporter gene.
-
Signal Detection: The amount of luciferase produced is quantified by adding a substrate and measuring the resulting luminescence.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. A dose-response curve is generated to determine the EC50 of the agonist.
Conclusion
Both (R)-TCB-2 and psilocybin are valuable tools for investigating the function of the 5-HT2A receptor. (R)-TCB-2 serves as a high-affinity, potent full agonist with a known bias towards the Gq pathway, making it a useful probe for studying the consequences of strong Gq activation. Psilocin, as a partial agonist, offers a different pharmacological profile that may be more representative of naturally occurring tryptamine psychedelics. The observed differences in their β-arrestin recruitment profiles highlight the complexity of 5-HT2A receptor signaling and underscore the importance of characterizing biased agonism in the development of novel therapeutics targeting this receptor. Further research directly comparing the full signaling-plex of these and other psychedelic compounds will be crucial for elucidating the molecular mechanisms underlying their therapeutic and psychoactive effects.
References
- 1. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 4. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. jove.com [jove.com]
A Comparative Statistical Analysis of (R)-TCB-2 for 5-HT2A Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-TCB-2's performance against other key 5-HT2A receptor agonists, supported by experimental data. (R)-TCB-2 is a high-affinity, potent, and functionally selective agonist for the serotonin (B10506) 5-HT2A receptor, making it a valuable tool in neuroscience research.[1][2] This document summarizes its pharmacological profile, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation and drug development.
Data Presentation: Comparative Pharmacological Data
The following tables summarize the quantitative data for (R)-TCB-2 in comparison to other well-known 5-HT2A receptor agonists like DOI (a phenylalkylamine) and LSD (a tryptaminergic drug).
Table 1: Receptor Binding Affinity (Ki)
Binding affinity (Ki) represents the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.[3]
| Compound | Receptor | Species | Ki (nM) |
| (R)-TCB-2 | 5-HT2A | Human | 0.75[1][2] |
| (R)-TCB-2 | 5-HT2A | Rat | 0.73[1] |
| 2C-B | 5-HT2A | Human | 0.88[2] |
Table 2: Functional Potency (EC50)
Functional potency (EC50) is the concentration of a drug that induces a biological response halfway between the baseline and the maximum effect.[4][5]
| Compound | Assay | System | EC50 (nM) |
| (R)-TCB-2 | IP3 Accumulation | NIH3T3 cells (rat 5-HT2A) | 36[1] |
| Azo-TCB2 (E form) | Intracellular Ca2+ | HEK293 cells | 22.8[6] |
| Azo-TCB2 (Z form) | Intracellular Ca2+ | HEK293 cells | 46.7[6] |
Table 3: Comparative In Vivo Effects (Rodent Models)
(R)-TCB-2's behavioral effects provide a proxy for its psychedelic-like activity and 5-HT2A receptor engagement in vivo.
| Effect | Comparison Compound | Potency/Efficacy of (R)-TCB-2 | Finding |
| Drug Discrimination | LSD | Similar Potency | (R)-TCB-2 substitutes for LSD in rodent drug discrimination tests.[2] |
| Drug Discrimination | DOI | 11- to 13-fold Greater Potency | (R)-TCB-2 is significantly more potent than DOI in this assay.[2] |
| Head-Twitch Response | DOI | Fewer Head Twitches (at 5.0 mg/kg) | Induces a lower maximal response compared to DOI at the highest tested dose.[7][8] |
| Hypothermia | DOI | Enhanced Hypothermic Response | Produces a more significant drop in body temperature compared to DOI.[7][8] |
Signaling Pathways and Experimental Workflows
(R)-TCB-2 Biased Agonism at the 5-HT2A Receptor
(R)-TCB-2 is a biased agonist, preferentially activating the Gq/11-protein pathway, which leads to the stimulation of Phospholipase C (PLC).[2][9] This is distinct from other agonists that may also engage the Phospholipase A2 (PLA2) or β-arrestin pathways.[6][9]
Caption: (R)-TCB-2 preferentially activates the Gq/PLC signaling cascade.
Workflow for In Vitro Receptor Binding Assay
This workflow outlines the standard procedure for determining the binding affinity (Ki) of a compound like (R)-TCB-2 using a competitive radioligand binding assay.
Caption: Workflow for determining compound binding affinity (Ki).
Workflow for In Vivo Head Twitch Response (HTR) Assay
The HTR in mice is a classic behavioral assay used to screen compounds for 5-HT2A receptor agonist activity.
Caption: Standard workflow for the mouse Head Twitch Response (HTR) assay.
Experimental Protocols
In Vitro Radioligand Binding Assay (for Ki Determination)
This protocol is adapted from standard methodologies to determine the binding affinity of (R)-TCB-2 for the 5-HT2A receptor.[10]
-
Materials :
-
Cell membranes from HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
(R)-TCB-2 and other test compounds.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and fluid.
-
-
Procedure :
-
Assay Setup : Prepare serial dilutions of (R)-TCB-2. In triplicate, add assay buffer, a fixed concentration of [3H]ketanserin, and either vehicle, non-specific control (mianserin), or the test compound to assay tubes.
-
Initiation : Add the cell membrane preparation (typically 20-50 µg protein) to each tube to start the binding reaction. The final volume is typically 250 µL.
-
Incubation : Incubate tubes at room temperature (25°C) for 60 minutes to reach equilibrium.
-
Termination : Terminate the reaction by rapid filtration through glass fiber filters under vacuum. Wash filters quickly with ice-cold assay buffer (3x) to remove unbound radioligand.
-
Quantification : Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of (R)-TCB-2 to generate a competition curve. Determine the IC50 (concentration of (R)-TCB-2 that inhibits 50% of radioligand binding).
-
Ki Calculation : Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (Phosphoinositide Hydrolysis)
This assay measures the functional potency (EC50) of (R)-TCB-2 by quantifying the accumulation of inositol (B14025) phosphates (IPs), a downstream product of PLC activation.[1]
-
Materials :
-
NIH3T3 cells stably expressing rat 5-HT2A receptors.
-
[3H]myo-inositol.
-
Assay medium (e.g., DMEM).
-
LiCl solution.
-
Stop solution (e.g., ice-cold perchloric acid).
-
Dowex AG1-X8 resin for chromatography.
-
-
Procedure :
-
Cell Culture and Labeling : Plate cells and allow them to attach. Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 24-48 hours.
-
Pre-incubation : Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, allowing IPs to accumulate.
-
Stimulation : Add varying concentrations of (R)-TCB-2 to the cells and incubate for 60 minutes at 37°C.
-
Termination : Stop the reaction by adding an ice-cold stop solution.
-
IP Isolation : Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography with Dowex resin.
-
Quantification : Measure the radioactivity of the eluted IP fraction using a scintillation counter.
-
Data Analysis : Plot the amount of [3H]IPs accumulated against the log concentration of (R)-TCB-2. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Head Twitch Response (HTR) Assay in Mice
This behavioral assay is a primary method for assessing 5-HT2A receptor activation in vivo.[7][8]
-
Subjects :
-
Male C57BL/6J mice are commonly used.
-
Mice should be housed under standard conditions and acclimatized to the testing room.
-
-
Procedure :
-
Acclimatization : Place individual mice into clear observation chambers (e.g., Plexiglas cylinders) and allow them to acclimate for at least 30 minutes.
-
Drug Administration : Administer (R)-TCB-2 or a vehicle control via intraperitoneal (i.p.) injection. A range of doses should be tested to generate a dose-response curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/kg).
-
Observation : Immediately after injection, begin observing the mice. Record the number of head twitches (rapid, involuntary side-to-side head movements) for a period of 30-60 minutes.
-
Data Analysis : Sum the total number of head twitches for each mouse. Calculate the mean and standard error of the mean (SEM) for each treatment group. Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of (R)-TCB-2 against the vehicle control.
-
References
- 1. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 2. TCB-2 - Wikipedia [en.wikipedia.org]
- 3. Clinical Pharmacology Glossary: Efficacy, Potency, & Binding Affinity | ditki medical & biological sciences [ditki.com]
- 4. EC50 - Wikipedia [en.wikipedia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]
- 7. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (R)-TCB2: A Guide for Laboratory Professionals
The proper disposal of the synthetic psychoactive compound (R)-TCB2 is a critical component of laboratory safety and environmental responsibility. As a potent and selective serotonin (B10506) 5-HT2A receptor agonist, this compound requires careful handling throughout its lifecycle, including its final disposition. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of researchers, the community, and the environment.
Core Principles of this compound Disposal
Given the pharmacological activity of this compound, it must be treated as hazardous chemical waste. In some jurisdictions, its classification may fall under controlled or regulated substances, necessitating even stricter disposal protocols. The following principles are fundamental to its proper disposal:
-
Do Not Dispose in Standard Waste Streams: Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1] Such actions can lead to environmental contamination and potential exposure to individuals outside of a controlled laboratory setting.
-
Institutional EHS is Your Primary Resource: Your institution's Environmental Health and Safety (EHS) office is the definitive authority on chemical waste disposal.[1] They will be familiar with federal, state, and local regulations and have established procedures for managing hazardous and potentially controlled substances.
-
Segregation is Key: Always segregate this compound waste from other laboratory waste streams to prevent accidental reactions or contamination.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general steps for the safe disposal of this compound. Note: This is a generalized guide; always consult and adhere to your institution-specific procedures.
1. Waste Identification and Collection:
-
Pure this compound: Unused or expired pure this compound should be collected in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, and weighing papers, should be considered contaminated solid waste. These items must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions of this compound: Solutions containing this compound should be collected in a dedicated, leak-proof, and compatible liquid waste container. The container must be clearly labeled with "this compound Waste" and the solvent used.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste (e.g., solvent).
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep waste containers sealed at all times, except when adding waste.
3. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for your this compound waste.
-
If this compound is classified as a controlled substance, the EHS office will coordinate with a licensed reverse distributor for its proper disposal, which involves specific documentation and handling procedures.[2]
-
Complete all necessary waste disposal forms accurately and completely as required by your institution.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general parameters for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (Acute Hazardous Waste) | Do not accumulate more than one quart. | Vanderbilt University |
| Waste Accumulation Limit (General Hazardous Waste) | Do not accumulate more than 55 gallons. | Vanderbilt University |
| Container Rinsing (for acutely hazardous waste containers) | Triple rinse with a suitable solvent. | Vanderbilt University |
Experimental Protocols
Specific experimental protocols for the chemical neutralization of this compound are not recommended for on-site laboratory disposal due to the potential for hazardous reactions and the lack of established procedures. The standard and safest protocol is disposal via a licensed hazardous waste contractor arranged by the institutional EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling (R)-TCB2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of (R)-TCB2, a potent and selective 5-HT2A receptor agonist. Given the high potency and psychoactive nature of this compound, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. The following guidelines offer procedural, step-by-step advice for the safe handling, use, and disposal of this compound.
Hazard Identification and Risk Assessment
Potential Hazards:
-
High Potency: this compound is active at very low doses.[1] Accidental exposure, even to minute quantities, could lead to significant physiological and psychological effects.
-
Psychoactive Effects: As a 5-HT2A agonist, this compound is expected to have hallucinogenic or psychedelic properties.[1]
-
Unknown Long-Term Effects: The toxicological properties of this compound have not been fully investigated.[5] Chronic exposure effects are unknown.
-
Irritant: Similar phenethylamine (B48288) compounds are known to be irritating to the eyes, skin, and respiratory system.[3][4]
A thorough risk assessment must be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary barrier against exposure. The following table outlines the recommended PPE for handling this compound, categorized by the type of laboratory operation.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Dispensing (Solid Form) | - Full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR).- Chemical-resistant disposable gown or lab coat with tight-fitting cuffs.- Two pairs of nitrile gloves (double-gloving).- Safety glasses or goggles (if not using a full-face respirator). |
| Solution Preparation and Handling | - Chemical fume hood.- Standard laboratory coat.- Chemical splash goggles or a face shield.- Nitrile gloves. |
| Animal Dosing (in vivo studies) | - Chemical fume hood or ventilated animal handling enclosure.- Disposable lab coat or gown.- Safety glasses with side shields.- Nitrile gloves. |
| General Laboratory Operations | - Standard laboratory coat.- Safety glasses.- Nitrile gloves. |
Note: Always inspect PPE for integrity before use. Contaminated disposable PPE must be disposed of as hazardous waste.
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a general workflow for handling this compound. Specific experimental steps should be incorporated into this framework.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation of the Work Area:
-
All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood or a similar ventilated enclosure.
-
Before starting, ensure the work surface is clean and decontaminated.
-
Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate deactivating solutions (e.g., 10% bleach solution followed by a water rinse), and designated waste bags.
-
-
Donning PPE:
-
Put on PPE in the correct order: gown/lab coat, then respirator/mask, followed by eye protection, and finally gloves (the outer pair over the cuff of the gown).
-
-
Weighing and Solution Preparation:
-
When weighing the solid compound, use a balance inside the fume hood or within a containment glove box to minimize the risk of aerosolization.
-
Use anti-static weighing paper or a tared vial.
-
For solution preparation, add the solvent to the vial containing the pre-weighed this compound. Cap the vial and vortex or sonicate to dissolve.
-
-
Experimental Use (Example: In vivo study in mice):
-
A study by Fox et al. (2010) investigated the behavioral and neurophysiological effects of this compound in mice.[6] Doses were administered to induce specific responses like head-twitches and hypothermia.[6]
-
All animal handling and dosing procedures should be performed in a ventilated enclosure.
-
Use appropriate animal restraint methods to minimize movement and the risk of spills.
-
After administration, animals should be housed in designated cages with clear labeling indicating the compound administered.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | - Collect in a clearly labeled, sealed, and compatible waste container.- Do not dispose of down the drain or in regular trash.- Arrange for disposal through a certified hazardous waste contractor. |
| Contaminated Labware (vials, pipette tips, etc.) | - Collect in a designated, puncture-resistant, and sealed hazardous waste container.- Label the container as "Hazardous Waste" with the chemical name. |
| Contaminated PPE (gloves, gown, etc.) | - Carefully doff to avoid cross-contamination.- Place in a sealed, labeled hazardous waste bag. |
| Aqueous Waste (solutions containing this compound) | - Collect in a sealed, labeled, and compatible waste container.- Do not mix with other chemical waste streams unless compatibility has been confirmed. |
Emergency Procedures
Spills:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent entry.
-
Protect: If safe to do so, don the appropriate PPE.
-
Contain: Use the spill kit to absorb and contain the spill.
-
Decontaminate: Clean the spill area with a 10% bleach solution, followed by a water rinse.
-
Dispose: Collect all contaminated materials in a sealed hazardous waste bag.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Signaling Pathway of this compound
This compound exerts its effects by acting as an agonist at the serotonin (B10506) 2A (5-HT2A) receptor, which is a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by the activation of the 5-HT2A receptor is through the Gq/11 pathway.
Caption: The 5-HT2A receptor signaling pathway activated by this compound.
Pathway Description:
-
This compound Binding: this compound binds to the 5-HT2A receptor on the cell surface.[7]
-
Gq/11 Activation: This binding activates the associated Gq/11 protein.[7][8]
-
PLC Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).[7][8][9]
-
Second Messenger Production: PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][9]
-
Downstream Effects:
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of cellular responses that underlie the physiological and psychoactive effects of this compound.
References
- 1. TCB-2 - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. aksci.com [aksci.com]
- 5. derthon.com [derthon.com]
- 6. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
